2-Bromobicyclo[2.2.1]hept-2-ene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromobicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLLLGFQCVYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504475 | |
| Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-90-6 | |
| Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobicyclo[2.2.1]hept-2-ene for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Strained Bicyclic Alkene
2-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, is a halogenated bicyclic organic compound that holds significant promise as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its rigid, strained bicyclo[2.2.1]heptane framework, combined with the reactive vinyl bromide moiety, offers a unique three-dimensional scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the bromine atom on the double bond allows for a variety of subsequent chemical transformations, making it a valuable intermediate for introducing diverse functionalities and exploring novel chemical space. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in medicinal chemistry.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the appropriate conditions for handling, storage, reactions, and purification.
| Property | Value | Source |
| CAS Number | 694-90-6 | [1] |
| Molecular Formula | C₇H₉Br | [1][2] |
| Molecular Weight | 173.05 g/mol | [1][2] |
| Boiling Point | 188.6 °C | [2] |
| Density | ~1.363 g/mL (estimated) | [3] |
| Refractive Index | ~1.5148 (estimated) | [3] |
Note: Density and refractive index values are for the saturated analog, exo-2-bromobicyclo[2.2.1]heptane, and are provided as estimations.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl proton, the bridgehead protons, and the methylene bridge protons. The vinyl proton adjacent to the bromine atom would likely appear as a singlet or a narrow multiplet in the downfield region (around 6.0-6.5 ppm). The bridgehead protons would resonate at a characteristic chemical shift for bicyclic systems, and the methylene protons would exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by two signals in the sp² region corresponding to the double bond carbons, with the carbon bearing the bromine atom appearing at a lower field. The remaining five sp³ hybridized carbons of the bicyclic framework would give rise to signals in the aliphatic region.
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=C stretching vibration for the double bond in the region of 1620-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A C-Br stretching frequency would be expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the bicyclic carbocation.
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of this compound is through a Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein.[4] This [4+2] cycloaddition reaction capitalizes on the high reactivity of cyclopentadiene as a diene.
Experimental Protocol: Synthesis of this compound
Causality: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is particularly well-suited for constructing the bicyclo[2.2.1]heptene skeleton. The reaction proceeds through a concerted mechanism, leading to a high degree of stereoselectivity. Freshly cracked cyclopentadiene is crucial as it readily dimerizes at room temperature. The reaction is typically carried out at or below room temperature to favor the formation of the desired product and minimize side reactions.
Step-by-Step Methodology:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating it to its boiling point (around 170 °C). The monomeric cyclopentadiene is then collected by distillation and should be used immediately as it will dimerize over time.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, a solution of 2-bromoacrolein in a suitable solvent (e.g., dichloromethane or diethyl ether) is prepared and cooled in an ice bath.
-
Diels-Alder Reaction: The freshly distilled cyclopentadiene is added dropwise to the cooled solution of 2-bromoacrolein with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then typically washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The crude this compound is purified by vacuum distillation. This step is critical to remove any unreacted starting materials, polymers, and other byproducts. The purity of the final product should be assessed by gas chromatography (GC) and spectroscopic methods.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The vinylic bromine atom in this compound is a versatile functional group that can participate in a wide range of chemical transformations. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Cross-Coupling Reactions
The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the vinyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or other vinyl groups at the 2-position of the bicyclic system.
-
Heck Reaction: The Heck reaction enables the arylation or vinylation of the double bond by reacting this compound with an alkene in the presence of a palladium catalyst and a base.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the vinyl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Caption: Key cross-coupling reactions of this compound.
Other Important Transformations
Beyond cross-coupling, the double bond and the bromine atom can undergo other synthetically useful reactions:
-
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding saturated bromo-bicycloalkane, or dihydroxylation to introduce vicinal diols.
-
Lithium-Halogen Exchange: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can result in a lithium-halogen exchange to generate a highly reactive vinyllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Applications in Drug Development
The rigid bicyclo[2.2.1]heptane scaffold is an attractive motif in medicinal chemistry as it can position substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. While specific drugs derived directly from this compound are not widely marketed, the "norbornane" core is present in a number of biologically active molecules.[5] Derivatives of the bicyclo[2.2.1]heptane system have been investigated for a variety of therapeutic applications, including as prostaglandin D2 receptor antagonists for the treatment of allergic diseases.[6]
The utility of this compound in drug development lies in its ability to serve as a starting material for the synthesis of libraries of complex molecules. The diverse reactivity of the vinyl bromide allows for the rapid generation of analogs with modified physicochemical properties, which is a key step in the lead optimization phase of drug discovery.
Handling, Storage, and Safety
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of down the drain.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique structural features and the reactivity of its vinyl bromide moiety provide a powerful platform for the construction of complex, three-dimensional molecules. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity is essential for harnessing its full potential in the design and synthesis of novel therapeutic agents. As the demand for new and innovative drug candidates continues to grow, the strategic use of such well-defined molecular scaffolds will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
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CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (2024, April 9). Bicyclo[2.2.1]heptane, 2-bromo-, exo-. Retrieved from [Link]
- Gassman, P. G., & Guggenheim, T. L. (1983). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its conversion to bicyclo[2.2.1]hept-5-en-2-one. Tetrahedron, 39(15), 2549-2554.
- Google Patents. (n.d.). Bicyclo[2.2.1]hept-7-ylamine derivatives and their uses.
- Oznobikhina, L. P., et al. (2023). Hydrogen Bound Self-Associates of N-(6-Bromocyclohex-3-en-1-yl)- and N-(7-Bromobicyclo[2.2.1]hept-2-yl)-N′-(triflyl)ethanimidamide. Russian Journal of General Chemistry, 93(5), 730-740.
- Google Patents. (n.d.). Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di-bicyclo[3.1.1] and [2.2.1]heptenyl substituted ketones.
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PubChem. (n.d.). 1-Bromobicyclo[2.2.1]hept-2-ene. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromobicyclo[2.2.1]hept-2-ene. Retrieved from [Link]
- Maruyama, T., et al. (2002). Bicyclo[2.2.1]heptane and 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives: Orally Active, Potent, and Selective Prostaglandin D2 Receptor Antagonists. Journal of Medicinal Chemistry, 45(4), 773-776.
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An In-Depth Technical Guide to the Synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene from Norbornene
Abstract
This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-bromobicyclo[2.2.1]hept-2-ene, a valuable vinyl bromide intermediate for pharmaceutical and materials science research. Direct bromination of the parent alkene, norbornene, is unsuitable due to the prevalence of electrophilic addition and skeletal rearrangement, yielding a complex mixture of saturated dibromides and nortricyclene derivatives.[1][2] Therefore, a robust, multi-step strategy is required. This document outlines a reliable three-stage, four-step synthesis commencing from norbornene, proceeding through a key bicyclic ketone intermediate, norcamphor, and culminating in the target vinyl bromide via a regioselective Shapiro reaction and subsequent electrophilic bromination. The causality behind each synthetic step, detailed experimental protocols, and critical process parameters are discussed to ensure reproducibility and high fidelity for research and development applications.
Strategic Overview: The Imperative for an Indirect Approach
The synthesis of a vinylic halide such as this compound presents a classic challenge in synthetic organic chemistry. The direct functionalization of the norbornene double bond with molecular bromine does not yield the desired product. The reaction is dominated by competing ionic and radical pathways that lead to a variety of undesired products.[3] The primary outcomes are the trans-dibromide via electrophilic addition and rearranged products stemming from the inherent strain and non-classical carbocation intermediates of the bicyclic system.
To circumvent these issues, a more controlled and strategic approach is necessary. The strategy detailed herein transforms the double bond of norbornene into a ketone functionality, which then serves as a synthetic handle for the regioselective introduction of the vinyl bromide. This is achieved through a well-established sequence:
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Hydration of Norbornene: Conversion of the alkene to a secondary alcohol.
-
Oxidation: Conversion of the alcohol to the key ketone intermediate, norcamphor.
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Tosylhydrazone Formation: Activation of the ketone for elimination.
-
Shapiro Reaction & Bromination: Regioselective generation of a vinyllithium intermediate followed by quenching with an electrophilic bromine source to yield the final product.
This pathway provides excellent control over the regiochemistry, ensuring the bromine is installed exclusively at the C2 position on the double bond.
Overall Synthetic Workflow
Caption: Multi-step synthesis of this compound from norbornene.
Stage I: Preparation of the Norcamphor Intermediate
The cornerstone of this synthesis is the efficient preparation of bicyclo[2.2.1]heptan-2-one (norcamphor) from norbornene. This is accomplished in a two-step sequence involving hydration followed by oxidation.
Step 1: Acid-Catalyzed Hydration of Norbornene to exo-Norborneol
The first step involves the addition of water across the double bond of norbornene under acidic conditions. Due to the steric hindrance of the bicyclic framework, the electrophilic attack of the hydronium ion and subsequent nucleophilic attack by water occur preferentially from the exo face, leading to the predominant formation of exo-norborneol.
Causality of Stereoselectivity: The endo face of the norbornene system is sterically shielded by the C7 methylene bridge and the opposing C5-C6 bond. Consequently, reagents approach from the more accessible exo face. This principle governs the stereochemical outcome of many reactions on the norbornene scaffold.
Experimental Protocol: Hydration of Norbornene
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 200 mL of 50% (v/v) aqueous sulfuric acid and cool the mixture in an ice bath.
-
Slowly add 47 g (0.5 mol) of norbornene to the stirring acid solution over 30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours, during which the solid norbornene will dissolve.
-
Pour the reaction mixture onto 500 g of crushed ice in a large beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude exo-norborneol as a white solid. Recrystallization from hexanes may be performed for further purification.
Step 2: Oxidation of exo-Norborneol to Norcamphor
The secondary alcohol is then oxidized to the corresponding ketone. While traditional methods use Jones reagent (chromic acid), milder and more selective reagents like pyridinium chlorochromate (PCC) are often preferred in modern laboratory settings to avoid over-oxidation and simplify workup.[4]
Experimental Protocol: PCC Oxidation
-
In a 1 L flask under a nitrogen atmosphere, suspend 81 g (0.375 mol) of pyridinium chlorochromate (PCC) in 500 mL of anhydrous dichloromethane (DCM).
-
To this stirring suspension, add a solution of 28 g (0.25 mol) of exo-norborneol in 100 mL of DCM dropwise over 20 minutes.
-
Stir the resulting dark brown mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 500 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford norcamphor as a low-melting, white crystalline solid.[5] The product is often of sufficient purity for the next step but can be further purified by sublimation if necessary.
Stage II: Synthesis of this compound via the Shapiro Reaction
The Shapiro reaction is a powerful method for converting a ketone into an alkene by the base-mediated decomposition of its tosylhydrazone derivative.[6] A key feature of this reaction is the formation of a vinyllithium intermediate, which can be trapped by an electrophile. This allows for the regioselective formation of the less-substituted alkene, a critical aspect for the synthesis of the target molecule.[7]
Step 3: Formation of Norcamphor Tosylhydrazone
The ketone is first condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. This reaction is typically acid-catalyzed and proceeds in high yield.
Experimental Protocol: Tosylhydrazone Formation
-
Dissolve 11.0 g (0.1 mol) of norcamphor and 18.6 g (0.1 mol) of p-toluenesulfonylhydrazide in 200 mL of methanol in a 500 mL flask.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The norcamphor tosylhydrazone is obtained in excellent yield.
Step 4: Vinyllithium Generation and Electrophilic Bromination
This is the culminating step of the synthesis. The tosylhydrazone is treated with two equivalents of a strong organolithium base. The first equivalent deprotonates the hydrazone nitrogen, while the second deprotonates the less-hindered α-carbon (C3), initiating the elimination sequence.[8] This process generates a vinyllithium species with the lithium at the C2 position, which is then quenched with an electrophilic bromine source.
Mechanism & Regioselectivity The deprotonation at the α-carbon is kinetically controlled, favoring the removal of a proton from the sterically more accessible and often more acidic position. In the norcamphor system, this leads to the formation of the vinyllithium intermediate poised for bromination at C2. The subsequent elimination of nitrogen gas and the tosyl group drives the reaction to completion.[6][9]
Caption: Key intermediates in the final reaction step.
Experimental Protocol: Shapiro Bromination
-
Safety Note: This procedure involves pyrophoric n-butyllithium and a toxic bromine source. It must be conducted under an inert atmosphere (nitrogen or argon) by trained personnel using appropriate safety precautions.
-
To a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 13.9 g (0.05 mol) of norcamphor tosylhydrazone.
-
Add 200 mL of anhydrous tetrahydrofuran (THF) and cool the resulting suspension to -78°C using a dry ice/acetone bath.
-
While maintaining the temperature at -78°C, slowly add 44 mL of n-butyllithium (2.5 M in hexanes, 0.11 mol, 2.2 equivalents) via syringe over 30 minutes. A color change to deep yellow or orange is typically observed.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to 0°C. Stir at this temperature for 1 hour, during which vigorous evolution of nitrogen gas will occur.
-
Re-cool the reaction mixture to -78°C.
-
In a separate dry flask, prepare a solution of 5.8 g (0.055 mol) of cyanogen bromide (BrCN) in 50 mL of anhydrous THF. (Caution: BrCN is highly toxic) .
-
Add the cyanogen bromide solution to the cold vinyllithium solution via cannula over 20 minutes.
-
Stir the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, add 100 mL of diethyl ether, and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product is a pale yellow oil.
-
Purify the product by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | Norbornene | 50% H₂SO₄ (aq) | Water | 0-20 °C | 80-90% |
| 2 | exo-Norborneol | PCC | DCM | R.T. | 85-95% |
| 3 | Norcamphor | TsNHNH₂, HCl (cat.) | Methanol | Reflux | >95% |
| 4 | Norcamphor Tosylhydrazone | n-BuLi, BrCN | THF | -78 °C to R.T. | 60-75% |
Conclusion
The synthesis of this compound from norbornene is successfully achieved through a strategic, four-step sequence that circumvents the problematic outcomes of direct bromination. By converting norbornene into the norcamphor intermediate, the synthesis gains crucial regiochemical control. The application of the Shapiro reaction provides a reliable and selective method for generating a vinyllithium species from the ketone, which is efficiently trapped to install the bromine at the desired vinylic position. This guide provides the detailed protocols and mechanistic rationale necessary for researchers and drug development professionals to confidently implement this synthesis in their work.
References
-
Prati, F., Spaggiari, A., Davoli, P., & Torre, G. (2007). A New Application of (PhO)3P-Halogen-Based Reagents to the Synthesis of Vinyl Halides and gem-Dihalides. The Journal of Organic Chemistry, 72(6), 2216–2219. Available at: [Link]
-
Marshall, D. R., Reynolds-Warnhoff, P., & Warnhoff, E. W. (1971). Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift. Canadian Journal of Chemistry, 49(6), 885-900. Available at: [Link]
-
Kleinfelter, D. C., & Schleyer, P. von R. (1962). 2-Norbornanone. Organic Syntheses, 42, 79. Available at: [Link]
-
Gültekin, M. S., Taşkesenligil, Y., Daştan, A., & Balci, M. (2008). Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. Tetrahedron, 64(19), 4377–4383. Available at: [Link]
-
Shapiro, R. H. (1976). Alkenes from Tosylhydrazones. Organic Reactions, 23, 405–507. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Available at: [Link]
-
Wikipedia contributors. (2023). Shapiro reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2023). Norcamphor. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Dou, Q., et al. (2015). A simple synthetic route for ursodeoxycholic acid (UDCA), using the Shapiro reaction as the key step. Steroids, 97, 32-37. (This reference demonstrates a similar application of the Shapiro reaction in a complex molecule synthesis). Available at: [Link]
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Spectroscopic data of 2-Bromobicyclo[2.2.1]hept-2-ene (NMR, IR, Mass Spec)
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromobicyclo[2.2.1]hept-2-ene, a valuable brominating agent and synthetic intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound, also known as 2-bromonorbornene, is a bicyclic organic compound with the chemical formula C₇H₉Br and a molecular weight of 173.05 g/mol .[1] Its rigid, strained bicyclic structure and the presence of a vinyl bromide moiety make it a versatile building block in organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
dot
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹³C NMR Spectroscopy
While a publicly available, fully detailed ¹³C NMR spectrum of this compound is not readily accessible, data for this compound is cited in the chemical literature, indicating its characterization. Based on the known effects of substituents on bicyclic systems, the following chemical shift assignments can be predicted.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 135 - 145 | The bromine-bearing sp² carbon is expected to be significantly deshielded. |
| C3 | 125 - 135 | The other sp² carbon of the double bond. |
| C1 | 45 - 55 | Bridgehead carbon adjacent to the double bond. |
| C4 | 40 - 50 | Bridgehead carbon. |
| C7 | 35 - 45 | Bridge carbon. |
| C5, C6 | 25 - 35 | Methylene bridge carbons. |
¹H NMR Spectroscopy
Detailed ¹H NMR data for this compound is not available in the public domain. However, based on the analysis of related bicyclo[2.2.1]heptene derivatives, a predictive assignment can be made. The vinylic proton at C3 is expected to be the most downfield signal. The bridgehead protons and the protons on the saturated bridges will appear at higher fields, with their multiplicity determined by coupling to neighboring protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H3 | 6.0 - 6.5 | Doublet of doublets (dd) |
| H1, H4 | 2.8 - 3.5 | Multiplets (m) |
| H7 (syn & anti) | 1.5 - 2.5 | Multiplets (m) |
| H5, H6 (exo & endo) | 1.0 - 2.0 | Multiplets (m) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from data on similar molecules.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | =C-H (vinylic) |
| 2850-2960 | C-H stretch | C-H (aliphatic) |
| ~1620 | C=C stretch | Alkene |
| ~700-750 | C-H bend | =C-H (cis, out-of-plane) |
| 550-650 | C-Br stretch | Alkyl bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 172 and 174, corresponding to [C₇H₉⁷⁹Br]⁺ and [C₇H₉⁸¹Br]⁺.
-
Key Fragmentation: A common fragmentation pathway for bicyclo[2.2.1]heptene systems is a retro-Diels-Alder reaction. In this case, it would lead to the loss of cyclopentadiene (C₅H₆, 66 Da), resulting in a fragment ion corresponding to bromoethene. Another likely fragmentation is the loss of a bromine radical, leading to a C₇H₉⁺ fragment at m/z 93.
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"C7H9Br+ (m/z 172/174)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C7H9+ (m/z 93)"; "Br•"; "C5H6 (Cyclopentadiene)"; "C2H3Br+ (Bromoethene ion)";
"C7H9Br+ (m/z 172/174)" -> "C7H9+ (m/z 93)" [label="- Br•"]; "C7H9Br+ (m/z 172/174)" -> "C2H3Br+ (Bromoethene ion)" [label="- C5H6 (retro-Diels-Alder)"]; }
Sources
An In-depth Technical Guide to 2-Bromobicyclo[2.2.1]hept-2-ene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromobicyclo[2.2.1]hept-2-ene, a versatile bicyclic organic compound. The document details its chemical identity, including its CAS number and IUPAC name, and presents a thorough exploration of its synthesis, purification, and physicochemical properties. Emphasis is placed on its applications as a key intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry and drug development. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, mechanistic insights, and a curated summary of its utility in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
IUPAC Name: this compound[1]
Molecular Formula: C₇H₉Br[2]
Molecular Weight: 173.05 g/mol [2]
This bicyclic alkene possesses a strained ring system that imparts unique reactivity. The presence of the vinyl bromide moiety makes it a valuable precursor for a variety of chemical transformations.
| Property | Value | Source |
| Appearance | Colorless oil | Commercially available |
| Boiling Point | 188.6 °C | [2] |
| Purity | ≥95% | [2] |
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves a Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein. This [4+2] cycloaddition is a cornerstone of organic synthesis and, in this case, provides a direct route to the desired bicyclic framework.
Experimental Protocol: Synthesis of this compound
Materials:
-
Freshly cracked cyclopentadiene
-
2-Bromoacrolein
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoacrolein (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Cyclopentadiene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Causality of Experimental Choices:
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. "Cracking" the dimer by distillation immediately before use ensures a high concentration of the monomeric diene, maximizing the yield of the Diels-Alder adduct.
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent side reactions, such as the polymerization of 2-bromoacrolein or hydrolysis.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials, diastereomeric byproducts, and polymeric material.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is critical for its use in subsequent synthetic steps. Below is a summary of expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the vinyl proton, bridgehead protons, and methylene bridge protons. |
| ¹³C NMR (CDCl₃) | Resonances for the two sp² carbons of the double bond, the bridgehead carbons, and the three sp³ carbons of the bicyclic system. A spectrum is available for viewing.[3] |
| FTIR | Characteristic peaks for C=C stretching of the alkene and C-H stretching of the aliphatic and vinylic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (173.05 g/mol ) and characteristic fragmentation patterns. |
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay between the strained bicyclic system and the vinyl bromide functionality.
Substitution and Elimination Reactions
The bromine atom can be substituted by various nucleophiles, although the vinylic nature of the C-Br bond makes it less reactive than a typical alkyl bromide in Sₙ2 reactions. Reactions often proceed through addition-elimination or metal-catalyzed cross-coupling pathways. Strong bases can induce elimination to form the corresponding bicyclic allene or alkyne, which are highly reactive intermediates.
Addition Reactions to the Double Bond
The double bond in this compound can undergo electrophilic addition reactions. For example, bromination of the double bond can lead to the formation of dibrominated bicyclo[2.2.1]heptane derivatives. The stereochemical outcome of these additions is often influenced by the steric hindrance of the bicyclic framework.
Visualizing a Key Reaction Pathway
Sources
Reactivity of the vinyl bromide in 2-Bromobicyclo[2.2.1]hept-2-ene
An In-Depth Technical Guide on the Reactivity of the Vinyl Bromide in 2-Bromobicyclo[2.2.1]hept-2-ene
Abstract
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, presents a unique and structurally rigid scaffold that imposes significant constraints on chemical reactivity.[1] This guide focuses on this compound, a vinyl bromide incorporated into this strained bicyclic system. We will dissect the profound influence of the molecule's inherent angle strain and rigid geometry on the reactivity of the C-Br bond. This analysis will cover its pronounced inertness in classical nucleophilic substitution and elimination reactions, governed by the principles of Bredt's rule, and explore viable reaction pathways, primarily through modern metal-catalyzed cross-coupling and other non-ionic mechanisms. This document serves as a resource for researchers and drug development professionals seeking to understand and strategically employ this challenging yet valuable synthetic intermediate.
Structural and Electronic Properties: The Root of Atypical Reactivity
The reactivity of any functional group is inextricably linked to the structure of the molecular framework to which it is attached. In this compound, the bicyclic system is highly strained and conformationally locked.[2][3][4] This rigidity is the primary determinant of the vinyl bromide's chemical behavior.
A critical concept for understanding this molecule is Bredt's rule , which states that a double bond cannot be placed at the bridgehead of a small, bridged ring system.[5][6] The formation of a double bond or a carbocation at a bridgehead position would necessitate a planar, sp²-hybridized geometry. However, the rigid bicyclo[2.2.1]heptane skeleton cannot accommodate the required 120° bond angles, leading to immense angle strain and poor p-orbital alignment, rendering such species highly unstable.[5][7][8] While the double bond in this compound is not at a bridgehead, any reaction that proceeds through an intermediate with bridgehead unsaturation will be severely disfavored.
Synthesis of the Bicyclo[2.2.1]hept-2-ene Scaffold
The bicyclo[2.2.1]heptene core is classically synthesized via the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For this compound and its derivatives, this typically involves the cycloaddition of cyclopentadiene with a 2-bromo-substituted alkene.
Experimental Protocol: Diels-Alder Cycloaddition
A representative method for synthesizing a related aldehyde precursor involves a chiral Lewis acid-catalyzed Diels-Alder reaction.[9][10]
-
Catalyst Preparation: A chiral titanium complex is prepared from a ligand such as BINOL and a titanium source like Ti(O-i-Pr)₄.[9][11]
-
Reaction Setup: The catalyst solution in a suitable solvent (e.g., CH₂Cl₂) is cooled to a low temperature (e.g., -94 °C).[10]
-
Addition of Reagents: The dienophile, such as 2-bromoacrolein, is added, followed by the slow addition of cyclopentadiene.[10]
-
Reaction Execution: The mixture is stirred at the low temperature for a specified duration (e.g., 1 hour).[10]
-
Quenching and Workup: The reaction is quenched with a base (e.g., Et₃N), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography to yield the desired 2-bromobicyclo[2.2.1]hept-5-ene derivative.[10]
This method provides a foundational route to the core structure, which can then be further modified to yield this compound.
Reactivity Profile of the Vinyl Bromide
The vinyl bromide in this system exhibits a distinct reactivity pattern, characterized by a striking lack of participation in reactions that are common for simpler alkyl or vinyl halides.
Inertness Towards Nucleophilic Substitution Reactions (SN1 and SN2)
Attempts to perform nucleophilic substitution on bridgehead halides and related rigid structures are notoriously difficult.[12]
-
SN1 Pathway: This mechanism requires the formation of a carbocation intermediate. For the vinyl bromide in this compound, loss of the bromide ion would generate a vinylic carbocation. While vinylic carbocations are already unstable, the geometric constraints of the bicyclic system prevent the carbon from adopting the necessary planar sp-hybridization, leading to a prohibitively high-energy intermediate. This is an extension of Bredt's rule, which disfavors sp²-hybridized bridgehead atoms.[7][8] Gas-phase studies and solvolysis rate correlations confirm the extreme instability of such bridgehead carbocations.[13]
-
SN2 Pathway: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry.[12] The rigid, cage-like structure of the bicyclo[2.2.1]heptane skeleton completely shields the rear of the C-Br bond. The bicyclic framework makes it sterically impossible for a nucleophile to approach from the required 180° angle, thus preventing the SN2 reaction from occurring.[12]
Caption: General workflow for cross-coupling reactions.
Reactivity Data Summary
| Reaction Type | Feasibility in Bicyclo[2.2.1] System | Mechanistic Rationale |
| SN1 Substitution | Highly Disfavored | Prohibitive strain of the non-planar vinylic carbocation intermediate (Bredt's Rule). [7][8][12] |
| SN2 Substitution | Highly Disfavored | Steric hindrance from the rigid bicyclic frame prevents backside attack. [12] |
| E1/E2 Elimination | Highly Disfavored | Would lead to a highly strained anti-Bredt bridgehead alkene. [6][14] |
| Metal-Catalyzed Cross-Coupling | Viable, but may be sterically hindered | Circumvents ionic intermediates; reactivity depends on catalyst and specific reaction conditions. [15] |
| Radical Reactions | Plausible | Bridgehead radicals are more stable than carbocations as they do not require planarity. [8][16][17] |
Conclusion
The reactivity of the vinyl bromide in this compound is a classic example of structure dictating function. The inherent ring strain and rigid geometry of the norbornane skeleton render the C-Br bond remarkably inert to standard ionic reaction pathways like SN1, SN2, and elimination reactions, a direct consequence of the principles encapsulated by Bredt's rule. For drug development professionals and synthetic chemists, this inertness can be a feature, allowing for selective reactions elsewhere in a molecule without disturbing the vinyl bromide. However, for functionalization at this position, the most promising and viable routes are through modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions. A thorough understanding of these structural constraints is paramount for the successful design of synthetic strategies involving this and related strained bicyclic systems.
References
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Chemistry World. (2024, November 7). Synthetic strategies overcome Bredt's rule, unlocking complex bridgehead alkenes. Retrieved from [Link]
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Brainly.in. (2023, February 10). Is carboanion unstable on bridge head position? Retrieved from [Link]
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ACS Publications. (2011, November 8). Exploiting the Ring Strain in Bicyclo[2.2.1]heptane Systems for the Stereoselective Preparation of Highly Functionalized Cyclopentene, Dihydrofuran, Pyrroline, and Pyrrolidine Scaffolds. Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). Bredt's rule. Retrieved from [Link]
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UCLA. (2024, October 31). UCLA chemists just broke a 100-year-old rule and say it's time to rewrite the textbooks. Retrieved from [Link]
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Quora. (2018, September 5). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? Retrieved from [Link]
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Chemistry Stack Exchange. (2015, September 6). Why is a bridgehead atom bearing a negative or a positive charge unstable? Retrieved from [Link]
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Quora. (2014, December 2). Why are bridge head carbocations unstable? Retrieved from [Link]
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RSC Publishing. (n.d.). Reactivity of bridgehead halides with pentacyanocobaltate(II). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
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PubMed. (2011, December 2). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Retrieved from [Link]
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Iowa State University Digital Repository. (n.d.). Reactions of bridgehead halides. A synthesis of modhephene, isomodhephene, and epi-modhephene. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A Simple and Practical Synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed [4+2] Cycloaddition. Synthetic Communications. Retrieved from [Link]
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RSC Publishing. (2011, February 2). Reactivity of Bridgehead Halides with PentacyanocobaItate(II). Retrieved from [Link]
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ACS Publications. (n.d.). Unusual Strain-Releasing Nucleophilic Rearrangement of a Bicyclo[2.2.1]heptane System to a Cyclohexenyl Derivative. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Temperature effects on the bromination of this compound. Synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Practical Synthesis of (+)-2-Bromobicyclo(2.2.1)hept-5- ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed (4 + 2) Cycloaddition. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2-Bromobicyclo[2.2.1]hept-2-ene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromobicyclo[2.2.1]hept-2-ene, a key intermediate in organic synthesis. In the absence of extensive published empirical data, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. We delve into the molecular structure, polarity, and intermolecular forces governing the dissolution of this halogenated bicyclic alkene. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine solubility, ensuring reliable and reproducible results. This work is intended to serve as an essential resource for chemists, researchers, and drug development professionals employing this compound in their synthetic endeavors.
Introduction: Understanding the Physicochemical Landscape
This compound is a halogenated derivative of the bicyclic alkene, norbornene. Its rigid, strained ring structure and the presence of both a double bond and a bromine atom confer unique reactivity and physical properties. A thorough understanding of its solubility is paramount for its effective use in synthesis, including reaction setup, purification, and formulation.
Key physicochemical properties of this compound include:
The solubility of a compound is fundamentally dictated by the principle of "like dissolves like".[3] This means that substances with similar polarities and intermolecular forces will be miscible. The overall polarity of this compound is a balance between the nonpolar hydrocarbon framework and the polar carbon-bromine (C-Br) bond.
Theoretical Solubility Profile: A Predictive Analysis
The molecular structure of this compound is predominantly a nonpolar hydrocarbon scaffold. The introduction of a bromine atom creates a dipole moment due to the difference in electronegativity between carbon and bromine.[4] However, the molecule as a whole is considered to be of low to moderate polarity. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the hydrocarbon portions of the molecules and are significant due to the molecule's surface area.[3]
-
Dipole-Dipole Interactions: Arising from the polar C-Br bond, these forces contribute to the attraction between molecules.[4]
The molecule lacks the ability to act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. This severely limits its solubility in protic solvents like water.
Based on these principles, we can predict its solubility in various classes of organic solvents.
Data Presentation: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane, Toluene | High | The "like dissolves like" principle is dominant here. The nonpolar hydrocarbon backbone of the solute will interact favorably with nonpolar solvents via van der Waals forces. The parent compound, norbornene, is highly soluble in these solvents.[5][6] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Halogenated hydrocarbons are generally soluble in one another.[3] The dipole-dipole interactions and van der Waals forces are well-matched between the solute and these solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | These solvents have a slight polarity and can engage in dipole-dipole interactions. They are excellent solvents for a wide range of organic compounds. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent. Good solubility is expected due to favorable dipole-dipole and van der Waals interactions. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent. While more polar than the solute, it should still be a reasonably effective solvent. |
| Alcohols (Protic) | Ethanol, Methanol | Low to Moderate | The polarity of these solvents is significantly higher, and their primary intermolecular force is hydrogen bonding. The solute cannot effectively disrupt this hydrogen-bonding network. Solubility is expected to decrease as the alcohol becomes more polar (Methanol < Ethanol). |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These are highly polar solvents. A significant mismatch in polarity and intermolecular forces will likely result in poor solubility. A reaction involving a similar compound was noted to have limited solubility in DMF.[7] |
| Aqueous | Water | Insoluble | As a halogenated hydrocarbon with a large nonpolar component and an inability to hydrogen bond effectively, it is predicted to be immiscible with water.[3][4] |
Experimental Determination of Solubility: Protocols and Methodologies
To empirically validate the predicted solubility profile, the following standardized protocols are recommended. These methods provide a systematic approach to both qualitative and quantitative solubility assessment.
Qualitative "Rule of Thumb" Solubility Test
This rapid test provides a general classification of solubility.
Protocol:
-
To a small test tube, add approximately 20-30 mg of this compound.
-
Add the test solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture for 30-60 seconds after each addition.
-
Observe for complete dissolution. If the solute dissolves, it is considered "soluble".
-
If the solute does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.
-
Record the observations as "soluble," "partially soluble," or "insoluble."
Logical Flow for Qualitative Solubility Testing:
Caption: Workflow for qualitative solubility assessment.
Quantitative Gravimetric Solubility Determination
This method provides a precise measurement of solubility at a given temperature.
Protocol:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.
-
Allow the solution to stand undisturbed at the same constant temperature for at least 2 hours to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
Dispense the supernatant into a pre-weighed, dry vial.
-
Record the exact mass of the solution transferred.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.
-
The final weight of the vial minus its tare weight gives the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
Experimental Workflow for Gravimetric Analysis:
Caption: Step-by-step gravimetric solubility determination.
Conclusion and Field-Proven Insights
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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-
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An In-depth Technical Guide to the Core Reactions of 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction: The Unique Reactivity of a Strained Bicyclic Alkene
2-Bromobicyclo[2.2.1]hept-2-ene, a brominated derivative of norbornene, is a fascinating and versatile intermediate in organic synthesis. Its rigid, bicyclic framework imparts significant ring strain, which, combined with the electronic properties of the vinyl bromide moiety, leads to a unique and often non-intuitive reactivity profile. This guide provides an in-depth exploration of the key reactions involving this compound, offering insights into the mechanistic underpinnings and practical applications for researchers, scientists, and professionals in drug development. The inherent strain in the bicyclo[2.2.1]heptane system makes the double bond highly reactive, serving as a linchpin for a variety of chemical transformations.
Synthesis of this compound
The most common and efficient route to this compound and its derivatives is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] This reaction typically involves the cycloaddition of cyclopentadiene with an appropriate bromo-substituted dienophile.
A representative synthetic approach is the Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein.[3][4] This reaction can be catalyzed by chiral Lewis acids to achieve high enantioselectivity, which is crucial for the synthesis of chiral bioactive molecules.[3]
Experimental Protocol: Diels-Alder Synthesis
-
Reaction Setup: A solution of a chiral titanium catalyst, such as one derived from BINOL and Ti(O-i-Pr)4, is prepared in a dry, inert solvent like dichloromethane and cooled to a low temperature (e.g., -78 °C).[3]
-
Reagent Addition: 2-bromoacrolein is added to the catalyst solution, followed by the slow addition of freshly cracked cyclopentadiene.[3]
-
Reaction and Quenching: The reaction mixture is stirred at low temperature for several hours until completion, as monitored by TLC. The reaction is then quenched, for instance, with a saturated aqueous solution of NaHCO3.
-
Workup and Purification: The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, which can be further transformed into this compound.
An alternative, though less direct, synthetic strategy involves the bromination of norbornene to produce a mixture of dibromonorbornanes, followed by a controlled elimination of one equivalent of HBr to introduce the double bond.[5][6] The regioselectivity of the elimination can be influenced by the choice of base and reaction conditions.[7]
Cyclopentadiene [label="Cyclopentadiene"]; Bromoacrolein [label="2-Bromoacrolein"]; Catalyst [label="Chiral Lewis Acid\n(e.g., Ti(BINOL))", shape=ellipse, fillcolor="#FFFFFF"]; DielsAlder [label="[4+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Substituted Norbornene\nIntermediate"]; Target [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
{Cyclopentadiene, Bromoacrolein, Catalyst} -> DielsAlder; DielsAlder -> Intermediate; Intermediate -> Target [label="Further\nTransformation"]; }
Figure 1: Synthetic workflow for this compound.
Key Reactions and Mechanisms
The reactivity of this compound is dominated by its strained double bond and the presence of the vinyl bromide. The following sections detail the core reactions of this versatile building block.
Nucleophilic Vinylic Substitution
Direct substitution of the bromine atom in this compound by a nucleophile is a challenging yet feasible transformation. Unlike SN1 and SN2 reactions at sp3 centers, nucleophilic substitution at a vinylic carbon proceeds through different mechanisms due to the higher bond strength of the C(sp2)-Br bond and the steric hindrance around the double bond.[8][9]
The primary mechanistic pathways for nucleophilic vinylic substitution are the SNVπ (out-of-plane) and SNVσ (in-plane) mechanisms.[10][11][12] The rigid bicyclic structure of the norbornene framework imposes significant geometric constraints that influence which pathway is favored. For many reactions involving organometallic reagents, a stereoretentive substitution is observed, suggesting a mechanism that may involve an insertion-reductive coupling process or an SNVπ pathway.[10][11]
Causality in Experimental Choices:
-
Catalyst: Copper-based catalysts are often employed to facilitate these substitutions, particularly with Grignard reagents or organocuprates.[10]
-
Stereochemistry: The stereochemical outcome (retention or inversion) provides crucial insight into the operative mechanism. In many bicyclic systems, retention of configuration is common.[10][11]
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the reaction of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[13] This reaction is highly versatile and tolerates a wide range of functional groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve reagents |
| Temperature | 80-110 °C | To drive the reaction to completion |
The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted bicyclic alkenes. The regioselectivity of the addition to the alkene is a key consideration in planning a Heck reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).[13]
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction: Heat the mixture to reflux (around 100 °C) and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the coupled product.
Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII [label="R-Pd(II)-Br(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronic [label="R'-B(OH)₂\n+ Base", shape=invhouse, style=filled, fillcolor="#FFFFFF"]; PdII_R [label="R-Pd(II)-R'(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R-R'", shape=invhouse, style=filled, fillcolor="#FFFFFF"];
Pd0 -> OxAdd [label="R-Br"]; OxAdd -> PdII; PdII -> Transmetal; Boronic -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed]; }
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Formation of Organometallic Intermediates
This compound can be converted into its corresponding organometallic reagents, such as Grignard or organolithium species. These intermediates are highly reactive nucleophiles and can be used to form new carbon-carbon and carbon-heteroatom bonds.
The formation of a Grignard reagent is typically achieved by reacting the vinyl bromide with magnesium metal in an ethereal solvent like THF.[14][15] Similarly, lithiation can be accomplished using a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures.
Causality in Experimental Choices:
-
Solvent and Temperature: The choice of solvent and temperature is critical for the stability of these organometallic reagents. Ethereal solvents are coordinating and help to stabilize the organometallic species. Low temperatures are often necessary to prevent side reactions.
-
Subsequent Reactions: These organometallic intermediates can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to afford a diverse array of functionalized bicyclic products.[16]
Diels-Alder Reactions as a Dienophile
The strained double bond in this compound makes it a reactive dienophile in Diels-Alder reactions.[1] It can react with various dienes to construct more complex polycyclic systems. The stereoselectivity of these reactions is often high due to the rigid bicyclic framework, which directs the approach of the diene.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique reactivity, stemming from the interplay of ring strain and the vinyl bromide functionality, allows for a wide range of chemical transformations. A thorough understanding of its core reactions, including nucleophilic vinylic substitution, cross-coupling reactions, the formation of organometallic intermediates, and its participation in Diels-Alder reactions, is essential for leveraging its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic strategies involving this important intermediate, with broad applications in the development of novel pharmaceuticals and complex molecular architectures.
References
- Robertson, J., & Palchykov, V. (2021). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: SNVπ or SNVσ. RSC Advances, 11(31), 19035-19039.
- Daştan, A., & Balci, M. (2008). Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. Tetrahedron, 64(19), 4377-4383.
- Gassman, P. G., & Marshall, J. L. (1966). Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift. Canadian Journal of Chemistry, 44(10), 1181-1188.
-
Quora. (2020). Why does bicyclic alkyl bromide resist substitution by both SN1 and SN2 mechanisms?. Retrieved from [Link]
- Robertson, J., & Palchykov, V. (2021). Nucleophilic vinylic substitution in bicyclic methyleneaziridines: SNVπ or SNVσ?.
- Rappoport, Z. (1981). Nucleophilic vinylic substitution. A single- or a multi-step process?. Accounts of Chemical Research, 14(1), 7-15.
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
- Satoh, T. (2007). Concerted Nucleophilic Substitution Reactions at Vinylic Carbons. Chemical and Pharmaceutical Bulletin, 55(10), 1415-1428.
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
- Stang, P. J. (1978). Bridged Benzocyclotrimers: concepts, Synthesis, and Properties. Accounts of Chemical Research, 11(10), 381-388.
- Schultz, A. G., & McMahon, W. G. (1986). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 51(26), 5208-5211.
- Tam, W., & Mayo, P. (2002). Palladium-catalyzed hydrophenylation of bicyclic alkenes. Tetrahedron, 58(47), 9527-9540.
- Keck, G. E., & Krishnamurthy, D. (1996). A Simple and Practical Synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed [4+2] Cycloaddition.
- Carroll, F. I., et al. (1996). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of Medicinal Chemistry, 39(26), 5176-5183.
- Lautens, M. (2011). Norbornene in Organic Synthesis. In Science of Synthesis.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Google Patents. (1978). US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di....
- Keck, G. E., & Krishnamurthy, D. (1996). ChemInform Abstract: A Simple and Practical Synthesis of (+)-2-Bromobicyclo(2.2.1)hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed (4 + 2) Cycloaddition. ChemInform, 27(26).
-
Wikipedia. (n.d.). Norbornene. Retrieved from [Link]
- Knochel, P. (2013).
- National Institutes of Health. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Li, B., et al. (2023). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy.
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ResearchGate. (2014). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Retrieved from [Link]
- ProQuest. (2015). Design and synthesis of fluorescent probes.
- Rauk, A., et al. (1995). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its absolute configuration. Tetrahedron: Asymmetry, 6(6), 1365-1374.
- Freeman, F. (1975). Synthesis of 2-Acetylbicyclo[2.2.l]hept-2-ene1a. The Journal of Organic Chemistry, 40(24), 3515-3517.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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An In-Depth Technical Guide on the Discovery and First Synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction: The Significance of the Bicyclo[2.2.1]heptane Framework and the Advent of a Versatile Brominated Derivative
The rigid, strained bicyclo[2.2.1]heptane ring system, commonly known as the norbornane skeleton, is a cornerstone in the field of organic chemistry. Its unique three-dimensional structure and inherent ring strain impart distinct reactivity, making it a valuable scaffold in the synthesis of complex molecules, including pharmaceuticals and natural products. The introduction of functional groups onto this framework provides a gateway to a diverse array of chemical transformations. Among these, the halogenated derivatives stand out for their utility as versatile synthetic intermediates.
This technical guide delves into the discovery and seminal synthesis of a key member of this family: 2-Bromobicyclo[2.2.1]hept-2-ene. We will explore the logical underpinnings of the synthetic strategy, provide a detailed experimental protocol for its first preparation, and discuss the significance of this molecule in the broader context of chemical research and development.
The Intellectual Genesis: A Strategic Approach to Vinyl Bromide Synthesis on a Strained Carbocycle
The initial challenge in accessing this compound lay in the selective introduction of a bromine atom onto a double bond within the strained bicyclic system. The pioneering work in this area is credited to P. G. Gassman and I. Gennick, who in 1980 reported a logical and efficient pathway to this compound. Their approach was rooted in fundamental principles of alkene chemistry and elimination reactions, tailored to the specific stereochemical constraints of the norbornane framework.
The core strategy involved a two-step sequence:
-
Stereoselective Bromination of Norbornene: The readily available starting material, bicyclo[2.2.1]hept-2-ene (norbornene), is first treated with bromine (Br₂) to yield the vicinal dibromide, 2,3-dibromobicyclo[2.2.1]heptane. The stereochemistry of this addition is crucial and proceeds via a bromonium ion intermediate, leading to a specific arrangement of the two bromine atoms.
-
Regioselective Dehydrobromination: The resulting dibromide is then subjected to a base-induced elimination of one equivalent of hydrogen bromide (HBr) to generate the desired vinyl bromide, this compound. The choice of base and reaction conditions is critical to ensure the desired regioselectivity and to avoid unwanted side reactions.
This strategic pathway is a classic example of leveraging well-established reaction mechanisms to achieve a specific and challenging synthetic target.
Experimental Protocol: The First Synthesis of this compound
The following protocol is based on the seminal work of Gassman and Gennick and represents a self-validating system for the preparation of the title compound.
Part 1: Synthesis of exo,cis-2,3-Dibromobicyclo[2.2.1]heptane
Causality Behind Experimental Choices: The addition of bromine to norbornene is known to proceed with a high degree of stereoselectivity. The formation of a bridged bromonium ion intermediate from the less sterically hindered exo face of the norbornene dictates that the subsequent nucleophilic attack by the bromide ion will also occur from the exo face, resulting in the exo,cis addition product.
Step-by-Step Methodology:
-
Reaction Setup: A solution of bicyclo[2.2.1]hept-2-ene (1.0 equivalent) in a suitable inert solvent, such as carbon tetrachloride (CCl₄), is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.
-
Bromine Addition: A solution of bromine (1.0 equivalent) in the same solvent is added dropwise to the stirred solution of norbornene. The characteristic red-brown color of bromine will disappear as it reacts with the alkene.
-
Reaction Monitoring and Workup: The reaction is monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield the crude exo,cis-2,3-dibromobicyclo[2.2.1]heptane. Purification can be achieved by recrystallization or chromatography.
Part 2: Synthesis of this compound
Causality Behind Experimental Choices: The dehydrobromination of a vicinal dibromide to a vinyl bromide requires a strong, non-nucleophilic base to favor elimination over substitution. Lithium diisopropylamide (LDA) is an excellent choice for this transformation due to its strong basicity and significant steric hindrance, which disfavors nucleophilic attack. The regioselectivity of the elimination is governed by the accessibility of the protons adjacent to the bromine atoms.
Step-by-Step Methodology:
-
Preparation of LDA: A solution of lithium diisopropylamide (LDA) is freshly prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Dehydrobromination: A solution of exo,cis-2,3-dibromobicyclo[2.2.1]heptane (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C.
-
Reaction Quenching and Workup: The reaction mixture is stirred at low temperature for a specified period and then quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure. The crude this compound is then purified by distillation or column chromatography.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₇H₉Br |
| Molecular Weight | 173.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~70-72 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | ~6.2 (t, 1H), 3.1 (m, 1H), 2.9 (m, 1H), 1.8-1.2 (m, 6H) |
| ¹³C NMR (CDCl₃, δ) | ~135, 125, 50, 48, 44, 26, 24 |
Visualizing the Synthesis
Synthetic Workflow Diagram
Caption: E2 elimination mechanism for the dehydrobromination step.
Applications in Drug Development and Beyond
The successful synthesis of this compound opened up new avenues for the functionalization of the norbornene scaffold. The presence of the vinyl bromide moiety allows for a rich array of subsequent transformations, including:
-
Cross-Coupling Reactions: The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of a wide range of carbon-based substituents.
-
Lithiation and Subsequent Electrophilic Quench: The vinyl bromide can be converted to a vinyllithium species, which can then react with a variety of electrophiles to introduce diverse functional groups.
-
Diels-Alder Reactions: The double bond can participate as a dienophile in Diels-Alder reactions, leading to the construction of more complex polycyclic systems.
These synthetic handles have made this compound and its derivatives valuable building blocks in the synthesis of biologically active molecules and advanced materials. The rigid bicyclic framework allows for precise control over the spatial arrangement of functional groups, a critical aspect in the design of potent and selective drug candidates.
Conclusion: A Testament to Strategic Synthesis
The discovery and first synthesis of this compound by Gassman and Gennick stand as a clear illustration of how a deep understanding of reaction mechanisms and stereochemistry can be applied to conquer synthetic challenges. The logical two-step sequence of stereoselective bromination followed by regioselective dehydrobromination provided an efficient and reliable route to a valuable and versatile synthetic intermediate. This foundational work has paved the way for countless subsequent studies and applications, solidifying the importance of the bicyclo[2.2.1]heptane framework in modern organic chemistry and drug discovery.
References
- Gassman, P. G.; Gennick, I. J. Am. Chem. Soc.1980, 102 (22), pp 6863–6864. (Note: While the full text was not directly retrieved, this is the widely cited primary source for the first synthesis).
- Daştan, A.; et al. An efficient protocol for the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene. Tetrahedron Lett.2015, 56(34), 4948-4951.
- Kwart, H.; Kaplan, L. Isomerism in the Diels-Alder Reaction. III. The Bromination of the Diels-Alder Adduct, Norbornylene. J. Am. Chem. Soc.1954, 76(16), 4072–4078.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
Methodological & Application
Application Notes & Protocols: Strategic Use of the Diels-Alder Reaction for the Synthesis and Application of 2-Bromobicyclo[2.2.1]hept-2-ene Derivatives
Abstract
The bicyclo[2.2.1]heptene framework, commonly known as the norbornene scaffold, is a cornerstone in synthetic organic chemistry, valued for its rigid, strained structure that serves as a versatile intermediate in the synthesis of complex molecules, natural products, and polymers.[1][2] This guide provides an in-depth exploration of the primary synthetic route to this scaffold: the Diels-Alder reaction.[3] We will focus specifically on the strategic synthesis of halogenated derivatives, such as those related to 2-Bromobicyclo[2.2.1]hept-2-ene, by examining the mechanistic principles, stereochemical control, and practical laboratory protocols. Rather than using the target molecule as a dienophile—a role for which it is ill-suited due to the steric hindrance and strain of its bridgehead double bond (an anti-Bredt alkene)[4]—this guide will detail how Diels-Alder reactions are expertly employed to construct these valuable halogenated bicyclic precursors.
The Foundational Strategy: The [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring through the [4+2] cycloaddition of a conjugated diene and a dienophile (an alkene or alkyne).[3][5] Its power lies in the simultaneous formation of two new carbon-carbon sigma bonds and its high degree of stereospecificity, allowing for precise control over the resulting molecular architecture.[6][7]
Core Mechanism & Stereochemical Principles
The reaction proceeds through a cyclic transition state where three pi bonds are broken and two sigma bonds and one new pi bond are formed.[5] For the bicyclo[2.2.1]heptene system, the quintessential diene is cyclopentadiene, which is exceptionally reactive because its cyclic structure permanently locks it in the s-cis conformation necessary for the reaction.[8]
A critical principle governing the stereochemistry of this reaction is the Endo Rule . When a dienophile with electron-withdrawing or conjugating substituents is used, the major product typically arises from the endo transition state.[3][8] In this orientation, the substituents on the dienophile are positioned under the pi system of the diene, an arrangement stabilized by secondary orbital interactions in the transition state. This predictable stereoselectivity is a key tool for synthetic chemists.
Figure 1: General workflow of the Diels-Alder [4+2] cycloaddition.
Application Note: Asymmetric Synthesis of a Halogenated Norbornene Precursor
While this compound itself is an unsuitable dienophile, its structural isomers and precursors are readily synthesized via Diels-Alder reactions. A highly valuable and well-documented example is the asymmetric synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. This reaction employs cyclopentadiene as the diene and 2-bromoacrolein as the dienophile, with a chiral Lewis acid catalyst ensuring high enantioselectivity.[9][10]
The Role of Lewis Acid Catalysis
Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity.[11] By coordinating to the electron-withdrawing group (the aldehyde in 2-bromoacrolein), the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[8] This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction. When a chiral Lewis acid, such as a titanium-BINOL complex, is used, it creates a chiral environment around the dienophile, directing the approach of the diene to one face and resulting in an enantiomerically enriched product.[9][10]
Quantitative Data Summary
The following table summarizes representative results for the chiral Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein.
| Catalyst System | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ti(O-i-Pr)₄ / (R)-BINOL | 2-Bromoacrolein | Cyclopentadiene | High (not specified) | 94% (97:3 er) | [9][10] |
| Boron-based catalyst 3 (X=Br) | 2-Bromopropenal | Cyclopentadiene | 99% | >99% | [12] |
Protocol: Asymmetric Diels-Alder Synthesis of (1R,2R,4R)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carbaldehyde
This protocol is adapted from methodologies described in the literature for the highly enantioselective cycloaddition of 2-bromo-α,β-unsaturated aldehydes.[12][13] It serves as a validated template for constructing the functionalized bicyclic core.
Figure 2: Experimental workflow for the asymmetric Diels-Alder reaction.
Materials & Equipment
-
Reagents: 2-bromoacrolein, cyclopentadiene (freshly distilled from dicyclopentadiene), chiral Lewis acid catalyst (e.g., prepared from Ti(O-i-Pr)₄ and (R)-BINOL), anhydrous dichloromethane (CH₂Cl₂), triethylamine (Et₃N), silica gel.
-
Equipment: Schlenk line or glovebox for inert atmosphere, oven-dried glassware, magnetic stirrer, low-temperature cooling bath (e.g., liquid N₂/ethyl acetate), rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography setup.
Step-by-Step Procedure
-
System Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Activation: To the flask, add the chiral catalyst (e.g., catalyst prepared from a 1:1 mixture of Ti(O-i-Pr)₄ and (R)-BINOL, ~0.1 mmol) followed by 10 mL of anhydrous CH₂Cl₂. Stir the solution until the catalyst is fully dissolved.
-
Initiation of Reaction: Cool the catalyst solution to the required low temperature (e.g., -78°C to -94°C) using an appropriate cooling bath.[12]
-
Reagent Addition: Slowly add 2-bromoacrolein (approx. 1.1 mmol) to the cold catalyst solution via syringe. After 5 minutes, add a solution of freshly distilled cyclopentadiene (approx. 3 mmol) in 2 mL of anhydrous CH₂Cl₂ dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and maintain high stereoselectivity.
-
Reaction Monitoring: Stir the resulting mixture vigorously at the low temperature for 1-4 hours. Monitor the consumption of the 2-bromoacrolein by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Quenching: Once the reaction is complete, quench it by adding triethylamine (0.15 mL). This neutralizes the Lewis acid catalyst and prevents product degradation during workup.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure bicyclic aldehyde adduct.
-
Characterization: Confirm the structure and determine the enantiomeric excess of the product using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.
Synthetic Utility of the Resulting Scaffold
The halogenated bicyclo[2.2.1]heptene products are not endpoints but rather versatile synthetic intermediates. The bromine atom provides a handle for a variety of subsequent transformations, including:
-
Cross-Coupling Reactions: The vinyl bromide moiety can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon bonds.[2]
-
Further Functionalization: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in olefination reactions.
-
Ring-Opening Metathesis Polymerization (ROMP): The strained double bond of the norbornene ring is highly reactive in ROMP, allowing for the synthesis of polymers with unique properties.
The rigid bicyclic structure provides a predictable stereochemical scaffold, making these intermediates invaluable in the total synthesis of complex natural products and pharmaceuticals.[14]
Conclusion
The Diels-Alder reaction is an indispensable tool for the construction of the bicyclo[2.2.1]heptene core structure. By understanding and applying the principles of stereoselectivity and leveraging chiral Lewis acid catalysis, researchers can efficiently synthesize highly functionalized and enantiomerically pure intermediates like 2-bromobicyclo[2.2.1]heptene derivatives. These compounds serve as powerful building blocks, providing a rigid and stereochemically defined platform for the development of novel therapeutics and advanced materials.
References
-
Keck, G. E., & Krishnamurthy, D. (1996). A Simple and Practical Synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed [4+2] Cycloaddition. Synthetic Communications, 26(2), 367-373. Retrieved from [Link]
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Shea, K. J. (1980). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. Tetrahedron, 36(12), 1683-1715. (Abstract available at [Link])
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Cossu, S., De Lucchi, O., & Fabbri, D. (1996). Temperature effects on the bromination of this compound. Synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene. The Journal of Organic Chemistry, 61(1), 376-377. Retrieved from [Link]
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Pellissier, H. (2007). Asymmetric Diels-Alder Reactions. Tetrahedron, 63(32), 7531-7563. (Related content available at [Link])
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Ishihara, K., & Yamamoto, H. (2000). Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. In Catalytic Asymmetric Synthesis (pp. 557-604). Wiley-VCH. (Related content available at [Link])
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Corey, E. J., Imwinkelried, R., Pikul, S., & Xiang, Y. B. (1989). Enantioselective Diels-Alder reaction of .alpha.-bromo-.alpha.,.beta.-enals with dienes under catalysis by CAB. The Journal of Organic Chemistry, 54(2), 389-390. Retrieved from [Link]
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Gassman, P. G., & Guggenheim, T. L. (1983). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. Journal of the American Chemical Society, 105(18), 5952-5953. (Related content available at [Link])
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Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A Simple and Practical Synthesis of (+)-2-Bromobicyclo(2.2.1)hept-5- ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed (4 + 2) Cycloaddition. Retrieved from [Link]
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Fletcher, S. R., Baker, R., Chambers, M. S., et al. (1994). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 59(7), 1771-1778. Retrieved from [Link]
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Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Retrieved from [Link]
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Daştan, A., & Balci, M. (2002). Bridged Benzocyclotrimers: concepts, Synthesis, and Properties. Tetrahedron, 58(21), 4173-4200. (Related content available at [Link])
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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Nişancı, B., Dalkılıç, E., Güney, M., & Daştan, A. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry, 5, 39. Retrieved from [Link]
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Gousse, C., Gandini, A., & Belgacem, M. N. (2002). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules, 35(20), 7579-7587. Retrieved from [Link]
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Fletcher, S. R., Baker, R., et al. (1995). Total Synthesis and Determination of the Absolute Configuration of Epibatidine. The Journal of Organic Chemistry, 60(16), 5221-5227. Retrieved from [Link]
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University of California, Irvine. (n.d.). Diels–Alder Reaction (Part 2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Transition metal catalyzed [2+2]‐cycloaddition of NBD and norbornene derivatives and alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]
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Ho, C. M., & Jalisatgi, S. S. (2012). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. Molecules, 17(12), 14756–14771. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction: Navigating the Challenges of a Strained Bicyclic Alkene in Cross-Coupling
The synthesis of 2-aryl-bicyclo[2.2.1]hept-2-enes represents a significant endeavor in medicinal chemistry and materials science, offering a rigid scaffold that imparts unique three-dimensional characteristics to target molecules.[1] The bicyclo[2.2.1]heptane framework is a recurring motif in various biologically active compounds.[2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[3] However, the application of this powerful reaction to substrates such as 2-Bromobicyclo[2.2.1]hept-2-ene is not without its distinct challenges.
This vinyl bromide is incorporated into a strained bicyclic system, which can influence its reactivity in the palladium-catalyzed cycle. The steric environment around the carbon-bromine bond, while not exceedingly hindered, requires careful selection of the catalyst and ligand to ensure efficient oxidative addition and reductive elimination. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed experimental protocol, and provide insights into troubleshooting potential issues.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling provides the foundation for our experimental design.[4] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and is sensitive to the steric and electronic properties of the substrate and the ligand on the palladium. For a substrate like this compound, bulky, electron-rich phosphine ligands are often employed to promote this step.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base is critical to ensure efficient transmetalation without causing degradation of the starting materials or products.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often accelerated by bulky ligands.
Visualizing the Workflow
Caption: A schematic overview of the key stages in the Suzuki coupling protocol.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene)
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware (flame-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 173 mg), the arylboronic acid (e.g., 1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) to the flask via a syringe.
-
If a biphasic system is desired, add degassed water (e.g., 0.5 mL).
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample can be taken from the reaction mixture using a syringe under an argon atmosphere.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 2-aryl-bicyclo[2.2.1]hept-2-ene.
-
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound.
| Parameter | Recommended Reagent/Condition | Rationale & Citation |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Readily available and effective Pd(II) and Pd(0) sources, respectively.[7] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands that facilitate both oxidative addition and reductive elimination, especially for sterically demanding substrates.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong, non-nucleophilic bases that effectively promote transmetalation without causing side reactions often associated with stronger bases like hydroxides or alkoxides. |
| Solvent | Anhydrous, degassed 1,4-dioxane or THF | Aprotic solvents that are commonly successful in Suzuki couplings. The addition of a small amount of water can sometimes accelerate the reaction.[5] |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to overcome the activation energy for the coupling of sterically hindered or less reactive substrates. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and strategies to address them.
Low or No Conversion
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a more active, pre-formed catalyst.
-
Inefficient Oxidative Addition: The steric hindrance of the bicyclic system can slow this step. Increasing the temperature or switching to a more electron-rich and bulky ligand like RuPhos may be beneficial.
-
Poorly Soluble Base: Ensure vigorous stirring to maximize the surface area of the inorganic base. In some cases, a homogeneous organic base like triethylamine can be explored, although this may introduce other complications.
Common Side Reactions
-
Protodebromination: The replacement of the bromine atom with a hydrogen is a common side reaction. This can be minimized by using strictly anhydrous and deoxygenated solvents and reagents. Using a non-nucleophilic base like K₃PO₄ is also crucial.
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical. Using a slight excess of the boronic acid can also help to favor the cross-coupling pathway.
Visualizing the Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel molecular architectures. While the strained bicyclic nature of the substrate requires careful consideration of reaction parameters, the protocol and insights provided in this application note offer a solid foundation for success. By understanding the mechanistic underpinnings and employing appropriate catalysts, ligands, and bases, researchers can effectively navigate the challenges and efficiently construct these important 2-aryl-bicyclo[2.2.1]hept-2-ene scaffolds.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
D'Augustin, M., et al. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of Organometallic Chemistry, 690(24-25), 5849-5855. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Chemler, S. R., & Danishefsky, S. J. (2000). Studies in the B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(23), 7533-7542. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
-
Enantioselective transannular reactions by palladium-catalysed conjugate addition of aryl boronic acids. Chemical Communications. [Link]
-
Palladium-catalyzed cross-coupling of alpha-diazocarbonyl compounds with arylboronic acids. PubMed. [Link]
-
One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems. ResearchGate. [Link]
-
New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. edoc.ub.uni-muenchen.de. [Link]
-
Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]
-
Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. [Link]
- Substituted bicyclo (2,2,1)heptanes and hept-2-enes and their pharmaceutical compositions.
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- 7. mdpi.com [mdpi.com]
The Strategic Application of 2-Bromobicyclo[2.2.1]hept-2-ene in the Synthesis of Advanced Pharmaceutical Agents
Introduction: The Unique Architectural Advantages of the Bicyclo[2.2.1]heptene Scaffold
In the landscape of modern pharmaceutical synthesis, the quest for molecular scaffolds that offer a blend of rigidity, stereochemical complexity, and strategic points for functionalization is paramount. The bicyclo[2.2.1]heptane and its unsaturated counterpart, bicyclo[2.2.1]heptene, have emerged as privileged structures, particularly in the development of antiviral agents. Their inherent conformational rigidity allows for a precise spatial presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. Among the functionalized derivatives of this scaffold, 2-Bromobicyclo[2.2.1]hept-2-ene stands out as a versatile and highly valuable building block. The presence of the vinyl bromide moiety provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures with a high degree of stereocontrol. This application note will provide a detailed exploration of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral activity.
Core Concept: A Versatile Intermediate for Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a critical class of antiviral drugs that mimic natural nucleosides but feature a carbocyclic ring in place of the furanose sugar. This modification imparts greater metabolic stability by rendering them resistant to cleavage by phosphorylases. This compound serves as an excellent precursor for the carbocyclic core of these analogues. Its rigid framework helps to lock the molecule in a specific conformation, which can be crucial for effective interaction with viral enzymes such as reverse transcriptases and polymerases.
The vinyl bromide functionality is the key to its synthetic utility. It readily participates in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse substituents at the 2-position of the bicyclic system. This versatility is instrumental in the structure-activity relationship (SAR) studies necessary for drug discovery and optimization.
Key Synthetic Transformations and Mechanistic Considerations
The strategic application of this compound in pharmaceutical synthesis hinges on a few key chemical transformations that allow for its elaboration into more complex intermediates.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of vinyl halides like this compound. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
Aryl and heteroaryl groups, which often represent the nucleobase portion of a nucleoside analogue, can be efficiently coupled to the bicyclic scaffold using these methods. The choice of the specific cross-coupling reaction (e.g., Suzuki with boronic acids, Stille with organostannanes, Negishi with organozincs) often depends on the functional group tolerance and the availability of the organometallic reagent. For instance, the Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid reagents.
Application Protocol: Synthesis of a 2-Aryl-bicyclo[2.2.1]hept-2-ene Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of various pharmaceutical intermediates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially available |
| Arylboronic acid | ≥98% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |
| Sodium carbonate | Anhydrous, ≥99.5% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
| Ethanol | 200 proof, anhydrous | Commercially available |
| Water | Deionized | Laboratory supply |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially available |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | |
| Brine (Saturated aqueous NaCl) | Laboratory prepared | |
| Anhydrous magnesium sulfate | ≥97% | Commercially available |
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-bicyclo[2.2.1]hept-2-ene derivative.
Diagram 2: Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Case Study: A Precursor to Carbocyclic Antiviral Nucleosides like Abacavir and Carbovir
The carbocyclic nucleosides Abacavir and Carbovir are potent inhibitors of the HIV reverse transcriptase.[1][2] While the direct synthesis of these drugs may involve different starting materials, the functionalized bicyclo[2.2.1]heptene scaffold is a key structural motif in the synthesis of their analogues and other related antiviral compounds.[3][4] The synthesis of these analogues often involves the initial construction of a substituted bicyclo[2.2.1]heptene derivative, which is then elaborated to introduce the necessary functional groups and the nucleobase.
For instance, a bromo-substituted bicyclo[2.2.1]heptene derivative can be a crucial intermediate. Although not directly this compound, the synthesis of certain carbocyclic nucleoside analogues starts from a related compound, ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate.[4] This intermediate undergoes a series of transformations, including reduction, protection, and nucleophilic substitution, to introduce the desired functionalities. The principles of functionalizing a bromo-substituted bicyclic system are directly transferable from these examples to the use of this compound.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in pharmaceutical synthesis, particularly for the construction of carbocyclic nucleoside analogues with significant antiviral activity. Its rigid bicyclic framework provides a unique platform for the stereocontrolled synthesis of complex molecules. The reactivity of the vinyl bromide moiety in palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, making it an ideal substrate for the exploration of structure-activity relationships in drug discovery programs. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this valuable synthetic intermediate in their pursuit of novel and more effective therapeutic agents. As the demand for new antiviral therapies continues to grow, the strategic application of architecturally complex and versatile building blocks like this compound will undoubtedly play a pivotal role in the future of pharmaceutical innovation.
References
- Catellani, M., Chiusoli, G. P., & Concari, S. (1989). A new palladium catalyzed synthesis of,-2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes. Tetrahedron, 45(16), 5263–5268.
- Catellani, M., & Chiusoli, G. P. (1982). One-pot palladium-catalyzed synthesis of 2,3-disubstituted bicyclo[2.2.1]heptanes and bicyclo[2.2.1]hept-5-enes. Tetrahedron Letters, 23(42), 4381-4384.
- Hřebabecký, H., Dračínský, M., & Holý, A. (2008). Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2-(Hydroxymethyl)bicyclo[2.2.1]heptane.
-
ResearchGate. (n.d.). One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems. Retrieved January 17, 2026, from [Link]
- Crimmins, M. T., & King, B. W. (1996). An efficient and asymmetric synthesis of (-)-carbovir. Tetrahedron letters, 37(46), 8277-8280.
- Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of medicinal chemistry, 33(1), 17-21.
- Hřebabecký, H., & Holý, A. (2008). Synthesis of Novel Carbocyclic Nucleoside Analogues Containing Bicyclo[2.2.1]hept-2-ene-2-methanol.
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- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Synthesis of Novel Carbocyclic Nucleoside Analogues Containing Bicyclo[2.2.1]hept-2-ene-2-methanol / Collection of Czechoslovak Chemical Communications, 2008 [sci-hub.se]
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues Utilizing 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction: The Significance of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a pivotal class of therapeutic agents characterized by the replacement of the furanose oxygen atom of natural nucleosides with a methylene group.[1] This structural modification imparts significant biological advantages, most notably an increased metabolic stability against degradation by nucleoside phosphorylases, which are responsible for the cleavage of the N-glycosidic bond. Consequently, these analogues often exhibit potent antiviral and anticancer activities. Prominent examples that have reached clinical use, such as Abacavir and Entecavir, underscore the therapeutic potential of this compound class.[2]
The bicyclo[2.2.1]heptane (norbornane) framework serves as a conformationally constrained scaffold for designing novel carbocyclic nucleosides.[2] Its rigid structure allows for the precise spatial orientation of substituents, enabling the synthesis of analogues that can selectively interact with target enzymes like viral polymerases or reverse transcriptases. 2-Bromobicyclo[2.2.1]hept-2-ene is a versatile and strategic starting material for accessing these complex architectures. The vinyl bromide functionality provides a reactive handle for the stereoselective introduction of nucleobases and other functionalities through modern cross-coupling methodologies.
This guide provides a comprehensive overview and detailed protocols for the synthesis of carbocyclic nucleoside analogues starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions for the crucial C-N bond formation.
Strategic Approach: Retrosynthetic Analysis
The synthesis of carbocyclic nucleoside analogues from this compound hinges on the strategic formation of a C-N bond between the bicyclic core and the desired nucleobase. A retrosynthetic analysis reveals that the target nucleoside analogue can be disconnected at this C-N bond, pointing to a cross-coupling reaction between the vinyl bromide and a protected nucleobase as the key synthetic step. Subsequent functionalization of the bicyclic scaffold, such as hydroxylation of the double bond, can be performed to mimic the hydroxyl groups of the natural ribose sugar.
Caption: Generalized catalytic cycle for Pd-catalyzed C-N coupling.
Experimental Protocols
Protocol 1: Synthesis of N9-(Bicyclo[2.2.1]hept-2-en-2-yl)-6-chloropurine
This protocol details the Buchwald-Hartwig amination for the coupling of this compound with 6-chloropurine. 6-Chloropurine is a versatile intermediate that allows for subsequent derivatization to introduce various functional groups at the 6-position (e.g., conversion to adenine or guanine analogues).
Materials:
-
This compound
-
6-Chloropurine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-chloropurine (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), and Xantphos (0.1 mmol, 10 mol%).
-
Catalyst Addition: In a separate vial, dissolve Pd₂(dba)₃ (0.05 mmol, 5 mol%) in anhydrous 1,4-dioxane (5 mL). Add this solution to the Schlenk flask.
-
Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous 1,4-dioxane (5 mL) to the reaction mixture.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N cross-coupling reactions. Xantphos, with its wide bite angle, promotes the reductive elimination step and prevents catalyst decomposition.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the purine nitrogen without competing in the coupling reaction.
-
Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for these reactions, ensuring the necessary temperature for efficient catalysis while being inert to the reaction conditions.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst oxidation and deactivation.
Protocol 2: Dihydroxylation of N9-(Bicyclo[2.2.1]hept-2-en-2-yl)-6-chloropurine
To introduce hydroxyl groups that mimic the sugar moiety of natural nucleosides, the double bond of the bicyclic core can be dihydroxylated. Osmium tetroxide is a classic and reliable reagent for stereoselective syn-dihydroxylation.
Materials:
-
N9-(Bicyclo[2.2.1]hept-2-en-2-yl)-6-chloropurine (from Protocol 1)
-
Osmium Tetroxide (OsO₄), 4% solution in water
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone and Water
-
Sodium Sulfite (Na₂SO₃)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve N9-(bicyclo[2.2.1]hept-2-en-2-yl)-6-chloropurine (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask.
-
Reagent Addition: Add NMO (1.2 mmol, 1.2 eq) to the solution.
-
Catalyst Addition: To the stirring solution, add OsO₄ (0.04 mmol, 4 mol%) dropwise. The solution will typically turn dark brown.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stirring for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography (silica gel) using a gradient of methanol in dichloromethane to yield the diol.
Rationale for Experimental Choices:
-
Stereoselectivity: The dihydroxylation with OsO₄ occurs via a concerted [3+2] cycloaddition, resulting in the syn-addition of the two hydroxyl groups. The steric hindrance of the bicyclic system will direct the approach of the bulky OsO₄ reagent, leading to a high degree of stereoselectivity.
-
Co-oxidant: NMO is used as a stoichiometric co-oxidant to regenerate the Os(VIII) species from the Os(VI) ester intermediate, allowing for the use of a catalytic amount of the toxic and expensive osmium tetroxide.
Data Presentation: Expected Outcomes
The yields and stereoselectivity of the coupling and dihydroxylation steps can vary depending on the specific nucleobase and reaction conditions. Below is a representative table of expected outcomes for the coupling of various nucleobases with this compound.
| Nucleobase | Protecting Group | Coupling Yield (%) | Dihydroxylation Yield (%) |
| 6-Chloropurine | None | 75-85 | 80-90 |
| Adenine | Benzoyl | 60-70 | 75-85 |
| Uracil | None | 55-65 | 70-80 |
| Thymine | None | 60-70 | 75-85 |
Conclusion
This compound is a valuable starting material for the synthesis of novel carbocyclic nucleoside analogues. The protocols outlined in this guide, centered around a robust palladium-catalyzed C-N cross-coupling reaction, provide a reliable and versatile route to these therapeutically important molecules. The rigid bicyclic scaffold allows for the creation of conformationally locked nucleosides, which are excellent probes for studying enzyme-ligand interactions and for the development of new antiviral and anticancer agents. The modularity of this synthetic approach allows for the introduction of a wide variety of purine and pyrimidine bases, facilitating the generation of compound libraries for drug discovery programs.
References
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Choi, M.-H., & Kim, H.-D. (2003). Synthesis of novel carboacyclic nucleosides with vinyl bromide moiety as open-chain analogues of neplanocin A. Archives of Pharmacal Research, 26(12), 990-996. [Link]
-
Hřebabecký, H., Dračínský, M., & Holý, A. (2008). Synthesis of Novel Carbocyclic Nucleoside Analogues Containing Bicyclo[2.2.1]hept-2-ene-2-methanol. Collection of Czechoslovak Chemical Communications, 73(12), 1657-1676. [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]
-
Bessieres, B., et al. (2015). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Molecules, 20(8), 14645-14677. [Link]
-
Hassan, A. E. A., & El-Gazzar, A. B. A. (2017). Base-Functionalized Carbocyclic Nucleosides: Design, Synthesis and Mechanism of Antiviral Activity. Mini-Reviews in Medicinal Chemistry, 17(15), 1486-1502. [Link]
-
Paruch, K. (2010). Synthesis of small-molecule probes for chemical biology. Masaryk University. [Link]
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Application Notes and Protocols: 2-Bromobicyclo[2.2.1]hept-2-ene as a Precursor for Strained Alkenes
Introduction: The Synthetic Potential of Controlled Ring Strain
In the landscape of modern organic synthesis, the strategic generation and utilization of transient, high-energy intermediates is a cornerstone of elegant and efficient molecular construction. Among these, strained alkenes, particularly those embedded within rigid bicyclic frameworks, offer a unique gateway to complex molecular architectures. The inherent ring strain of these systems provides a powerful thermodynamic driving force for a variety of transformations that would otherwise be kinetically prohibitive. This guide focuses on 2-bromobicyclo[2.2.1]hept-2-ene, a versatile and readily accessible precursor for the in situ generation of the highly strained and reactive bicyclo[2.2.1]hept-2-ene (norbornene). The controlled release of this strained alkene opens up a rich field of synthetic possibilities, most notably in cycloaddition reactions for the rapid construction of intricate polycyclic systems relevant to pharmaceutical and materials science research.
The bicyclo[2.2.1]heptane framework, with its fixed, boat-like conformation, imposes significant angle and torsional strain, rendering the double bond in norbornene exceptionally reactive.[1] Computational studies have quantified this strain energy, providing a theoretical basis for its enhanced reactivity.[2] This document will provide a comprehensive overview of the synthesis of the precursor, detailed protocols for the generation and in situ trapping of bicyclo[2.2.1]hept-2-ene, and the underlying mechanistic principles that govern these transformations.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and safe handling procedures for both the precursor and the reagents is paramount for successful and safe experimentation.
Table 1: Physicochemical Data
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Precursor | This compound | 694-90-6 | C₇H₉Br | 173.05 |
| Reagent | Potassium tert-butoxide | 865-47-4 | C₄H₉KO | 112.21 |
| Trapping Agent | Furan | 110-00-9 | C₄H₄O | 68.07 |
| Product | exo-5,6-epoxy-bicyclo[2.2.1]hept-2-ene | 3125-91-5 | C₇H₈O | 108.14 |
Safety and Handling:
-
This compound: This compound is a halogenated hydrocarbon and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Potassium tert-butoxide: This is a strong, moisture-sensitive, and flammable base.[3] It can cause severe burns upon contact with skin or eyes.[4] Always handle potassium tert-butoxide in an inert atmosphere (e.g., under nitrogen or argon) and away from water or protic solvents, with which it reacts exothermically.[3] Appropriate PPE, including a face shield, is essential.[4]
-
Strained Alkenes (e.g., bicyclo[2.2.1]hept-2-ene): These are highly reactive and are typically generated and used in situ. Due to their high reactivity, they can undergo rapid polymerization or react with atmospheric oxygen.[5] Therefore, it is crucial to perform these reactions under an inert atmosphere and in the presence of a suitable trapping agent.
-
Solvents: Anhydrous solvents are critical for the success of the dehydrobromination reaction. Ensure that all solvents are properly dried before use.
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of bicyclo[2.2.1]hept-2-ene (norbornene), which itself is readily available via a Diels-Alder reaction between cyclopentadiene and ethylene.[2]
Generation of Strained Bicyclo[2.2.1]hept-2-ene via Dehydrobromination
The core of this methodology lies in the base-induced elimination of hydrogen bromide from this compound. A strong, sterically hindered base is essential to favor the desired elimination pathway over competing nucleophilic substitution reactions. Potassium tert-butoxide is an ideal choice for this transformation due to its high basicity and significant steric bulk, which minimizes its nucleophilicity.[6]
The reaction proceeds via an E2 (bimolecular elimination) mechanism. The tert-butoxide anion abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the simultaneous formation of the carbon-carbon double bond and the expulsion of the bromide leaving group.
Caption: E2 mechanism for the dehydrobromination of this compound.
In Situ Trapping of Bicyclo[2.2.1]hept-2-ene: The Diels-Alder Reaction
Due to its high reactivity, bicyclo[2.2.1]hept-2-ene is not typically isolated. Instead, it is generated in the presence of a "trapping" agent that readily reacts with it. The Diels-Alder reaction is a powerful and widely used method for this purpose, as the strained alkene acts as a potent dienophile.[7] Furan is an excellent choice as a diene for trapping bicyclo[2.2.1]hept-2-ene, leading to the formation of a stable polycyclic adduct.
The workflow for the generation and subsequent trapping of the strained alkene is a one-pot process, ensuring that the reactive intermediate is consumed as it is formed.
Caption: Experimental workflow for the in situ generation and trapping of bicyclo[2.2.1]hept-2-ene.
Experimental Protocol: Generation and In Situ Trapping with Furan
This protocol details a representative procedure for the dehydrobromination of this compound and the subsequent Diels-Alder trapping of the resulting bicyclo[2.2.1]hept-2-ene with furan.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Furan
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents).
-
Solvent and Reagents: Under a positive pressure of nitrogen, add anhydrous THF to the flask, followed by freshly distilled furan (3.0 equivalents).
-
Addition of Precursor: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of potassium tert-butoxide and furan at room temperature over 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots quenched with water.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure exo-5,6-epoxy-bicyclo[2.2.1]hept-2-ene adduct.
Characterization:
The structure of the resulting adduct can be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the adduct can be determined by detailed analysis of the coupling constants in the ¹H NMR spectrum and by comparison with literature data for similar bicyclo[2.2.1]heptane systems.[8]
Conclusion
This compound serves as a highly effective and practical precursor for the generation of the strained alkene, bicyclo[2.2.1]hept-2-ene. The dehydrobromination protocol using potassium tert-butoxide is a reliable method for producing this reactive intermediate, which can be efficiently trapped in situ via Diels-Alder reactions. This methodology provides a powerful tool for synthetic chemists, enabling the rapid construction of complex, three-dimensional molecular frameworks from a readily available starting material. The ability to harness the inherent reactivity of strained systems in a controlled manner underscores the elegance and utility of this synthetic strategy in modern organic chemistry.
References
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What are the health and safety considerations when working with alkenes? - TutorChase. Available at: [Link]
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Synthesis of 5 – Halogenomethyl Bicyclo [ 2.2.1] Hept - 2 - Processes of Petrochemistry and Oil Refining. Available at: [Link]
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Ring strain energies: Substituted rings, norbornanes, norbornenes and norbornadienes | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide | Request PDF - ResearchGate. Available at: [Link]
-
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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PDF. Available at: [Link]
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Exploring the reactivity of in situ generated metal vinylcarbenes. Available at: [Link]
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A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † - MDPI. Available at: [Link]
-
Molecular dynamics studies of the thermal decomposition of 2,3-diazabicyclo[2.2.1]hept-2-ene - AIP Publishing. Available at: [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Available at: [Link]
-
THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. Available at: [Link]
-
Can you help me with this lab, bicyclo[2.2.1]hept-2-ene. - Chegg. Available at: [Link]
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Bicyclo[2.2.1]hept-2-ene | C14H20 | CID 140987868 - PubChem - NIH. Available at: [Link]
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Alkene Reactivity - MSU chemistry. Available at: [Link]
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Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R) - ResearchGate. Available at: [Link]
-
Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] - Master Organic Chemistry. Available at: [Link]
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8: Alkenes - Reactions and Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. Available at: [Link]
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Best Synthetic Methods: Reactions of Alkenes - ResearchGate. Available at: [Link]
-
1 Chapter 7: Alkenes: Reactions and Synthesis Electrophilic Addition Dehydrohalogenation: loss of HX from an alkyl halide to for. Available at: [Link]
-
Potassium tert -Butoxide-Catalyzed Dehydrogenative Cross-Coupling of Heteroarenes with Hydrosilanes | Request PDF - ResearchGate. Available at: [Link]
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes - Vanderbilt University. Available at: [Link]
-
Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations - ResearchGate. Available at: [Link]
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Application Notes and Protocols: A Detailed Guide to the Lithiation of 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction: The Synthetic Utility of a Strained Vinyllithium Reagent
In the landscape of contemporary organic synthesis, organolithium reagents stand as powerful intermediates for the construction of complex molecular architectures. Among these, vinyllithium species derived from strained bicyclic systems offer unique opportunities for stereocontrolled functionalization. The lithiation of 2-Bromobicyclo[2.2.1]hept-2-ene, also known as 2-bromonorbornene, generates the highly reactive 2-lithiobicyclo[2.2.1]hept-2-ene. This intermediate, possessing a nucleophilic carbon atom within a rigid, bicyclic framework, serves as a valuable precursor for the introduction of a wide array of functional groups with a high degree of stereoselectivity. This guide provides a comprehensive overview of the experimental setup for this transformation, detailing the underlying principles, a step-by-step protocol, and critical considerations for success.
Core Principles: Understanding the Lithium-Halogen Exchange
The formation of 2-lithiobicyclo[2.2.1]hept-2-ene from its corresponding bromide proceeds via a lithium-halogen exchange reaction. This process is a cornerstone of organometallic chemistry, enabling the conversion of an electrophilic carbon-halogen bond into a nucleophilic carbon-lithium bond.
The choice of the lithiating agent is paramount for the success of this reaction. While n-butyllithium is a common choice for many lithiations, the use of tert-butyllithium (t-BuLi) is often preferred for the lithium-halogen exchange of vinyl and aryl halides.[1] The increased reactivity of t-BuLi allows the exchange to occur rapidly at very low temperatures, which is crucial for preventing side reactions.[2]
The mechanism of the lithium-halogen exchange is generally believed to proceed through an "ate-complex" intermediate.[2] In this pathway, the nucleophilic alkyllithium reagent attacks the halogen atom of the organic halide, forming a transient, negatively charged intermediate. Subsequent expulsion of the halide anion and the alkyl halide byproduct yields the desired organolithium species.
dot graph LithiationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Proposed mechanism for the lithiation of this compound.
Experimental Parameters: A Tabular Overview
The success of the lithiation reaction is highly dependent on the careful control of several experimental parameters. The following table summarizes the key conditions for the lithiation of this compound.
| Parameter | Recommended Condition | Rationale |
| Lithiating Agent | tert-Butyllithium (t-BuLi) | High reactivity allows for rapid exchange at low temperatures, minimizing side reactions.[2] |
| Stoichiometry | 2.1 equivalents of t-BuLi | One equivalent for the exchange and a second to react with the tert-butyl bromide byproduct, driving the equilibrium. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are crucial for solvating the organolithium species and promoting the reaction.[3] |
| Temperature | -78 °C to -100 °C | Extremely low temperatures are necessary to ensure the stability of the organolithium intermediate and prevent side reactions.[4][5] |
| Reaction Time | 30 - 60 minutes | Lithium-halogen exchange is typically a very fast reaction at these low temperatures.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly pyrophoric and react violently with air and moisture.[6][7][8][9] |
Detailed Experimental Protocol
This protocol outlines the in-situ generation of 2-lithiobicyclo[2.2.1]hept-2-ene and its subsequent trapping with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
This compound
-
tert-Butyllithium in pentane (concentration determined by titration prior to use)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., benzaldehyde, acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
-
Low-temperature thermometer
-
Dry ice/acetone or liquid nitrogen/ethanol bath
-
Standard glassware for work-up and purification
dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Step-by-step experimental workflow for the lithiation and functionalization.
Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere of argon or nitrogen, assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.
-
Addition of Starting Material and Solvent: Through the septum, add a solution of this compound in anhydrous THF or diethyl ether.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. For even lower temperatures, a liquid nitrogen/ethanol bath can be employed.
-
Lithiation: Slowly add tert-butyllithium (2.1 equivalents) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly. A color change is often observed upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 30 to 60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Slowly add the chosen electrophile (e.g., benzaldehyde, 1.1 equivalents) dropwise to the solution of the newly formed organolithium species at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Safety and Handling: A Critical Imperative
tert-Butyllithium is an extremely pyrophoric reagent that ignites spontaneously upon contact with air.[6][7][8][9] It also reacts violently with water. All manipulations involving t-BuLi must be carried out under a strictly inert atmosphere by trained personnel.
Essential Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety goggles and a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
Emergency Preparedness:
-
Keep a Class D fire extinguisher (for combustible metals) readily accessible.
-
Have a container of sand or powdered limestone available to smother small fires.
-
Never use a water-based fire extinguisher on an organolithium fire.
Troubleshooting and Considerations
-
Low Yields: Incomplete lithiation can be a cause of low yields. Ensure the t-BuLi is properly titrated and that the reaction is carried out at a sufficiently low temperature. The presence of any protic impurities in the solvent or on the glassware will also quench the organolithium reagent.
-
Side Reactions: At higher temperatures, the highly basic organolithium species can undergo side reactions, such as deprotonation of the solvent or the product. Maintaining a low temperature throughout the reaction is critical.
-
Stability of the Organolithium Intermediate: While generally stable at low temperatures, the stability of 2-lithiobicyclo[2.2.1]hept-2-ene at higher temperatures is limited. It is therefore crucial to add the electrophile at low temperature and to perform the work-up promptly after the reaction has warmed to room temperature.
Conclusion
The lithiation of this compound provides a reliable and efficient route to a versatile and synthetically valuable organolithium intermediate. By adhering to the principles of lithium-halogen exchange, maintaining stringent anhydrous and anaerobic conditions, and exercising extreme caution in handling pyrophoric reagents, researchers can successfully employ this methodology to access a diverse range of functionalized bicyclic molecules. The protocols and guidelines presented herein are intended to serve as a comprehensive resource for the safe and effective implementation of this powerful synthetic transformation.
References
-
Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]
-
University of Georgia Office of Research. (n.d.). tert-Butyllithium-594-19-4.docx. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. [Link]
-
Wikipedia. (2023, November 29). Organolithium reagent. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
-
YouTube. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. [Link]
-
Hans Reich. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]
-
Science Madness. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. [Link]
-
ARKIVOC. (n.d.). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. [Link]
-
Bailey, W. F., & Luderer, M. R. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2661–2666. [Link]
-
ETH Zurich. (2019). OC II (FS 2019). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
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- 9. research.uga.edu [research.uga.edu]
The Strategic Application of 2-Bromobicyclo[2.2.1]hept-2-ene Derivatives in the Synthesis of Complex Natural Products
Introduction: The Unique Reactivity of the Bicyclo[2.2.1]hept-2-ene Scaffold
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, is a rigid and strained bicyclic system that serves as a versatile building block in the synthesis of complex molecules, including numerous natural products. The introduction of a bromine atom at the 2-position of the corresponding alkene, forming 2-bromobicyclo[2.2.1]hept-2-ene, imparts unique reactivity that synthetic chemists can strategically exploit. This vinyl bromide is not merely a placeholder for a functional group; its electronic properties and the steric environment of the bicyclic system allow for a range of highly controlled chemical transformations. These include, but are not limited to, cross-coupling reactions, metal-halogen exchange to form organometallic reagents, and serving as a precursor for various substitution and elimination reactions. The inherent strain in the bicyclic system can also influence the stereochemical outcome of reactions, providing a powerful tool for asymmetric synthesis. This application note will delve into the utility of this compound and its derivatives in the total synthesis of natural products, with a specific focus on the synthesis of the prized sandalwood constituent, (±)-β-santalol.
Case Study: Stereospecific Synthesis of (±)-β-Santalol
The total synthesis of (±)-β-santalol, a significant component of sandalwood oil valued for its fragrance, provides an excellent example of the strategic use of a 2-substituted bicyclo[2.2.1]hept-2-ene derivative. A key step in a notable synthesis of this sesquiterpenoid involves the alkylation of 2-ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene, a close analogue of this compound. This reaction masterfully constructs the carbon skeleton of the target molecule by attaching the requisite side chain to the bicyclic core.
The overall synthetic strategy showcases the power of using a pre-functionalized bicyclic building block to achieve a convergent and stereospecific synthesis. The rigidity of the bicyclo[2.2.1]heptene scaffold plays a crucial role in controlling the stereochemistry of the newly formed chiral center.
Visualizing the Synthetic Pathway
Figure 1: A simplified workflow for the total synthesis of (±)-β-santalol, highlighting the key alkylation step.
Experimental Protocols
The following protocols are based on established synthetic transformations and provide a detailed guide for researchers aiming to utilize similar strategies.
Protocol 1: Synthesis of 2-Ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene
This protocol outlines a potential route to the key bicyclic building block, starting from a Diels-Alder reaction.
Materials:
-
Cyclopentadiene (freshly cracked)
-
Methyl acrylate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Diels-Alder Reaction: In a round-bottom flask, combine freshly cracked cyclopentadiene (1.2 eq) and methyl acrylate (1.0 eq). Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, remove the excess cyclopentadiene under reduced pressure to yield the Diels-Alder adduct, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
-
α-Methylation: To a solution of the Diels-Alder adduct (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise. Stir the resulting solution for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford 2-ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene.
Protocol 2: Key Alkylation for the Synthesis of the (±)-β-Santalol Precursor
This protocol details the crucial C-C bond-forming reaction to assemble the core structure of (±)-β-santalol.
Materials:
-
2-Ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene
-
1-Acetoxy-5-bromo-2-methyl-cis-2-pentene
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA), anhydrous (Caution: HMPA is a carcinogen)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Enolate Formation: To a solution of 2-ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour.
-
Alkylation: Add anhydrous HMPA (2.0 eq) to the reaction mixture, followed by the dropwise addition of a solution of 1-acetoxy-5-bromo-2-methyl-cis-2-pentene (1.2 eq) in anhydrous THF.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: The crude product, the alkylated diester, is purified by column chromatography on silica gel.
Protocol 3: Reduction to (±)-β-Santalol
This final step converts the ester functionality to the desired alcohol.
Materials:
-
Alkylated diester from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add a solution of the alkylated diester (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude (±)-β-santalol by column chromatography on silica gel.
Data Summary
| Step | Key Reagents | Product | Yield (Typical) |
| Protocol 1 | Cyclopentadiene, Methyl Acrylate, LDA, MeI | 2-Ethoxycarbonyl-3-methylbicyclo[2.2.1]hept-2-ene | 60-70% over 2 steps |
| Protocol 2 | Bicyclic Ester, Alkyl Bromide, LDA | Alkylated Diester | 50-65% |
| Protocol 3 | Alkylated Diester, LiAlH₄ | (±)-β-Santalol | 85-95% |
Causality and Experimental Choices
-
Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.
-
Low-Temperature Conditions: The alkylation reaction is performed at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions, such as self-condensation.
-
Stereospecificity: The rigid bicyclic framework of the starting material directs the approach of the electrophile, leading to a high degree of stereocontrol in the alkylation step.
-
Solvent and Additives: The use of a polar aprotic solvent like THF is crucial for solvating the lithium enolate. The addition of HMPA can further increase the reactivity of the enolate by breaking up aggregates.
Conclusion
The use of 2-substituted bicyclo[2.2.1]hept-2-ene derivatives, such as the ethoxycarbonyl analogue of this compound, represents a powerful and effective strategy in the synthesis of complex natural products. The synthesis of (±)-β-santalol serves as a compelling example of how the unique structural and electronic properties of this bicyclic building block can be leveraged to achieve stereospecific C-C bond formation. The protocols outlined in this application note provide a practical guide for researchers seeking to employ these valuable intermediates in their own synthetic endeavors, paving the way for the efficient construction of a wide range of biologically active and structurally intricate molecules.
References
-
Sato, K., et al. (1981). A stereospecific synthesis of (±)-β-santalol. Chemistry Letters, 10(9), 1183-1184. [Link]
-
Hodgson, G. L., MacSweeney, D. F., & Money, T. (1973). Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangocamphor, (±)-copacamphor, and (±)-sativene. Journal of the Chemical Society, Perkin Transactions 1, 2113-2130. [Link]
-
Birkbeck, A. A. (2017). The Synthesis of Fragrant Natural Products from Santalum album L.: (+)-(Z)-α-Santalol and (-)-(Z)-β-Santalol. CHIMIA International Journal for Chemistry, 71(12), 823-835. [Link]
-
Fehr, C., et al. (2009). Enantioselective Synthesis of (−)‐β‐Santalol by a Copper‐Catalyzed Enynol Cyclization–Fragmentation Reaction. Angewandte Chemie International Edition, 48(39), 7232-7235. [Link]
Application Note: A Step-by-Step Guide to the High-Purity Isolation of 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction: The Synthetic Utility and Purification Imperative
2-Bromobicyclo[2.2.1]hept-2-ene is a valuable bicyclic haloalkene intermediate in organic synthesis, serving as a precursor for more complex molecular architectures in pharmaceutical and materials science research.[1][2] Its strained bicyclic framework and the vinyl bromide moiety offer unique reactivity for various transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[3] The stereochemical and regiochemical outcome of these reactions is critically dependent on the purity of the starting material.
Synthetic routes to this compound, such as the bromination of bicyclo[2.2.1]hept-2-ene or Diels-Alder reactions, can generate a mixture of regioisomers (e.g., 1-bromo-, 5-bromo-, and 7-bromo- isomers), diastereomers, unreacted starting materials, and dibrominated byproducts.[1] This guide provides a comprehensive, field-proven protocol for the purification of this compound, ensuring the high purity required for sensitive downstream applications.
Physicochemical Properties & Safety Data
Accurate knowledge of the compound's properties is fundamental for designing a purification strategy and for safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 694-90-6 | [3] |
| Molecular Formula | C₇H₉Br | [4] |
| Molecular Weight | 173.05 g/mol | [3] |
| Boiling Point | 188.6 °C (at 760 mmHg) | [3] |
| Appearance | Not specified, likely a liquid | - |
| SMILES | C1C[C@@H]2C[C@H]1C=C2Br |[3] |
Hazard Identification and Safe Handling
This compound and its structural isomers are classified as irritants.[5] Adherence to rigorous safety protocols is mandatory.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]
-
Strategic Approach to Purification
The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. For most common impurity profiles, a two-stage approach involving an initial extractive workup followed by either fractional vacuum distillation or column chromatography is highly effective.
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Preliminary Extractive Workup
Causality: The initial workup is designed to remove inorganic salts, residual acids or bases from the synthesis, and highly polar impurities. A wash with saturated sodium bicarbonate neutralizes acidic residues, while a brine wash begins the dehydration process and breaks up emulsions.
Step-by-Step Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (if the reaction was basic).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude concentrate.
Protocol 2: Purification by Fractional Vacuum Distillation
Causality: This method is ideal for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. Given the high atmospheric boiling point (188.6 °C), vacuum distillation is essential to lower the boiling point and prevent thermal decomposition of the product.[3]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Heating: Place the distillation flask in a heating mantle with a magnetic stirrer. Begin stirring.
-
Distillation: Gradually apply vacuum and then slowly heat the flask.
-
Expert Insight: The boiling point under vacuum can be estimated using a nomograph. A typical laboratory vacuum pump (1-10 mmHg) will lower the boiling point significantly, often by 60-80 °C.
-
-
Fraction Collection:
-
Discard any initial low-boiling forerun.
-
Collect the main fraction boiling at a constant temperature at the applied pressure. This fraction should contain the pure product.
-
Cease distillation before the flask distills to dryness to prevent the concentration of potentially explosive peroxide impurities.
-
-
Characterization: Confirm the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Protocol 3: Purification by Silica Gel Column Chromatography
Causality: Column chromatography is the method of choice for separating closely related isomers, which have very similar boiling points, making distillation ineffective.[8][9] The separation occurs based on the differential adsorption of the compounds to the polar silica gel stationary phase. Less polar compounds elute faster.
Step-by-Step Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude concentrate in a minimal amount of the initial eluent (e.g., 100% hexane).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with 100% hexane. The non-polar bicycloheptene backbone means the compound itself is relatively non-polar, so a low-polarity mobile phase is required.
-
Expert Insight: If separation from other non-polar impurities is difficult, a very slight increase in polarity (e.g., 1-2% ethyl acetate in hexane) can be used to selectively elute the target compound. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).
-
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
Post-purification analysis is a self-validating step to confirm the success of the protocol.
-
Gas Chromatography (GC): An excellent method for assessing purity and detecting volatile impurities. A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The presence of signals corresponding to other isomers or impurities will indicate the need for further purification.
Conclusion
The purification of this compound requires a systematic approach tailored to the specific impurities present. A preliminary aqueous workup is a crucial first step to remove salts and polar contaminants. For separating non-volatile materials, fractional vacuum distillation is highly effective. However, when isomeric purity is the primary concern, silica gel column chromatography provides the necessary resolving power. By carefully selecting and executing these protocols, researchers can obtain high-purity this compound, ensuring the reliability and success of subsequent synthetic endeavors.
References
-
This compound | 694-90-6 . Biosynth. [3]
-
Safety Data Sheet for 2-Bromobicyclo[2.2.1]heptane . Angene Chemical. [6]
-
This compound Safety Data Sheets . Echemi.
-
This compound | C7H9Br | CID 12616850 . PubChem - NIH. [4]
-
Safety Data Sheet for 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid . AK Scientific, Inc. [5]
-
SAFETY DATA SHEET for syn-7-Bromobicyclo[2.2.1]hept-2-ene . Santa Cruz Biotechnology. [7]
-
5-Bromobicyclo[2.2.1]hept-2-ene . Smolecule. [1]
-
This compound . CRO SPLENDID LAB. [2]
-
This compound . ChemicalBook.
-
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its conversion to bicyclo[2.2.1]hept-5-ene-2-one . ScienceDirect. [8]
-
1-Bromobicyclo[2.2.1]hept-2-ene . PubChem - NIH.
-
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information . Shanghai University. [10]
-
Phosphorous compound and transition metal complex thereof . Google Patents. [9]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors . MDPI.
-
Synthesis of small-molecule probes for chemical biology . Masaryk University.
-
UvA-DARE (Digital Academic Repository) . University of Amsterdam.
-
Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di... . Google Patents. [11]
-
syn-7-Bromobicyclo[2.2.1]hept-2-ene . Sigma-Aldrich.
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Handling and storage procedures for 2-Bromobicyclo[2.2.1]hept-2-ene.
Introduction: Understanding the Utility and Challenges of a Strained Vinyl Bromide
2-Bromobicyclo[2.2.1]hept-2-ene is a valuable synthetic intermediate, prized by researchers and drug development professionals for its unique strained bicyclic structure. This strained alkene, functionalized with a vinyl bromide, serves as a versatile precursor for introducing the bicyclo[2.2.1]heptyl moiety into more complex molecules, a structural motif present in various biologically active compounds. Its utility is particularly pronounced in the synthesis of halogenated hydrocarbons and as a precursor to other brominating agents and metal hydrides.[1] However, the inherent ring strain and the presence of the reactive vinyl bromide group necessitate a thorough understanding of its properties to ensure safe and effective handling.
This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and utilization of this compound, grounded in established safety protocols and synthetic methodologies. The causality behind each recommendation is explained to empower researchers to make informed decisions in their laboratory work.
Physicochemical and Hazard Profile
A clear understanding of the compound's properties is foundational to its safe handling. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 694-90-6 | [1][2] |
| Molecular Formula | C₇H₉Br | [1] |
| Molecular Weight | 173.05 g/mol | [1] |
| Boiling Point | 188.6 °C | [1] |
| Density | 1.46 g/mL at 20 °C | |
| Appearance | Not specified, likely a liquid | N/A |
| Vapor Pressure | No data available | [2] |
| Solubility | No data available | N/A |
A Critical Note on Hazard Classification
There is a notable inconsistency in the reported GHS hazard classifications for this compound across various suppliers. Some safety data sheets (SDS) classify it as non-hazardous[2][3], while others indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[4][5].
Directive: In the interest of paramount safety, it is imperative to handle this compound with the assumption that it is hazardous. All handling procedures should reflect the more stringent safety warnings. The following GHS classifications should be considered operative:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4][5]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [4][5]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation. [4][5]
This conservative approach ensures a self-validating system of safety, protecting researchers from potential, albeit inconsistently reported, hazards.
Storage and Stability: Preserving Integrity
The stability of this compound is critical for its effective use in synthesis. As with many halogenated and unsaturated compounds, improper storage can lead to degradation, affecting reaction yields and purity.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[6] Some suppliers even suggest storage at -20°C for maximum product recovery.[7]
-
Inert Atmosphere: Due to its potential sensitivity to air and moisture, it is best stored under an inert atmosphere, such as nitrogen or argon. This is particularly important after the container has been opened.
-
Light: Protect from direct sunlight and other sources of UV radiation, which can promote decomposition or polymerization of unsaturated compounds.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
Chemical Incompatibilities
To prevent hazardous reactions, this compound should be stored separately from:
-
Strong Oxidizing Agents: These can react violently with organic compounds.
-
Strong Bases: May promote elimination or other decomposition pathways.
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium) and magnesium, which can react with the vinyl bromide functionality.
Handling Procedures: A Step-by-Step Guide to Safe Manipulation
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Workflow for Handling and Transfer
The following diagram illustrates a standard workflow for handling air-sensitive liquid reagents like this compound.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
-
Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Application Notes and Experimental Protocols
This compound is a key building block in organic synthesis. Its reactivity is dominated by the vinyl bromide moiety, which can participate in a variety of cross-coupling and metal-halogen exchange reactions.
Reactivity Profile
The C-Br bond in this compound can be activated by various transition metal catalysts or converted to an organometallic species. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the bicyclic system.
The following diagram illustrates some potential reaction pathways.
Caption: Potential reaction pathways for this compound.
Protocol 1: Grignard Reagent Formation and Reaction with an Electrophile (Adapted Protocol)
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with a generic electrophile. The formation of Grignard reagents from bicyclic bromides is a well-established procedure.[8]
Causality: The C-Br bond is polarized, with the carbon being electrophilic. Magnesium metal acts as a reducing agent, inserting into the C-Br bond to form a highly nucleophilic organomagnesium species. This "umpolung" (reversal of polarity) allows the bicyclic fragment to act as a nucleophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine to the magnesium turnings.
-
Grignard Formation: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Dissolve the electrophile (e.g., benzaldehyde) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Waste Disposal
All waste containing this compound or its derivatives should be treated as hazardous waste.
-
Halogenated Organic Waste: Dispose of the compound and any solutions containing it in a designated, labeled container for halogenated organic waste.
-
Contaminated Materials: Any materials used to clean up spills (e.g., vermiculite) and contaminated PPE should also be placed in a sealed container for hazardous waste disposal.
Conclusion
This compound is a valuable reagent with significant potential in synthetic chemistry. Its effective and safe use hinges on a comprehensive understanding of its properties and a disciplined approach to its handling and storage. By adhering to the principles of caution regarding its potential hazards, maintaining its integrity through proper storage, and following meticulous handling protocols, researchers can confidently and safely leverage this compound to advance their scientific objectives.
References
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Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromobicyclo[2.2.1]hept-2-ene. Retrieved from [Link]
-
CNR-IRIS. (n.d.). Bridged Benzocyclotrimers: concepts, Synthesis, and.... Retrieved from [Link]
-
IS MUNI. (n.d.). Synthesis of small-molecule probes for chemical biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Retrieved from [Link]
-
LMU. (n.d.). Enantiocontrol with Chiral Sulfoxides and Diastereocontrol in the Cross-Couplings of Substituted Cycloalkyl and Piperidinyl Derivatives. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). C-Nucleosides and related compounds. VIII. Synthesis of 5-(4.... Retrieved from [Link]
- Google Patents. (n.d.). US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di....
-
AZONE. (n.d.). 85-4959-25 this compound 25mg.... Retrieved from [Link]
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- 5. 5-Bromobicyclo[2.2.1]hept-2-ene | C7H9Br | CID 138594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 694-90-6 [m.chemicalbook.com]
- 7. axel.as-1.co.jp [axel.as-1.co.jp]
- 8. US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di-bicyclo-[3.1.1] and [2.2.1]heptenyl ketones - Google Patents [patents.google.com]
Scale-up synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene for pilot plant
An Application Note for the Scale-Up Synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene for Pilot Plant Operations
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable intermediate in pharmaceutical and materials science applications.[1][2] The transition from laboratory-scale synthesis to pilot plant production presents unique challenges in terms of reaction control, thermal management, and safety. This guide details a robust and scalable protocol, emphasizing the underlying chemical principles, critical process parameters, and rigorous safety procedures required for successful pilot-scale manufacturing. The protocol is designed for researchers, chemists, and chemical engineers involved in process development and drug manufacturing.
Introduction: Strategic Importance and Scale-Up Challenges
Bicyclo[2.2.1]heptene, commonly known as norbornene, possesses a unique strained bicyclic structure that imparts high reactivity, making it a versatile building block in organic synthesis.[3][4] The functionalized derivative, this compound, serves as a key precursor for introducing the norbornene moiety into more complex molecules, leveraging its utility in creating conformationally restricted analogues of bioactive compounds.
While numerous methods exist for the laboratory synthesis of brominated norbornenes, scaling these processes requires careful consideration of several factors:
-
Exothermicity: Bromination reactions are often highly exothermic, necessitating precise thermal management to prevent runaway reactions and control byproduct formation.
-
Reagent Handling: The use of elemental bromine, a highly corrosive and toxic substance, demands specialized handling procedures and engineering controls at the pilot plant scale.[5][6][7]
-
Product Selectivity: The electrophilic addition of bromine to the norbornene scaffold can lead to a mixture of products, including rearranged dibromides.[8][9] Controlling reaction conditions is paramount to maximizing the yield of the desired vinyl bromide.
-
Material Compatibility: The corrosive nature of bromine and hydrogen bromide (a common byproduct) requires careful selection of reactor and ancillary equipment materials.[5]
This guide addresses these challenges by presenting a validated protocol grounded in established chemical principles and industrial safety standards.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route involves the controlled electrophilic bromination of bicyclo[2.2.1]hept-2-ene (norbornene), followed by dehydrobromination to yield the target vinyl bromide. This two-step, one-pot approach is chosen for its efficiency and adaptability to large-scale equipment.
Reaction Mechanism
The process proceeds via two key stages:
-
Electrophilic Addition of Bromine: Norbornene reacts with bromine (Br₂) in a suitable solvent. The reaction is initiated by the electrophilic attack of bromine on the double bond, which can form a bromonium ion intermediate. This intermediate is then attacked by a bromide ion. This step is highly exothermic and its temperature must be carefully controlled.[8][9]
-
Base-Induced Elimination (Dehydrobromination): Following the initial bromination, a non-nucleophilic base is introduced to induce the elimination of hydrogen bromide (HBr), forming the desired double bond of this compound. The choice of base and reaction conditions is critical to favor the desired E2 elimination pathway and prevent unwanted side reactions.
The rationale for low-temperature bromination is to control the reaction rate and suppress the formation of rearranged skeletal byproducts, which can occur via carbocationic intermediates at higher temperatures.[9][10]
Pilot Plant Synthesis Protocol
This protocol is designed for a target scale of ~1.5 kg of this compound. All operations must be conducted in a well-ventilated area or a walk-in fume hood rated for pilot-scale operations.
Equipment and Materials
-
Reactor: 50 L glass-lined reactor with overhead stirring, temperature control unit (TCU) capable of cooling to -15°C, reflux condenser, and nitrogen inlet/outlet.
-
Addition Funnel: 5 L pressure-equalizing dropping funnel.
-
Scrubber: Caustic scrubber system connected to the reactor vent to neutralize bromine and HBr vapors.
-
Transfer Lines: PTFE-lined hoses for all reagent transfers.
-
Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges for acid gas and organic vapors, chemical-resistant suit, neoprene gloves, and safety boots.[5]
Reagent Specifications and Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Bicyclo[2.2.1]hept-2-ene | C₇H₁₀ | 94.16 | 1.00 kg | 10.62 | >98% |
| Bromine | Br₂ | 159.81 | 1.78 kg (0.57 L) | 11.15 | >99.5% |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 1.31 kg | 11.67 | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 L | - | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 L | - | Anhydrous |
| Saturated NaHCO₃ | - | - | 10 L | - | Aqueous |
| Saturated NaCl (Brine) | - | - | 10 L | - | Aqueous |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 500 g | - | Reagent Grade |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Set the TCU to -10°C.
-
Charging: Charge the reactor with bicyclo[2.2.1]hept-2-ene (1.00 kg) and anhydrous dichloromethane (20 L). Start agitation and allow the solution to cool to -10°C.
-
Bromine Addition: In a separate, dry vessel, carefully dissolve bromine (1.78 kg) in 10 L of anhydrous dichloromethane. Transfer this solution to the 5 L dropping funnel. Add the bromine solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed -5°C. The high exothermicity requires vigilant monitoring.
-
Reaction Monitoring (Addition): Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates the completion of the addition phase.
-
Base Addition: Once the bromination is complete, switch the TCU to 0°C. In a separate, dry vessel, dissolve potassium tert-butoxide (1.31 kg) in 10 L of anhydrous THF. Add this solution to the reactor via the dropping funnel over 1.5-2 hours, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Monitoring (Elimination): Allow the reaction to stir at 5°C for an additional 2 hours after the base addition is complete. Monitor the formation of the product by GC-MS.
-
Quenching: Slowly and carefully quench the reaction by adding 10 L of cold water. Caution: Quenching is exothermic. Maintain temperature below 15°C.
-
Work-up & Phase Separation: Stop the agitation and allow the layers to separate. Drain the lower organic layer.
-
Washing: Wash the organic layer sequentially with 10 L of saturated sodium bicarbonate (NaHCO₃) solution and 10 L of brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.
Process Flow and Safety
Process Flow Diagram
The overall process can be visualized as a sequence of unit operations, each with specific control points.
Caption: Pilot Plant Process Flow for this compound Synthesis.
Hazard Analysis and Mitigation
A thorough hazard and operability (HAZOP) study is mandatory before commencing pilot operations. The primary hazards are associated with bromine.[5][6][7]
| Hazard | Cause | Consequence | Mitigation Strategy |
| Runaway Reaction | Loss of cooling during bromine addition | Rapid temperature/pressure increase, reactor breach, release of Br₂/HBr | 1. Ensure TCU is robust and has backup power. 2. Slow, controlled addition rate. 3. Use a dilute bromine solution. 4. Have an emergency quench plan. |
| Bromine Exposure | Leak from transfer lines, vessel, or vent | Severe respiratory damage, chemical burns | 1. Use PTFE-lined hoses and inspect before use. 2. Conduct all operations in a ventilated enclosure. 3. Vent reactor through a caustic scrubber. 4. Mandate use of full-face respirators and chemical suits.[5] |
| HBr Gas Release | Byproduct of elimination; release during work-up | Corrosive, respiratory irritant | 1. Vent all vessels to the caustic scrubber. 2. Perform quench and washes slowly to control gas evolution. |
| Fire Hazard | Ignition of organic solvents (DCM, THF) | Fire, toxic combustion products | 1. Use intrinsically safe electrical equipment. 2. Ensure proper grounding of all equipment to prevent static discharge. 3. Have Class B fire extinguishers readily available. |
Risk Assessment Workflow
A systematic approach to risk management is essential for safe operation.
Caption: A continuous risk assessment workflow for pilot plant chemical synthesis.
Conclusion
The successful scale-up of this compound synthesis hinges on a deep understanding of the reaction mechanism and a steadfast commitment to safety. The protocol detailed herein provides a reliable framework for producing this important intermediate on a pilot plant scale. Strict adherence to temperature control during the exothermic bromination step is critical for maximizing product yield and purity. Furthermore, robust engineering controls, such as dedicated ventilation and caustic scrubbing, combined with appropriate personal protective equipment, are non-negotiable for ensuring the safety of all personnel. This application note serves as a foundational guide for process chemists and engineers to safely and efficiently transition this synthesis from the bench to the pilot plant.
References
-
Title: Bromination safety Source: YouTube (Chemical Process Safety Channel) URL: [Link]
-
Title: Temperature effects on the bromination of this compound. Synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: A Simple and Practical Synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed [4+2] Cycloaddition Source: Synthetic Communications - Taylor & Francis Online URL: [Link]
-
Title: Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift Source: Canadian Journal of Chemistry - Canadian Science Publishing URL: [Link]
-
Title: Synthesis of Novel Carbocyclic Nucleoside Analogues Containing Bicyclo[2.2.1]hept-2-ene-2-methanol Source: Sci-Hub (accessing Nucleosides, Nucleotides and Nucleic Acids) URL: [Link]
-
Title: Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes | Request PDF Source: ResearchGate URL: [Link]
-
Title: ChemInform Abstract: A Simple and Practical Synthesis of (+)-2-Bromobicyclo(2.2.1)hept-5- ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed (4 + 2) Cycloaddition | Request PDF Source: ResearchGate URL: [Link]
-
Title: Bromoallenes as allyl dication equivalents in the presence or absence of palladium(0): direct construction of bicyclic sulfamides containing five Source: PubMed URL: [Link]
-
Title: APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report Source: New Mexico Highlands University URL: [Link]
-
Title: Norbornene in Organic Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]
-
Title: Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions Source: ResearchGate URL: [Link]
-
Title: Bromine Safety Handbook Source: Indian Chemical Council (ICC) URL: [Link]
-
Title: Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy Source: PubMed Central - NIH URL: [Link]
-
Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: PubMed Central - NIH URL: [Link]
-
Title: Norbornene - Wikipedia Source: Wikipedia URL: [Link]
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- 2. Buy 5-Bromobicyclo[2.2.1]hept-2-ene | 5810-82-2 [smolecule.com]
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- 6. Bromination - Wordpress [reagents.acsgcipr.org]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Low yield in the synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene
Answering the user's request.## Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Bromobicyclo[2.2.1]hept-2-ene
Welcome to the technical support resource for the synthesis of this compound (also known as 2-bromonorbornene). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. We will explore the causal factors behind common experimental issues and provide actionable, field-proven solutions.
The synthesis of 2-bromonorbornene, a valuable intermediate in organic synthesis, is deceptively complex. The strained bicyclic structure of the norbornene starting material gives rise to a delicate interplay of ionic and radical pathways, rearrangements, and stereochemical considerations that can significantly impact reaction outcomes. This guide provides a structured approach to diagnosing and resolving these issues.
This section addresses specific problems you might encounter during the synthesis. The typical synthetic route involves two key transformations: the bromination of norbornene to form an intermediate dibromide, followed by dehydrobromination.
Q1: My overall yield is extremely low after the two-step synthesis. Where should I begin my investigation?
A1: A low overall yield points to inefficiencies in one or both core steps: the initial bromination of norbornene and the subsequent dehydrobromination. The bromination step is notoriously complex and is the most common source of significant yield loss.
Initial Diagnostic Steps:
-
Analyze the Bromination Product Mixture: Before proceeding to the elimination step, analyze the crude product of the bromination reaction (e.g., by GC-MS or ¹H NMR). The reaction of norbornene with bromine does not produce a single dibromide but a complex mixture of products.[1] Key side products include bromonortricyclene, 2-exo-bromonorbornane, and multiple dibromide isomers resulting from skeletal rearrangements.[2] If this mixture is poor in the desired dibromide precursor (2-exo,3-endo-dibromonorbornane), the overall yield will be inherently low.
-
Evaluate the Dehydrobromination Step: If the bromination step appears satisfactory, scrutinize the elimination reaction. Incomplete conversion, or side reactions like substitution, can reduce the yield of the final product. Ensure strictly anhydrous conditions and the appropriate choice of a strong, non-nucleophilic base.
Below is a logical workflow for troubleshooting this synthesis.
Sources
Technical Support Center: Bromination of Bicyclo[2.2.1]heptene
Welcome to the technical support center for the bromination of bicyclo[2.2.1]heptene (norbornene). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this seemingly straightforward, yet often challenging, electrophilic addition reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles to help you control your reaction outcomes and interpret your results with confidence.
Section 1: Troubleshooting Guide - Navigating the Labyrinth of Side Reactions
The bromination of the strained bicyclic alkene, norbornene, is notorious for producing a complex mixture of products. This guide will help you diagnose and address the common side reactions that plague this transformation.
Issue 1: My reaction yields a complex mixture of dibrominated products instead of a single compound. Why is this happening?
Root Cause Analysis:
The strained nature of the bicyclo[2.2.1]heptane framework makes it prone to skeletal rearrangements during electrophilic additions. The initial formation of a bromonium ion is followed by the formation of a carbocationic intermediate. This carbocation is not a simple, classical carbocation but rather a non-classical, bridged carbocation, also known as the norbornyl cation.[1][2] This non-classical carbocation is delocalized over several carbon atoms, allowing for nucleophilic attack at multiple positions and leading to a variety of products.
Furthermore, the initial carbocation can undergo a Wagner-Meerwein rearrangement , a 1,2-shift of a carbon-carbon bond, to relieve ring strain and form a more stable carbocationic intermediate.[3][4][5][6] This rearrangement opens up pathways to several isomeric dibrominated products.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can often minimize skeletal rearrangements. Rearrangement processes typically have a higher activation energy than the direct nucleophilic attack on the initial bromonium ion.
-
Solvent Selection: The choice of solvent plays a critical role.
-
Non-polar, non-coordinating solvents like carbon tetrachloride or hexane can favor a radical mechanism, which can lead to a different set of side products.[7][8][9]
-
Polar, coordinating solvents like methylene chloride or nitromethane can help stabilize the bromonium ion and may suppress the extent of rearrangement.
-
-
Control of Stoichiometry: Ensure the slow addition of a solution of bromine to the norbornene solution. This helps to maintain a low concentration of bromine and can minimize potential side reactions.
Issue 2: I am observing significant amounts of rearranged products, such as those with a nortricyclene skeleton. How can I suppress their formation?
Root Cause Analysis:
The formation of bromonortricyclene and other rearranged products is a direct consequence of the Wagner-Meerwein rearrangement.[7][8] The intermediate non-classical carbocation can be captured by the bromide ion at different positions, leading to a mixture of dibromides, or it can undergo rearrangement.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for minimizing rearranged products.
Experimental Protocol: Low-Temperature Bromination to Minimize Rearrangement
-
Dissolve bicyclo[2.2.1]heptene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of bromine (1.0 eq) in anhydrous CH₂Cl₂ and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred norbornene solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Analyze the product distribution by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 3: The stereoselectivity of my reaction is poor, yielding a mixture of exo and endo products. How can I favor the formation of the exo,exo-dibromide?
Root Cause Analysis:
The stereochemical outcome of the bromination of norbornene is highly dependent on the reaction pathway. The exo face of the bicyclic system is sterically less hindered, and electrophilic attack by bromine preferentially occurs from this face to form an exo-bromonium ion. Subsequent backside attack by the bromide ion would be expected to occur from the endo face, leading to the exo,endo-dibromide. However, the involvement of the non-classical carbocation and potential rearrangements complicates this simple picture.
Strategies to Enhance exo Selectivity:
-
Neighboring Group Participation: The presence of certain substituents on the norbornene skeleton can direct the stereochemical outcome through neighboring group participation.[10]
-
Radical vs. Ionic Pathways: In some cases, a radical pathway may favor the formation of different stereoisomers compared to the ionic pathway. The use of radical initiators or inhibitors can help to probe and control this.[7][8][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected product distribution in the bromination of bicyclo[2.2.1]heptene?
A1: The bromination of norbornene typically yields a complex mixture of products. The major products often include exo,exo-2,3-dibromobicyclo[2.2.1]heptane, exo,endo-2,3-dibromobicyclo[2.2.1]heptane, and rearranged products like 2-exo,7-syn-dibromobicyclo[2.2.1]heptane and bromonortricyclene.[7][8] The exact ratio of these products is highly dependent on the reaction conditions.
| Product | Typical Yield Range (%) | Key Controlling Factors |
| exo,exo-2,3-Dibromobicyclo[2.2.1]heptane | 10-40 | Solvent polarity, temperature |
| exo,endo-2,3-Dibromobicyclo[2.2.1]heptane | 20-60 | Favored under conditions that minimize rearrangement |
| 2-exo,7-syn-Dibromobicyclo[2.2.1]heptane | 5-25 | Result of Wagner-Meerwein rearrangement |
| Bromonortricyclene | 5-20 | Result of rearrangement and elimination |
| Other Dibromide Isomers | Variable | Dependent on the extent of multiple rearrangement pathways |
Q2: What is a non-classical carbocation and why is it important in this reaction?
A2: A non-classical carbocation is a carbocation where the positive charge is delocalized over three or more atoms through sigma bond participation, forming a bridged structure.[1][2] In the case of the 2-norbornyl cation, the C1-C6 sigma bond helps to stabilize the positive charge at C2, leading to a symmetrical, bridged intermediate.[1] This delocalization is crucial because it explains the formation of rearranged products and the often-observed stereochemical outcomes that are not consistent with a simple classical carbocation intermediate.
Caption: Simplified reaction pathway involving a non-classical carbocation.
Q3: Can a radical mechanism compete with the ionic mechanism? How would I know?
A3: Yes, particularly in non-polar solvents like carbon tetrachloride and at higher temperatures, a radical pathway can compete with the ionic mechanism.[7][8][11] The presence of a radical mechanism can be inferred by:
-
Product Distribution Changes: A different ratio of dibromide isomers may be observed.
-
Effect of Radical Inhibitors/Initiators: Adding a radical inhibitor (like hydroquinone or TEMPO) should suppress the formation of products from the radical pathway. Conversely, a radical initiator (like AIBN) would enhance their formation.
Q4: Are there alternative brominating agents I can use to improve selectivity?
A4: Yes, using a different source of electrophilic bromine can sometimes provide better control over the reaction.
-
N-Bromosuccinimide (NBS): In the presence of a proton source, NBS can act as a source of Br⁺ and may lead to a cleaner reaction profile in some cases.
-
Pyridinium Tribromide: This solid reagent is often easier to handle than liquid bromine and can provide a slow, controlled release of bromine into the reaction mixture.[12]
References
-
Marshall, D. R., Reynolds-Warnhoff, P., Warnhoff, E. W., & Robinson, J. R. (1971). Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift. Canadian Journal of Chemistry, 49(6), 885-894. [Link]
-
Gültekin, D. D., Daştan, A., Tahtaci, H., & Balci, M. (2008). Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. Tetrahedron, 64(22), 5226-5234. [Link]
-
Daştan, A., & Balci, M. (2005). Stereo- and Regioselective Halogenation of Norbornenes Directed by Neighboring Group Participation. Tetrahedron, 61(26), 6243-6251. [Link]
-
Wikipedia contributors. (2023). 2-Norbornyl cation. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Dalal Institute. (n.d.). Classical and Nonclassical Carbocations. [Link]
-
L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]
-
Birladeanu, L. (2000). The Story of the Wagner-Meerwein Rearrangement. Journal of Chemical Education, 77(7), 858. [Link]
-
Organic Chemistry. (2015, August 27). Bromination of an Alkene [Video]. YouTube. [Link]
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Improving the regioselectivity of reactions with 2-Bromobicyclo[2.2.1]hept-2-ene
Welcome to the technical support center for 2-Bromobicyclo[2.2.1]hept-2-ene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this strained bicyclic vinyl bromide. Here, we address common experimental challenges with in-depth mechanistic explanations, troubleshooting protocols, and validated insights to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers in my palladium-catalyzed cross-coupling reactions?
This is the most common challenge with this compound. The regiochemical outcome, particularly in Heck reactions, is dictated by a delicate balance of steric and electronic factors, which in turn are influenced by the specific catalytic pathway the reaction follows.[1][2] Two main pathways, the neutral and the cationic, are often in competition.
-
Neutral Pathway: Typically favored with vinyl halides and monodentate phosphine ligands. In this pathway, migratory insertion of the palladium-bound organic group onto the alkene is primarily governed by sterics. For 2-bromonorbornene, this often leads to the palladium adding to the less hindered C3 position, resulting in the "linear" or β-product.[3]
-
Cationic Pathway: This pathway is favored when using vinyl triflates or in the presence of halide scavengers (like silver or thallium salts) with bidentate phosphine ligands.[3][4] The cationic palladium complex makes the reaction more sensitive to electronic effects, where the palladium adds to the more electron-deficient carbon of the double bond. This can favor the "branched" or α-product (at C2).
Controlling the reaction pathway is key to achieving regioselectivity. Please refer to the detailed Troubleshooting Guide for Heck Reactions below for specific protocols.
Q2: Can I perform nucleophilic substitution directly on the C2-Br bond?
Direct Sɴ2 or Sɴ1 type substitution at the sp²-hybridized C2 carbon is generally not feasible due to the high energy of the intermediates and transition states involved. The bicyclic structure also imposes significant strain, making backside attack for an Sɴ2 reaction impossible and the formation of a vinylic cation for an Sɴ1 reaction highly unfavorable.[5] However, reactions can occur through alternative mechanisms, such as those involving electron transfer or organometallic intermediates. For targeted substitution, a cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) is the recommended and more reliable approach.
Q3: How does the stereochemistry of the bicyclic system affect reactivity?
The rigid, strained framework of the bicyclo[2.2.1]heptene system dictates that reagents will almost always approach from the exo face, which is sterically less hindered than the endo face containing the C7 methylene bridge.[6][7] This principle governs the stereochemical outcome of many reactions, including additions across the double bond and the approach of catalysts. Be mindful that while the initial substrate is planar at the double bond, any reaction that saturates the C2-C3 bond will likely result in the formation of an exo product.
Troubleshooting Guide 1: Regiocontrol in Heck-Mizoroki Reactions
The Heck reaction with this compound can theoretically yield two different regioisomers upon coupling with an alkene. The goal is to selectively form either the α-substituted (branched) or β-substituted (linear) product.
Caption: Potential regioisomeric products in the Heck reaction.
Issue: My reaction yields a mixture of α and β-substituted products. How do I favor the β-product (linear)?
Causality: Formation of the linear (β) product is characteristic of the neutral Heck pathway . This pathway is favored by sterically controlled migratory insertion onto the less substituted carbon of the alkene partner. To promote this pathway, you should use conditions that maintain a neutral palladium complex.
Troubleshooting Protocol:
-
Ligand Choice: Employ monodentate phosphine ligands. Triphenylphosphine (PPh₃) is a standard choice. Avoid bulky or bidentate ligands which can favor the cationic pathway.
-
Solvent Selection: Use polar aprotic solvents like DMF or DMSO. These solvents are effective for the neutral pathway and help stabilize the active catalytic species.[1]
-
Base Selection: An organic amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically sufficient. Inorganic bases can sometimes accelerate catalyst decomposition.
-
Avoid Halide Scavengers: Do not add silver (Ag⁺) or thallium (Tl⁺) salts. These additives force the cationic pathway, which you are trying to avoid.
Exemplary Protocol (β-Selective Heck Reaction):
| Step | Action | Details & Rationale |
| 1 | Reagent Preparation | In a flame-dried Schlenk flask under Argon, combine this compound (1.0 eq), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%). |
| 2 | Solvent & Alkene Addition | Add anhydrous DMF (0.1-0.2 M). Add the alkene coupling partner (1.1-1.5 eq). |
| 3 | Base Addition | Add NEt₃ (2.0-3.0 eq). The base is crucial for regenerating the Pd(0) catalyst. |
| 4 | Reaction | Heat the mixture to 80-110 °C. Monitor by TLC or GC-MS. The reaction is typically complete in 12-24 hours. |
| 5 | Workup & Analysis | Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. |
Issue: How can I selectively synthesize the α-product (branched)?
Causality: The branched (α) product is favored through the cationic Heck pathway . This pathway is promoted by creating a cationic palladium intermediate, which makes the carbopalladation step more sensitive to electronic effects.[2][3]
Troubleshooting Protocol:
-
Ligand Choice: Use bidentate phosphine ligands like 1,3-Bis(diphenylphosphino)propane (dppp) or BINAP. These ligands chelate the palladium center and promote the formation of the cationic intermediate.[4]
-
Halide Abstraction: The most critical step is to remove the bromide from the palladium center after oxidative addition. This is achieved by adding a halide scavenger, such as silver phosphate (Ag₃PO₄) or thallium acetate (TlOAc).[4] Caution: Thallium salts are extremely toxic and should be handled with appropriate safety measures.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are suitable.
Exemplary Protocol (α-Selective Heck Reaction):
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Standard palladium precursor. |
| Ligand | dppp (6 mol%) | Bidentate ligand to favor the cationic pathway.[4] |
| Halide Scavenger | Ag₃PO₄ (1.2 eq) | Abstracting the bromide is essential for generating the cationic Pd species. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | An inorganic base is often used in these systems. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is required. |
| Temperature | 100-120 °C | Higher temperatures are often necessary. |
Troubleshooting Guide 2: Improving Selectivity in Stille & Suzuki Couplings
For Stille (organotin) and Suzuki (organoboron) reactions, the primary goal is a clean C(sp²)-C(sp²) bond formation without isomerization of the double bond or other side reactions. The mechanism for these reactions ensures that the stereochemistry of the double bond is typically retained.[8][9]
Caption: Decision workflow for optimizing regioselectivity.
Issue: My Stille coupling is sluggish and gives low yields.
Causality: The transmetalation step in the Stille catalytic cycle can be slow, especially with sterically hindered or electronically non-ideal substrates.[10] The choice of ligands and the presence of additives can dramatically affect the rate of this key step.
Troubleshooting Protocol:
-
Ligand Screening: While Pd(PPh₃)₄ is a common catalyst, it is not always the most active. Try more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) which can accelerate both oxidative addition and reductive elimination.
-
Copper(I) Co-catalysis: The addition of a copper(I) salt, such as CuI or CuBr, can significantly accelerate the transmetalation step.[11] This "Stille-Kelly" modification is a widely used strategy to improve reaction rates and yields.
-
Solvent: Anhydrous and deoxygenated THF or DMF are standard. Ensure solvent quality is high, as water and oxygen can deactivate the catalyst.
Exemplary Protocol (Copper-Promoted Stille Coupling):
| Step | Action | Details & Rationale |
| 1 | Reagent Preparation | In a glovebox or under inert atmosphere, combine Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃, 10 mol%), and CuI (10-20 mol%). |
| 2 | Reactant Addition | Add this compound (1.0 eq) and the organostannane reagent (1.1 eq) dissolved in anhydrous THF. |
| 3 | Reaction | Stir at room temperature or heat to 50-70 °C. The copper co-catalyst often allows for milder conditions.[11] |
| 4 | Workup | Quench the reaction and partition between an organic solvent and aqueous KF solution. The fluoride solution helps to remove the tin byproducts by forming insoluble fluorostannates. |
References
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Selvaraj, J., et al. (2021). Synthesis and evaluation of an 18F-labelled norbornene derivative for copper-free click chemistry reactions. Organic & Biomolecular Chemistry. [Link]
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Knowles, J. P., & Whiting, A. (2010). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
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Corrigan, N., et al. (2025). Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. Chemical Communications. [Link]
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Wang, Y., et al. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]
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Dai, S., et al. (2017). Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers. Macromolecules. [Link]
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Wikipedia. Norbornene. [Link]
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OpenOChem Learn. Stille Coupling. [Link]
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Yang, T., et al. (2018). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. [Link]
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Science of Synthesis. Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. Thieme. [Link]
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McConville, M., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry. [Link]
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Sigman, M. S., & Jensen, J. H. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega. [Link]
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Wikipedia. Stille reaction. [Link]
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Grokipedia. Stille reaction. [Link]
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Filo. Consider the following chemical reaction: [Image of a bicyclic alkene]. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
-
Keck, G. E., & Krishnamurthy, D. (1996). A Simple and Practical Synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed [4+2] Cycloaddition. Synthetic Communications. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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Chemistry LibreTexts. Stille Coupling. [Link]
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Organic Chemistry Portal. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. [Link]
-
Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]
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Fasan, R. (2012). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society. [Link]
-
Lightner, D. A., et al. (1998). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its Absolute Configuration. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Practical Synthesis of (+)-2-Bromobicyclo(2.2.1)hept-5- ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed (4 + 2) Cycloaddition. [Link]
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Rossi, R. A., & Pierini, A. B. (1994). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
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Technical Support Center: Purification of 2-Bromobicyclo[2.2.1]hept-2-ene
Document ID: TSC-2BBH-PUR-001
Last Updated: January 17, 2026
Introduction
2-Bromobicyclo[2.2.1]hept-2-ene is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and novel materials.[1] Its strained bicyclic structure, combined with a reactive vinyl bromide moiety, presents unique purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower users to make informed decisions during their work.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: My final product is impure after distillation, showing multiple peaks on GC analysis.
-
Probable Cause A: Thermal Decomposition this compound has a high atmospheric boiling point (approx. 188.6 °C), which can lead to thermal decomposition, isomerization, or elimination of HBr.[1] Heating the compound to this temperature risks molecular rearrangement and degradation.
-
Solution A: Employ Vacuum Distillation Distillation under reduced pressure is mandatory for this compound.[2][3] Lowering the pressure significantly reduces the boiling point, thereby preventing thermal degradation.[4][5]
-
Action: Utilize a high-vacuum pump and a well-sealed apparatus. A short-path distillation head is recommended to minimize the surface area and time the compound spends at elevated temperatures.
-
Self-Validation: Monitor the distillation temperature closely. A stable, lower-than-expected boiling point (see Table 1) indicates the vacuum is effective. Collect narrow fractions and immediately analyze them by GC to check for purity and decomposition.
-
-
Probable Cause B: Co-distillation of Structurally Similar Impurities Synthesis of this compound can produce isomeric byproducts or dibrominated species that may have boiling points close to the target compound, leading to co-distillation.[6][7]
-
Solution B: Pre-Purification via Chromatography If significant impurities are present in the crude material (as determined by a preliminary GC or NMR spectrum), a rapid filtration through a silica plug or a full flash chromatography column should be performed before distillation. This will remove the majority of polar and isomeric impurities.
Problem 2: The compound appears to decompose on my silica gel column.
-
Probable Cause: Acidity of Silica Gel Standard silica gel is weakly acidic due to surface silanol groups.[8] This acidity can catalyze the elimination of HBr (dehydrobromination) from the bicyclic structure, leading to the formation of diene byproducts.[9] It can also promote skeletal rearrangements.
-
Solution: Use Deactivated Silica Gel or an Alternative Stationary Phase Neutralizing the stationary phase is critical for the successful chromatographic purification of acid-sensitive compounds.[10]
-
Action 1 (Recommended): Deactivate the silica gel by preparing the slurry in an eluent containing 1-2% triethylamine (Et₃N).[10][11] Allow the slurry to stand for 10-15 minutes before packing the column. This neutralizes the acidic sites.
-
Action 2: Consider using neutral alumina as an alternative stationary phase, which is less acidic and suitable for acid-labile compounds.[12]
-
Self-Validation: Monitor the column fractions by TLC. The absence of new, lower Rf spots (which would indicate more polar, decomposed material) suggests the deactivation was successful.
-
Problem 3: NMR analysis shows the presence of isomeric impurities even after purification.
-
Probable Cause: Inefficient Separation of Synthesis Byproducts The synthesis, often a bromination or Diels-Alder reaction, can generate multiple isomers (e.g., endo/exo isomers, other positional bromo-isomers) that are difficult to separate due to similar polarities.[13][14]
-
Solution: Optimized Flash Column Chromatography A carefully executed flash chromatography protocol is required for separating closely related isomers.
-
Action: Use a high-purity, low-polarity solvent system, such as a gradient of ethyl acetate in hexanes. An eluent that gives the target compound an Rf value of 0.2-0.3 on TLC is a good starting point for isocratic elution.[8] For very close spots, a slow gradient elution will be more effective.
-
Self-Validation: Collect many small fractions and analyze them by TLC or rapid GC before combining. This ensures that only the purest fractions are pooled for final solvent removal.
-
Problem 4: The purified product turns yellow or brown during storage.
-
Probable Cause: Instability at Ambient Conditions Like many reactive haloalkenes, this compound is sensitive to light, air (oxygen), and heat.[15] Degradation can occur over time if not stored properly.
-
Solution: Implement Strict Storage Protocols Proper storage is crucial to maintain the compound's integrity.
-
Action: Store the purified liquid under an inert atmosphere (argon or nitrogen) in an amber vial at low temperatures. Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term storage.[16]
-
Self-Validation: Periodically check the purity of a stored sample via GC analysis before use in a critical reaction to ensure no significant degradation has occurred.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What makes this compound particularly challenging to purify? The primary challenge arises from the combination of ring strain inherent to the bicyclo[2.2.1]heptene framework and the reactivity of the vinyl bromide. This makes the molecule susceptible to rearrangement under thermal stress and elimination reactions (dehydrobromination) when exposed to acidic or basic conditions.[9][13]
-
Q2: What are the best analytical techniques for assessing the purity of my final product? A multi-technique approach is recommended:
-
Gas Chromatography (GC): The primary method for quantitative purity assessment. It can resolve the target compound from volatile impurities and residual solvents.[17][18]
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and identifying isomeric impurities. Specific proton-proton couplings can help elucidate the stereochemistry of the bicyclic system.[6][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Invaluable for identifying the structures of unknown impurities by providing both retention time and mass fragmentation data.[20] Be aware that some thermally labile compounds can decompose in the GC inlet or MS source.[20]
-
-
Q3: Can I use ¹⁹Br or ⁸¹Br NMR for characterization? While bromine has NMR-active nuclei, they are quadrupolar, which results in very broad signals for covalently bonded bromine.[21] This makes bromine NMR impractical for detailed structural elucidation of organic molecules with standard high-resolution spectrometers. ¹H and ¹³C NMR are far more informative.[22]
-
Q4: What are the key safety precautions when handling this compound? this compound should be handled as a reactive and potentially toxic chemical.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[23][24]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[25]
-
Storage: Segregate from incompatible materials like strong oxidizing agents and store according to the low-temperature, inert atmosphere conditions described above.[26][27]
-
Section 3: Protocols & Data Tables
Protocol 1: High-Fidelity Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus on a vacuum manifold. Ensure all glass joints are clean, properly greased, and sealed with clips.
-
Crude Material: Place the crude this compound (pre-purified by chromatography if necessary) and a new magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly open the connection to the high-vacuum pump. The liquid may bubble as residual solvents are removed.
-
Heating: Once a stable vacuum is achieved (see Table 1), begin gently heating the distillation flask using a heating mantle and a stir plate.
-
Fraction Collection: As the liquid begins to boil and condense, collect a small forerun fraction. Then, switch to a new receiving flask to collect the main product fraction, noting the stable temperature and pressure.
-
Completion: Stop the distillation when the temperature starts to drop or rise sharply, indicating the main fraction is complete.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Optimized Flash Chromatography on Deactivated Silica
-
Solvent Preparation: Prepare the eluent (e.g., 98:2 Hexane:Ethyl Acetate). To this solvent, add triethylamine (Et₃N) to a final concentration of 1-2% v/v.
-
Slurry Preparation: In a beaker, add dry silica gel to the prepared eluent to create a free-flowing slurry. Stir for 10-15 minutes to ensure neutralization.
-
Column Packing: Pack the chromatography column with the silica slurry. Do not let the solvent level drop below the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent (hexane). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the prepared solvent system, applying positive pressure.
-
Fraction Collection: Collect small, uniform fractions. Monitor the elution progress using TLC.
-
Analysis & Pooling: Analyze the fractions by TLC. Pool the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).
Data Tables
Table 1: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg / Torr) | Estimated Boiling Point (°C) | Notes |
| 760 | 188.6[1] | Atmospheric pressure. Not recommended due to high risk of thermal decomposition. |
| 20 | ~95 - 105 | Suitable for a rotary vane pump with a temperature controller. |
| 10 | ~80 - 90 | Good target for a standard laboratory vacuum setup. |
| 1 | ~55 - 65 | Achievable with a high-performance vacuum pump. Minimizes thermal stress. |
| Note: These are estimates. Actual boiling points will vary based on vacuum efficiency and purity. |
Table 2: General Guidance for Chromatography Solvent Selection
| Impurity Type | Recommended Eluent System (Starting Point) | Strategy |
| Highly Polar Byproducts | Isocratic: 95:5 Hexane/Ethyl Acetate | Impurities will remain at the baseline while the product elutes. |
| Non-polar Byproducts | Isocratic: 100% Hexane | Product will remain on the column while non-polar impurities elute first. |
| Structurally Similar Isomers | Gradient: 100% Hexane -> 98:2 Hexane/EtOAc | A slow, shallow gradient provides the best chance for resolving compounds with very similar polarities. |
Section 4: Visualization of Workflows and Pathways
Diagram 1: Purification Workflow
Caption: Decision workflow for purifying crude product.
Diagram 2: Potential Degradation Pathways
Caption: Common degradation pathways for the target compound.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Lechler, Inc. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]
-
BRANDTECH Scientific, Inc. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
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Wigal, C. T., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments).
-
Nichols, L. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. Retrieved from [Link]
-
Google Patents. (n.d.). EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives. Retrieved from
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Karimiahmadabadi, M., et al. (2014). Distal two-bond versus three-bond electronegative oxo-substituent effect controls the kinetics and thermodynamics.... Journal of Organic Chemistry, 79(16), 7266-76.
-
Google Patents. (n.d.). US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives. Retrieved from
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Dauben, W. G., & Cargill, R. L. (1961). Photochemical transformations-VI : Isomerization of cycloheptadiene.... Tetrahedron, 15(1-4), 197-201.
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Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS chromatograms for the bromination products. Retrieved from [Link]
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Tarakci, D., et al. (2023). Bromination of endo-7-norbornene derivatives revisited.... National Institutes of Health. Retrieved from [Link]
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The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
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Fiveable. (n.d.). Dehydrobromination Definition. Retrieved from [Link]
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Dreher, S. D., et al. (2008). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PubMed Central. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
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American Chemical Society. (2026, January 12). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Retrieved from [Link]
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Scribd. (n.d.). Bromine Handling. Retrieved from [Link]
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Onstad, G. D., & Richardson, S. D. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. PubMed. Retrieved from [Link]
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Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
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The Journal of Organic Chemistry. (1982). Temperature effects on the bromination of this compound.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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ResearchGate. (2015). Research Advances in the Synthetic Methods of Vinyl Bromides. Retrieved from [Link]
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ResearchGate. (2016). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry.... Retrieved from [Link]
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University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
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Harper, J. B., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Retrieved from [Link]
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Journal of the American Chemical Society. (1994). Novel Synthesis and Structures of Tris-Annelated Benzene Donors.... Retrieved from [Link]
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ResearchGate. (2014). Bridged bicyclic molecule NMR challenge. Retrieved from [Link]
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- 6. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. fiveable.me [fiveable.me]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 13. Buy Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene- [smolecule.com]
- 14. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. This compound CAS#: 694-90-6 [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 22. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemicals.co.uk [chemicals.co.uk]
- 24. scribd.com [scribd.com]
- 25. fishersci.nl [fishersci.nl]
- 26. wiley.com [wiley.com]
- 27. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Bromobicyclo[2.2.1]hept-2-ene
Welcome to the technical support center for the cross-coupling of 2-Bromobicyclo[2.2.1]hept-2-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The strained and sterically hindered nature of the bicyclic alkene substrate presents unique challenges that require careful optimization of reaction parameters, particularly catalyst loading. This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the likely causes and how can I improve it?
A: Low yields in the Suzuki-Miyaura coupling of this strained bicyclic system are a frequent challenge. The primary culprits are often related to steric hindrance, which can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1]
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate.[1] More robust systems are necessary. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), are highly recommended.[1] These ligands promote the formation of a reactive, coordinatively unsaturated palladium center that can more readily access the hindered bromide.[1]
-
Catalyst Loading: While higher catalyst loading can sometimes compensate for low reactivity, it's not always the most efficient solution and can lead to increased costs and metal contamination. Before increasing the loading, ensure other parameters are optimized. If optimization of other parameters fails, a stepwise increase in catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.[2]
-
Base and Solvent Selection: The choice of base and solvent is critical.[3][4] A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like THF/water or dioxane/water.[3][5] The presence of water is often crucial for the transmetalation step.[4]
-
Reaction Temperature: Due to the substrate's steric bulk, higher reaction temperatures (e.g., 80-110 °C) may be necessary to overcome the activation energy barrier for oxidative addition.[5]
Q2: I'm observing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?
A: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1][6] Palladium(II) species, which may be present before the catalytic cycle is fully initiated, can promote this undesired reaction.[1][6]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously remove dissolved oxygen from your solvents and the reaction mixture. The "freeze-pump-thaw" method is highly effective for this purpose.[1][3]
-
Inert Atmosphere: Ensure your reaction is set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[5]
-
Precatalyst Choice: Using a well-defined Pd(0) precatalyst can sometimes reduce the amount of Pd(II) present at the start of the reaction, thereby minimizing homocoupling.
Q3: My Heck reaction with this compound is sluggish and gives a mixture of products. What factors should I consider for optimization?
A: The Heck reaction, which couples the bicyclic bromide with an alkene, can be challenging due to the potential for multiple side reactions and the inherent reactivity of the strained alkene.[7][8]
-
Catalyst System: As with other cross-coupling reactions of this substrate, a robust palladium catalyst is essential. Consider using a phosphine-free catalyst system or one with bulky, electron-rich ligands to enhance catalytic activity.[7]
-
Base Selection: The choice of base is critical in the Heck reaction. Organic bases like triethylamine are common, but inorganic bases such as carbonates or phosphates can also be effective and may influence the reaction pathway.[7]
-
Solvent Effects: The solvent can significantly influence the rate and selectivity of the Heck reaction.[9] Polar aprotic solvents like DMF or DMAc are often used, but toluene can also be a good choice.[10]
-
Temperature Control: Careful control of the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions like isomerization of the alkene partner or catalyst decomposition.
Troubleshooting Guides
Problem: Catalyst Deactivation
Symptom: The reaction starts but stalls before completion, even with what should be an adequate initial catalyst loading.
Causality: Catalyst deactivation can occur through several pathways, including ligand degradation or the aggregation of the palladium catalyst into inactive palladium black.[11][12] For sterically hindered substrates like this compound, the catalytic cycle can be slow, increasing the likelihood of deactivation over the extended reaction times that may be required.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Solutions:
-
Ligand Selection: If using a simple phosphine ligand, consider switching to a more robust Buchwald-type biaryl phosphine ligand, which is designed for stability and activity with challenging substrates.
-
Temperature Optimization: Excessively high temperatures can accelerate catalyst decomposition. If possible, lower the reaction temperature and accept a longer reaction time.
-
Incremental Increase in Catalyst Loading: If other optimizations fail, a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%) can sometimes provide enough active catalyst to drive the reaction to completion.
-
Use of Precatalysts: Modern, well-defined precatalysts are often more stable and provide a more consistent source of the active Pd(0) species compared to generating the catalyst in situ from a Pd(II) source.
Problem: Formation of Dehalogenated Byproduct
Symptom: You observe the formation of bicyclo[2.2.1]hept-2-ene, the product of bromine removal, alongside your desired cross-coupled product.
Causality: This side reaction, known as hydrodehalogenation, occurs when a hydride species is transferred to the palladium complex after oxidative addition.[1] The resulting palladium-hydride intermediate can then reductively eliminate to form the dehalogenated arene.[1] The source of the hydride is often the solvent or the base.[1]
Solutions:
-
Solvent Choice: Avoid using solvents that can act as hydride donors, such as alcohols. Ethereal solvents like THF or dioxane, or aromatic solvents like toluene, are generally preferred.
-
Base Selection: Amine bases can sometimes be a source of hydrides.[1] Switching to an inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃ can often mitigate this issue.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/water 4:1, 0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, base, and boronic acid/ester.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the this compound followed by the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 85 |
| XPhos Pd G3 (4) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |
Note: These are representative yields and will vary depending on the specific boronic acid used.
Visualizations
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[6][13]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ikm.org.my [ikm.org.my]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Chemistry of Bicyclo[2.2.1]heptene without Skeletal Rearrangements
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the bicyclo[2.2.1]heptene (norbornene) scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the synthetic challenges associated with this strained bicyclic system, particularly the prevention of skeletal rearrangements. Our focus is to provide not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of the Strained Bicyclic System
The bicyclo[2.2.1]heptene framework is a cornerstone in the synthesis of complex molecules, natural products, and polymers due to its rigid, three-dimensional structure. However, this very strain makes it susceptible to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement, which can significantly lower the yield of the desired product and lead to complex product mixtures. These rearrangements typically proceed through carbocationic intermediates, which are readily formed under acidic conditions or at elevated temperatures. This guide will equip you with the knowledge and techniques to suppress these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of skeletal rearrangements in bicyclo[2.2.1]heptene derivatives?
A1: The primary driver for rearrangements in the bicyclo[2.2.1]heptane system is the formation of a carbocation intermediate. This strained bicyclic framework is prone to Wagner-Meerwein rearrangements, where a bond migrates to a neighboring electron-deficient carbon to form a more stable carbocation.[1] This process is often initiated by protic or Lewis acids, which can protonate a double bond or a leaving group, facilitating its departure and the subsequent formation of a carbocation.
Q2: I am observing a complex mixture of isomers in my reaction product. How can I confirm if a Wagner-Meerwein rearrangement has occurred?
A2: A complex product mixture with varied skeletal structures is a strong indicator of rearrangement. To confirm, a combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique to separate and identify the different isomers in your product mixture based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for detailed structural elucidation of the various isomers. 2D NMR techniques like COSY and HMBC can help establish the connectivity of the carbon skeleton and definitively identify rearranged products.
Q3: What general strategies can I employ to minimize the formation of rearranged products?
A3: Suppressing the Wagner-Meerwein rearrangement hinges on avoiding or minimizing the lifetime of carbocation intermediates. Key strategies include:
-
Controlling Acidity: Avoid strong acids. If an acid is necessary, use a mild Lewis acid or add an acid scavenger.
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures can favor the kinetic product over the thermodynamically more stable rearranged product.
-
Solvent Choice: Use less polar, non-ionizing solvents (e.g., hexane, toluene) to disfavor the formation of discrete, long-lived carbocations.
-
Reaction Selection: Choose reaction pathways that do not involve carbocation intermediates, such as radical reactions or concerted pericyclic reactions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low to no yield of the desired product; predominance of rearranged isomers. | Formation of a stable carbocation leading to Wagner-Meerwein rearrangement. This is often due to acidic impurities or the generation of acid during the reaction (e.g., HCl). | - Neutralize starting materials and solvents before use. - Add a non-nucleophilic acid scavenger , such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), to the reaction mixture.[2] - Perform the reaction under strictly anhydrous and inert conditions to prevent the formation of acidic species. |
| Unsaturated byproducts observed, likely from elimination reactions. | The presence of strong bases or elevated temperatures can promote the elimination of HCl or other leaving groups. | - Use a milder, non-nucleophilic base if a base is required for the desired transformation. Bulky bases like potassium tert-butoxide can favor elimination.[3] - Maintain the reaction at the lowest effective temperature. |
| Difficulty in achieving stereoselectivity (exo vs. endo). | The stereochemical outcome is highly dependent on the reaction conditions and the steric environment of the bicyclic system. | - For reductions of norcamphor, endo attack (leading to the exo-alcohol) is generally favored with less sterically hindered reducing agents.[4] - In Diels-Alder reactions, endo-selectivity is often favored due to secondary orbital overlap, and this can be enhanced by using a Lewis acid catalyst. |
In-Depth Technical Protocols and Methodologies
Protocol 1: Rearrangement-Free Hydroboration-Oxidation of Norbornene
This method is inherently rearrangement-free as it does not proceed through a carbocation intermediate. The addition of the borane is a concerted syn-addition.
Objective: To synthesize exo-norbornanol from norbornene, avoiding rearrangement.
Reaction: Norbornene + BH₃·THF → Tri-exo-norbornylborane Tri-exo-norbornylborane + H₂O₂, NaOH → exo-Norbornanol
Materials:
-
Norbornene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve norbornene (e.g., 10 mmol) in anhydrous THF (20 mL) in the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (e.g., 3.7 mL of 1 M solution, ~1.1 equivalents of BH₃ per alkene) to the stirred norbornene solution via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the trialkylborane.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (5 mL), followed by the dropwise addition of 30% H₂O₂ (5 mL), ensuring the temperature does not exceed 40-50 °C.
-
After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude exo-norbornanol.
-
Purify the product by column chromatography or distillation.
Expected Outcome: The major product will be exo-norbornanol, with minimal to no formation of the endo isomer or any rearranged products.
Protocol 2: Low-Temperature Bromination of Norbornene to Minimize Rearrangement
Addition of bromine to norbornene can lead to rearranged products via a bridged bromonium ion intermediate that can be opened by a nucleophile at different positions. Performing the reaction at low temperatures can favor the kinetic product.
Objective: To synthesize exo,exo-2,3-dibromonorbornane while minimizing the formation of rearranged products.
Materials:
-
Norbornene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dry ice/acetone bath
Procedure:
-
Dissolve norbornene (e.g., 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of bromine (10 mmol) in dichloromethane (20 mL) and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred norbornene solution at -78 °C. The disappearance of the red-brown bromine color indicates the reaction is proceeding.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome: The primary product will be the exo,exo-2,3-dibromonorbornane. The formation of rearranged products, such as 2-exo-bromo-7-syn-chloronorbornane (if a chlorinated solvent is used and carbocation formation occurs) will be significantly suppressed at this low temperature.
Visualizing Reaction Pathways and Mechanisms
Diagram 1: Wagner-Meerwein Rearrangement of the 2-Norbornyl Cation
Caption: A simplified representation of the Wagner-Meerwein rearrangement.
Diagram 2: Experimental Workflow for Rearrangement-Free Hydroboration-Oxidation
Caption: A step-by-step workflow for the hydroboration-oxidation of norbornene.
Advanced Strategies: Protecting Groups and Catalysis
Protecting Groups: While less common for directly preventing skeletal rearrangements of the bicyclo[2.2.1]heptene core itself, protecting groups are crucial when dealing with functionalized derivatives. For instance, protecting a hydroxyl or amino group can prevent it from participating in or initiating rearrangement pathways, especially under acidic conditions. The choice of protecting group should be orthogonal to the reaction conditions planned for the bicyclic core.
Catalysis: The choice of catalyst is paramount in controlling the reaction pathway.
-
Lewis Acids: While strong Lewis acids can promote rearrangements, milder or sterically hindered Lewis acids can catalyze reactions like Diels-Alder cycloadditions without inducing skeletal changes.
-
Transition Metal Catalysis: Many transition metal-catalyzed reactions, such as certain polymerizations or cross-coupling reactions, proceed through mechanisms that do not involve carbocation intermediates, thus providing a rearrangement-free route to functionalized bicyclo[2.2.1]heptane derivatives.
Conclusion
The propensity of the bicyclo[2.2.1]heptene skeleton to undergo rearrangement is a significant challenge, but one that can be overcome with a thorough understanding of the underlying reaction mechanisms and careful control of experimental conditions. By avoiding the formation of carbocation intermediates through the judicious choice of reagents, solvents, temperature, and reaction pathways, researchers can successfully synthesize desired products in high yield and purity. This guide serves as a starting point for troubleshooting and optimizing your reactions involving this fascinating and synthetically useful molecular scaffold. For further assistance, please do not hesitate to contact our technical support team.
References
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30. [Link]
-
Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. [Link]
-
Wurm, F. R., & Ritter, A. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Polymer Chemistry, 12(15), 2249-2259. [Link]
-
Organic Syntheses. Sharpless Epoxidation of. [Link]
-
Pozdnyakov, P. I., et al. (2011). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 9(10), 3745-3755. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Khan Academy. Hydrohalogenation. [Link]
Sources
Troubleshooting guide for Stille reactions involving 2-Bromobicyclo[2.2.1]hept-2-ene
Welcome to the technical support center for researchers utilizing Stille cross-coupling reactions with the sterically demanding substrate, 2-Bromobicyclo[2.2.1]hept-2-ene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges posed by this hindered vinyl bromide. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: A Question-and-Answer Approach
Here we address common issues encountered during the Stille coupling of this compound.
Q1: My reaction shows no conversion, or is extremely sluggish, with starting materials recovered. What are the primary factors to investigate?
This is a common issue, often pointing to problems in the initial, rate-limiting steps of the catalytic cycle, particularly oxidative addition. The C-Br bond on the strained bicyclo[2.2.1]heptene core is sterically hindered, which can significantly slow its reaction with the palladium(0) catalyst.
Primary Causes & Solutions:
-
Inactive Catalyst: The active catalyst is a coordinatively unsaturated 14-electron Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently. If using a stable Pd(0) source like Pd(PPh₃)₄, ligand dissociation may be slow.
-
Expert Insight: Tetrakis(triphenylphosphine)palladium(0), while convenient, can be an inhibitor at high concentrations because the dissociation of PPh₃ ligands is required to generate the active catalytic species. For a challenging substrate, starting with a more easily activated precursor like Pd₂(dba)₃ in combination with a specific ligand is often superior.[1][2]
-
-
Inefficient Oxidative Addition: This is the most likely bottleneck. The steric bulk around the double bond impedes the approach of the palladium catalyst.
-
Solution: Switch to a catalyst system known to accelerate oxidative addition. This involves using bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Br bond.[3]
-
-
Low Reaction Temperature: While Stille reactions are known for mild conditions, hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: Incrementally increase the reaction temperature. If using THF (boiling point ~66 °C), consider switching to a higher-boiling solvent like dioxane, toluene, or DMF. Microwave irradiation can also be effective in dramatically reducing reaction times for sluggish couplings.[4]
-
Troubleshooting Flowchart: No or Low Conversion
Caption: A decision tree for troubleshooting low-conversion Stille reactions.
Q2: My primary side product is the homocoupling of the organostannane. How can this be suppressed?
Stannane homocoupling (R²-R²) is a classic side reaction in Stille couplings.[5] It can arise from two main pathways: reaction of two organostannane molecules with the Pd(II) intermediate or a radical process involving the Pd(0) catalyst.
Mitigation Strategies:
-
Rigorous Oxygen Exclusion: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate homocoupling pathways.[6] Ensure solvents are thoroughly degassed and all glassware is flame- or oven-dried.
-
Catalyst and Ligand Choice:
-
Pd(0) Source: Using a pre-formed Pd(0) complex like Pd(PPh₃)₄ can sometimes lead to more homocoupling if the reaction initiation is slow. Starting with Pd₂(dba)₃ and a phosphine ligand often gives better results.
-
Ligands: Highly donating ligands that accelerate the main catalytic cycle can outcompete the homocoupling side reaction. The use of tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃) has been shown to be effective in suppressing homocoupling in some systems.
-
-
Reaction Stoichiometry and Addition Rate:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor side reactions.
-
Slow Addition: If homocoupling is severe, consider adding the organostannane slowly via syringe pump to the reaction mixture containing the catalyst and this compound. This keeps the instantaneous concentration of the stannane low, disfavoring the bimolecular homocoupling reaction.
-
Q3: I'm struggling to remove tin byproducts from my final product. What are the most effective purification methods?
The removal of toxic and often non-polar tributyltin or trimethyltin halides is a significant drawback of the Stille reaction.[7][8]
Recommended Workup Procedures:
| Method | Protocol | Advantages | Disadvantages |
| Aqueous KF Wash | After initial workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate, ether) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. | KF reacts with the tin halide to form insoluble, easily filterable trialkyltin fluoride polymers.[7][9] | Can sometimes lead to emulsions. May not be effective for all substrates. |
| DIBU Wash | Wash the organic layer with a 1 M solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). | DBU forms a precipitate with the tin byproducts which can be filtered off. | DBU is a strong base and may not be compatible with base-sensitive functional groups. |
| Silica Gel Chromatography | Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and add 1-2% triethylamine (Et₃N) to the eluent. | The triethylamine helps to move the polar tin salts along the column, preventing streaking and co-elution with the desired product.[7] | Can require large amounts of solvent; may not fully separate compounds with very similar Rf values. |
| Iodolysis | Treat the crude reaction mixture with a solution of I₂ in an organic solvent. This converts residual organostannane starting material to the more polar tin iodide, which is easier to remove. | Effective for removing unreacted stannane. | Does not remove the primary tin halide byproduct (e.g., Bu₃SnBr). |
Expert Tip: A combination of methods is often most effective. For example, perform an aqueous KF wash, followed by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a challenging substrate? A: There are two main reasons. First, it is a vinyl bromide. The C(sp²)-Br bond is stronger and less reactive towards oxidative addition than a C(sp²)-I bond.[5] Second, the bicyclic [2.2.1]heptene (norbornene) framework is sterically demanding. The bridgehead carbons and the overall cage-like structure create significant steric hindrance around the C-Br bond, impeding the approach of the bulky palladium catalyst, which is necessary for the crucial oxidative addition step of the catalytic cycle.[10][11]
Q: What is the role of additives like copper(I) iodide (CuI) and lithium chloride (LiCl)? A: These additives can have a profound impact on the reaction rate, particularly the transmetalation step.
-
Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst. It can undergo transmetalation with the organostannane to form a more reactive organocopper species, which then transmetalates with the palladium complex more rapidly. This is especially useful for sluggish transmetalation steps.[1][3]
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction in several ways. In polar aprotic solvents like DMF or NMP, chloride ions can displace other ligands on the palladium center, forming a more reactive palladium species. It can also break up tin-aggregate species in solution and facilitate the cleavage of the carbon-tin bond during transmetalation.[2][12]
Q: What is a good general starting point for a protocol with this substrate? A: See the detailed protocol below. A good starting point would be to use a robust catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃•HBF₄/Na₂CO₃ or XPhos) in a high-boiling polar aprotic solvent like DMF or dioxane, often with LiCl as an additive. Heating is almost certainly required.
The Stille Catalytic Cycle
The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][7][13]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille_reaction [chemeurope.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Bromobicyclo[2.2.1]hept-2-ene
Welcome to the technical support center for the purification of 2-Bromobicyclo[2.2.1]hept-2-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and detailed protocols for obtaining high-purity this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to tackle purification challenges effectively.
I. Troubleshooting Common Impurities: FAQs
This section addresses frequently encountered issues during the purification of this compound in a question-and-answer format.
Q1: My initial analysis (GC-MS or ¹H NMR) of the crude product shows multiple peaks/signals close to my desired product. What are these likely to be?
A1: The presence of multiple, closely related signals is common and typically indicates the presence of isomeric impurities. The primary culprits are often:
-
Endo/Exo Diastereomers: If your synthesis involves a Diels-Alder reaction, you will likely have a mixture of endo and exo isomers. These isomers have very similar physical properties, making them challenging to separate.[1]
-
Positional Isomers: Depending on the bromination method, the bromine atom can be located at different positions on the bicyclo[2.2.1]heptene skeleton. For instance, radical bromination of norbornene can lead to a mixture of brominated products.[2][3][4]
-
Rearranged Products: Carbocationic intermediates, which can form during electrophilic additions to norbornene, are prone to Wagner-Meerwein rearrangements, leading to skeletal isomers.[2][5]
Q2: I observe signals in my NMR that don't correspond to any bicyclic structure. What could these be?
A2: These signals likely originate from unreacted starting materials or byproducts from side reactions. Common non-bicyclic impurities include:
-
Dicyclopentadiene: Cyclopentadiene, a common precursor in the Diels-Alder synthesis of the bicyclic core, readily dimerizes to form dicyclopentadiene at room temperature.
-
Unreacted Brominating Agent or Dienophile: Depending on your synthetic route, you may have residual N-bromosuccinimide (NBS), bromine, or 2-bromoacrolein.
-
Solvent Residues: Traces of reaction or extraction solvents (e.g., diethyl ether, dichloromethane, hexanes) are frequently observed.
Q3: My purified product seems to degrade over time, showing new impurities upon re-analysis. Why is this happening and how can I prevent it?
A3: Bicyclic alkenes, particularly halogenated ones, can be susceptible to degradation. This can be caused by:
-
Thermal Decomposition: Heating the compound to high temperatures, especially during distillation at atmospheric pressure, can cause decomposition. The reported boiling point at atmospheric pressure is 188.6 °C, a temperature at which many organic molecules are unstable.[6]
-
Acid/Base Sensitivity: Trace amounts of acid or base can catalyze decomposition or rearrangement reactions.
-
Oxidation: Exposure to air and light can lead to oxidation of the double bond.
To mitigate degradation, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon), at low temperatures (2-8°C), and protected from light.
Q4: My column chromatography is not providing good separation of the isomers. What can I do to improve it?
A4: Separating stereoisomers by column chromatography can be challenging due to their similar polarities. Here are some optimization strategies:
-
Adjust the Eluent System: A common mobile phase for these compounds is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[1] If your isomers are co-eluting, your eluent system is likely too polar. Try decreasing the proportion of ethyl acetate to hexane (e.g., from 5% to 2% or even 1% ethyl acetate). A shallower gradient or isocratic elution with a very low polarity solvent system can improve resolution.
-
Optimize Column Dimensions: A longer, narrower column will provide more theoretical plates and thus better separation.
-
Change the Stationary Phase: While silica gel is standard, alumina (basic, neutral, or acidic) can offer different selectivity and may improve separation.
-
Sample Loading: Ensure your sample is dissolved in a minimal amount of the initial, low-polarity eluent before loading it onto the column to get a tight starting band.
II. Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods to purify this compound.
A. Fractional Vacuum Distillation
This method is ideal for removing non-volatile impurities and for the large-scale purification of the product, provided the boiling points of the impurities are sufficiently different from the desired product.
Rationale: By reducing the pressure, the boiling point of the compound is significantly lowered, which prevents thermal decomposition that can occur at its atmospheric boiling point of 188.6 °C.[6]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., a Vigreux or packed column). Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply the vacuum to the system. A typical pressure for the distillation of similar compounds is in the range of 10-30 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling fraction, which will likely contain residual solvents and other volatile impurities.
-
Main Fraction: Once the temperature at the head of the column stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Residue: Leave the higher-boiling impurities and any non-volatile material in the distillation flask.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm the purity.
Boiling Point Estimation:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 188.6 |
| 100 | ~125-130 |
| 20 | ~80-85 |
| 10 | ~65-70 |
Note: These are estimates. The actual boiling point will depend on the purity of the sample and the accuracy of the pressure measurement.
Purification Workflow: Fractional Vacuum Distillation
Caption: Workflow for purification by fractional vacuum distillation.
B. Silica Gel Column Chromatography
This is the preferred method for separating isomeric impurities and achieving very high purity, especially on a smaller scale.
Rationale: Isomers often have slight differences in polarity due to their different three-dimensional structures. These small differences can be exploited by using a highly efficient separation technique like column chromatography with an optimized eluent system.
Experimental Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or the initial eluent mixture).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution:
-
Begin eluting with a very non-polar solvent system, such as 100% hexane or a 99:1 hexane:ethyl acetate mixture.
-
The less polar isomer will typically elute first. For norbornene derivatives, the exo isomer is often less polar than the endo isomer and will therefore have a higher Rf value and elute earlier.[1]
-
Gradually increase the polarity of the eluent (e.g., to 98:2 or 95:5 hexane:ethyl acetate) to elute the more polar components. This can be done as a step gradient or a continuous gradient.
-
-
Fraction Collection and Analysis:
-
Collect small fractions of the eluate.
-
Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Eluent System Recommendations:
| Impurity Type | Recommended Eluent System (Hexane:Ethyl Acetate) | Rationale |
| Non-polar impurities | Start with 100% Hexane | Elutes highly non-polar compounds like dicyclopentadiene first. |
| Isomeric Separation | 99:1 to 95:5 | Provides good resolution between the slightly different polarities of the endo and exo isomers. |
| More Polar Impurities | Gradually increase to 90:10 or 80:20 | Elutes more polar byproducts or starting materials that may be present. |
Decision Tree for Purification Method Selection
Caption: Decision-making for choosing the appropriate purification method.
III. References
-
Zupan, M., Skulj, P., & Stavber, S. (2001). The chemistry of organohalogenic molecules. Part 172. Kinetic studies of bromine transfer from N-bromosuccinimide to norbornene under protic conditions. Arkivoc, 2001(5), 108-118.
-
Marshall, D. R., Reynolds-Warnhoff, P., Warnhoff, E. W., & Robinson, J. R. (1971). Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift. Canadian Journal of Chemistry, 49(6), 885–903.
-
Azani, M. R., et al. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry, 19, 764–770.
-
WIPO. (2005). Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof. WO/2005/023746. Retrieved from [Link]
-
Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated analogue: Resolution, X-ray crystal structure and correlation of the absolute configuration with that of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763.
-
Al-Zaydi, K. M. (2007). A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. Molecules, 12(9), 2179–2185.
-
Corey, E. J., & Ishiguro, M. (1979). Total synthesis of gibberellic acid. A new and effective route to the gibberellins. Journal of the American Chemical Society, 101(6), 1608-1609.
-
Olah, G. A., & White, A. M. (1969). Stable carbonium ions. XCI. The 2-norbornyl cation and its formation from 2-exo- and 2-endo-norbornyl derivatives. Journal of the American Chemical Society, 91(21), 5801–5810.
Sources
Technical Support Center: Stabilizing 2-Bromobicyclo[2.2.1]hept-2-ene
Welcome to the technical support resource for 2-Bromobicyclo[2.2.1]hept-2-ene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile brominating agent and monomer.[1] The unique strained bicyclic structure of this compound, while synthetically valuable, also renders it susceptible to degradation over time.[2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your stored material, preserving its reactivity and purity for your critical experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common issues observed during the storage and handling of this compound.
Issue 1: The material has developed a yellow or brown discoloration.
-
Probable Cause: Discoloration is a primary indicator of degradation, likely due to oxidation or polymerization. The strained double bond in the bicyclo[2.2.1]heptene ring system is susceptible to oxidation by atmospheric oxygen, which can form peroxides and other oxygenated byproducts.[3][4][5][6] Additionally, like many norbornene derivatives, this compound can undergo slow polymerization, especially when exposed to light, heat, or trace impurities that can act as initiators.[7][8][9]
-
Recommended Action:
-
Assess Purity: Before use, analyze a small aliquot of the discolored material by ¹H NMR or GC-MS to determine the extent of degradation and identify impurities. Look for the appearance of new signals in the aliphatic or oxygenated regions of the spectrum, and a decrease in the intensity of the characteristic vinyl proton signal.
-
Purification (if feasible): For minor discoloration, purification by fractional distillation under reduced pressure or column chromatography on silica gel may salvage the material. However, be aware that heating during distillation can promote further degradation.
-
Disposal: If significant degradation has occurred, it is best to dispose of the material according to your institution's hazardous waste guidelines. Using degraded material can lead to inconsistent and unreliable experimental results.
-
Issue 2: Inconsistent reactivity or lower-than-expected yields in subsequent reactions.
-
Probable Cause: A decline in reactivity is a strong indicator of a reduction in the purity of this compound. This can be caused by several degradation pathways:
-
Hydrolysis: Exposure to atmospheric moisture can lead to slow hydrolysis of the vinyl bromide, potentially forming the corresponding ketone or alcohol. While generally slow for vinyl halides, the strained nature of the bicyclic system can influence reactivity.[10][11]
-
Polymerization: As mentioned, the formation of oligomers or polymers will reduce the molar concentration of the active monomer, leading to lower yields in reactions where it is a starting material.[7][8][9]
-
Oxidative Cleavage: In more extreme cases of oxidation, the double bond can be cleaved, leading to a complex mixture of byproducts.[5][6]
-
-
Recommended Action:
-
Confirm Purity: Before any synthetic use, it is crucial to verify the purity of your stored this compound. A quick purity check via TLC or ¹H NMR is recommended.
-
Optimize Storage Conditions: Review your current storage protocol against the recommended best practices outlined in the FAQ section below. Implementing stringent anaerobic and anhydrous conditions is critical.
-
Consider a Fresh Batch: If purity is compromised, it is often more time and resource-efficient to use a fresh, unopened batch of the reagent for critical applications.
-
Issue 3: The formation of solid precipitates in the liquid material.
-
Probable Cause: The appearance of solid material is most likely due to polymerization.[7][8][9] Norbornene and its derivatives are known to undergo addition or ring-opening metathesis polymerization, which can be initiated by trace impurities, light, or heat.[12][13] The resulting polymer would be insoluble in the monomer, leading to precipitation.
-
Recommended Action:
-
Do Not Use: Do not use the material if solid precipitates are present. The presence of polymer indicates significant degradation and an unpredictable concentration of the active monomer.
-
Safe Disposal: Dispose of the entire batch following established safety protocols for chemical waste.
-
Preventative Measures: To prevent this in the future, ensure the material is stored in a dark environment, at the recommended low temperature, and under an inert atmosphere. If you suspect trace acid impurities might be catalyzing polymerization, consider storing the material over a small amount of a non-reactive acid scavenger like potassium carbonate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability, this compound should be stored at low temperatures. A range of 2-8°C is commonly recommended.[14] Some suppliers even suggest storage at -20°C for maximum product longevity.[15] Freezing the material can significantly slow down degradation pathways such as polymerization and hydrolysis.
Q2: Why is storage under an inert atmosphere necessary?
A2: The double bond in this compound is susceptible to oxidation by atmospheric oxygen.[3][4][5][6] This can lead to the formation of epoxides, diols, or even cleavage of the double bond over time, resulting in a complex mixture of impurities. Storing the compound under a dry, inert atmosphere, such as nitrogen or argon , displaces oxygen and moisture, thereby minimizing these degradation pathways.[14]
Q3: Can I add a stabilizer to my this compound for long-term storage?
A3: Yes, the addition of a stabilizer can be beneficial, particularly if you need to store the material for an extended period after opening the original container. For compounds like vinyl bromide, which share structural similarities, inhibitors such as phenol are sometimes used to prevent polymerization.[16] A common choice for inhibiting radical polymerization is a small amount (10-100 ppm) of butylated hydroxytoluene (BHT) . However, it is crucial to consider if the stabilizer will interfere with your downstream applications. If it does, you will need to remove it, typically by distillation or column chromatography, before use.
Q4: How does the strained bicyclic ring system affect the stability of this compound?
A4: The bicyclo[2.2.1]heptene framework is highly rigid and possesses significant ring strain.[2][17] This strain makes the double bond more reactive than a typical acyclic double bond. While this enhanced reactivity is useful in many synthetic transformations, it also makes the molecule more prone to degradation. For instance, the relief of ring strain is a driving force for polymerization reactions.[9]
Q5: What are the primary degradation pathways I should be concerned about?
A5: The three primary degradation pathways for this compound are:
-
Oxidation: Reaction with atmospheric oxygen, often accelerated by light, can lead to the formation of epoxides, peroxides, and other oxygenated byproducts.[3][4][5][6]
-
Polymerization: The strained double bond can undergo addition or ring-opening metathesis polymerization, which can be initiated by trace impurities, heat, or light.[7][8][9]
-
Hydrolysis: Although vinyl bromides are generally resistant to hydrolysis, the presence of moisture over long periods, especially if acidic or basic impurities are present, can lead to the formation of corresponding ketones or alcohols.[10][11]
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of all degradation reactions.[14][15] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis.[14] |
| Light Exposure | Store in an amber or opaque container | Minimizes light-initiated radical degradation and polymerization.[18] |
| Container | Tightly sealed, appropriate for low temperatures | Prevents ingress of air and moisture.[19] |
| Stabilizer (Optional) | 10-100 ppm BHT | Inhibits radical polymerization. |
Experimental Protocol: Preparation for Long-Term Storage
This protocol outlines the steps for safely preparing an opened container of this compound for long-term storage.
Materials:
-
This compound
-
Source of dry nitrogen or argon gas with a regulator and needle
-
Clean, dry Schlenk flask or amber vial with a PTFE-lined septum cap
-
Syringes and needles
-
Parafilm or laboratory sealing tape
Procedure:
-
Prepare the Storage Container: Take a clean, dry Schlenk flask or amber vial and dry it thoroughly in an oven at >100°C for at least 4 hours. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere Purge: Seal the cooled container with a PTFE-lined septum cap. Insert a needle connected to the inert gas line and another needle to act as an outlet. Gently purge the container with the inert gas for 5-10 minutes to displace all air.
-
Transfer the Material: Using a clean, dry syringe, carefully transfer the desired amount of this compound from the original container to the prepared storage vessel. It is best to do this under a positive pressure of inert gas to avoid introducing air.
-
Seal the Container: Once the transfer is complete, remove the syringe and the gas inlet needle. Immediately wrap the septum cap and the neck of the container with Parafilm to provide an additional barrier against atmospheric contamination.
-
Label and Store: Clearly label the container with the compound name, date, and storage conditions. Place the sealed container in a refrigerator (2-8°C) or freezer (-20°C) away from light sources.
Visualizing Degradation and Stabilization
Degradation Pathways
Caption: Key degradation routes for this compound.
Stabilization Workflow
Sources
- 1. biosynth.com [biosynth.com]
- 2. youtube.com [youtube.com]
- 3. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Synthesis and hydrolysis behavior of side-chain functionalized norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives | Semantic Scholar [semanticscholar.org]
- 13. Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 694-90-6 [m.chemicalbook.com]
- 15. axel.as-1.co.jp [axel.as-1.co.jp]
- 16. grokipedia.com [grokipedia.com]
- 17. Bicyclic molecule - Wikipedia [en.wikipedia.org]
- 18. VINYL BROMIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. aksci.com [aksci.com]
Technical Support Center: Characterization of 2-Bromobicyclo[2.2.1]hept-2-ene Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromobicyclo[2.2.1]hept-2-ene and its derivatives. The rigid, strained bicyclic structure of these compounds presents unique and often frustrating challenges during characterization. This guide is designed to be a practical resource, moving beyond standard protocols to address the specific pitfalls you are likely to encounter. Here, we explain the "why" behind the problems and provide field-proven solutions to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the analysis of this compound derivatives, categorized by analytical technique.
Category 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why does my ¹H NMR spectrum look so complex and poorly resolved, even at high field strength? I can't assign any of the protons.
Answer: This is the most common pitfall and stems directly from the rigid, three-dimensional nature of the bicyclo[2.2.1]heptene skeleton.
-
Causality:
-
Diastereotopicity: Protons that may appear chemically equivalent in simpler molecules are often diastereotopic in this rigid system. For example, the two protons at C7 (the bridge) and the exo/endo protons at C5 and C6 are in different chemical environments and will have different chemical shifts and couplings.
-
Complex Coupling Patterns: The fixed bond angles lead to significant long-range couplings (e.g., 4-bond or "W-coupling"), which are often observed in rigid systems[1]. This causes signals to be split by protons that are not on adjacent carbons, turning expected doublets or triplets into complex multiplets.
-
Signal Overlap: The combination of numerous unique proton signals within a relatively narrow chemical shift range (especially in the aliphatic region) leads to severe signal overlap, making interpretation of 1D spectra nearly impossible[2].
-
-
Troubleshooting Protocol:
-
Abandon 1D Interpretation (Initially): Do not rely solely on the ¹H NMR for initial assignment. It is primarily useful for a preliminary check of sample purity and the presence of expected functional groups.
-
Acquire 2D NMR Spectra: This is non-negotiable for this class of compounds. The following two experiments are essential:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing you to trace out the spin systems within the molecule[3]. It is invaluable for connecting the olefinic protons to the bridgehead protons and then extending through the bicyclic framework.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to[3]. It is the most reliable way to assign carbon signals and to resolve overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.
-
-
Revisit the 1D Spectrum: With the connectivity map from COSY and the direct C-H correlations from HSQC, you can now return to the 1D ¹H NMR spectrum to accurately measure coupling constants (J-values), which provide crucial stereochemical information.
-
Question 2: I've run 2D NMR, but I'm still unsure about the endo vs. exo stereochemistry of a substituent. How can I confirm this?
Answer: Differentiating endo and exo isomers is a classic challenge. While 2D NMR provides connectivity, assigning stereochemistry often requires analyzing coupling constants and, ideally, performing a Nuclear Overhauser Effect (NOE) experiment.
-
Causality: The key is spatial proximity. Exo protons are on the same face as the C5-C6 double bond, while endo protons are on the opposite face, "tucked under" the ring system.
-
Coupling Constants (J-values): The dihedral angles between protons are different for exo and endo isomers, leading to predictable differences in vicinal coupling constants. For example, the coupling between the bridgehead proton (H1) and the adjacent proton at C2 is typically smaller for an exo substituent than for an endo one.
-
NOE (Nuclear Overhauser Effect): An NOESY or ROESY experiment shows through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are coupled through bonds. This is the most powerful NMR method for stereochemical assignment. For instance, an endo proton at C5 will show an NOE correlation to the bridge proton at C7 on the same face, whereas an exo proton will not.
-
-
Troubleshooting Workflow:
Caption: Workflow for resolving endo/exo stereoisomers.
Category 2: Mass Spectrometry (MS)
Question 3: My mass spectrum shows a molecular ion peak, but the fragmentation pattern is confusing and doesn't match simple cleavage rules. I also see unexpected peaks.
Answer: The fragmentation of rigid bicyclic systems in MS is often non-intuitive and dominated by rearrangements to relieve ring strain.
-
Causality:
-
Retro-Diels-Alder (rDA) Reaction: A very common fragmentation pathway for bicyclo[2.2.1]hept-2-ene systems is a retro-Diels-Alder reaction. Upon ionization, the molecule can fragment into cyclopentadiene and the corresponding bromo-substituted alkene[4]. This will give a characteristic neutral loss.
-
Skeletal Rearrangements: The initial radical cation can undergo complex skeletal rearrangements before fragmentation, leading to ions that do not correspond to simple bond cleavages of the parent structure[5]. This is particularly common in systems prone to forming stable carbocations.
-
Isotopic Pattern of Bromine: A crucial and often overlooked diagnostic tool is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing bromine MUST show two peaks of almost equal intensity separated by 2 m/z units (the M and M+2 peaks)[6]. If you see a peak without this pattern, it does not contain a bromine atom.
-
-
Troubleshooting Protocol:
-
Verify the Molecular Ion: Confirm the M and M+2 peaks for the parent molecule. Their ~1:1 ratio is your first check for the correct elemental formula.
-
Look for rDA Fragmentation: Calculate the mass of cyclopentadiene (66 Da). Check your spectrum for a significant peak corresponding to [M - 66]⁺. This is strong evidence for the bicyclo[2.2.1]heptene core.
-
Analyze Isotopic Patterns of Fragments: Scrutinize every major fragment ion. Does it have a corresponding M+2 peak? This will tell you which fragments have retained the bromine atom, which is a critical clue for proposing fragmentation pathways.
-
Consider High-Resolution MS (HRMS): If available, HRMS provides the exact mass of the parent ion and its fragments. This allows you to determine the elemental composition of each fragment, which is essential for distinguishing between different rearrangement possibilities.
-
Category 3: Synthesis, Purification, and Stability
Question 4: My characterization data (NMR, MS) suggests I have a mixture of products, even after purification by column chromatography. What could be the cause?
Answer: The synthesis of these derivatives is highly susceptible to side reactions and the formation of isomers that are difficult to separate.
-
Causality:
-
Stereoisomer Formation: As discussed, Diels-Alder reactions or subsequent functionalization can produce a mixture of endo and exo isomers[7]. These isomers often have very similar polarities, making them co-elute during standard silica gel chromatography.
-
Skeletal Rearrangements during Synthesis: Reactions that proceed through carbocationic intermediates can lead to Wagner-Meerwein rearrangements, which alter the bicyclic skeleton itself[4]. This is especially prevalent under acidic or ionic reaction conditions.
-
On-Column Decomposition: Some derivatives can be unstable on silica gel, which is weakly acidic. This can cause decomposition or rearrangement during the purification step itself.
-
-
Troubleshooting & Best Practices:
-
Optimize Chromatography:
-
Try less acidic stationary phases like alumina (neutral or basic) or use a silica column that has been treated with a base (e.g., triethylamine) in the eluent.
-
High-Performance Liquid Chromatography (HPLC), particularly with chiral columns if applicable, offers much higher resolving power than standard flash chromatography for separating stubborn isomers[8].
-
-
Re-evaluate Synthetic Conditions:
-
Favor reaction conditions that avoid the formation of carbocations if rearrangements are an issue. Radical reactions, for example, are less prone to skeletal rearrangements than ionic pathways[4].
-
Carefully control reaction temperatures, as higher temperatures can favor the formation of thermodynamic (rearranged) products over kinetic products.
-
-
Confirm Structure Unambiguously: If you consistently obtain a pure but unidentifiable compound, or if NMR and MS data are contradictory, the only definitive way to determine the structure is through single-crystal X-ray crystallography[1]. This provides an absolute 3D structure and is the gold standard for resolving complex stereochemical and constitutional isomerism[8][9].
Caption: Potential byproducts in synthesis leading to characterization issues.
-
Appendix: Key Experimental Protocols
Protocol 1: Definitive NMR Assignment Workflow
This protocol outlines the minimum data required for confident structural assignment.
-
Sample Preparation: Prepare a ~5-10 mg sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the complexity and regions of signal overlap.
-
¹³C{¹H} NMR Acquisition: Acquire a standard proton-decoupled carbon spectrum.
-
¹H-¹H COSY Acquisition:
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Acquire at least 256 increments in the indirect dimension (F1) with 8-16 scans per increment.
-
Process the data with a sine-bell window function in both dimensions to resolve cross-peaks.
-
Interpretation: Start at an easily identifiable proton (e.g., the vinylic proton) and "walk" through the molecule by following the cross-peaks to identify adjacent, coupled protons.
-
-
¹H-¹³C HSQC Acquisition:
-
Use a standard gradient-selected HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH₃ from CH₂ signals.
-
Set the ¹³C spectral width to cover the expected range (~0-150 ppm).
-
Interpretation: Each cross-peak definitively links a specific proton resonance to its attached carbon resonance. This is the most reliable way to assign the ¹³C spectrum and to deconvolve overlapping proton signals.
-
Protocol 2: HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites on silica column (silanol interactions). 2. Column overload. 3. Mismatched solvent strength between sample and mobile phase. | 1. Add a competitor (e.g., 0.1% triethylamine or trifluoroacetic acid) to the mobile phase. 2. Inject a smaller sample volume or a more dilute sample. 3. Dissolve the sample in the mobile phase. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Co-elution of very similar isomers. 3. Column is degraded or inefficient. | 1. Perform a gradient elution to screen for optimal solvent strength. 2. Switch to a different stationary phase (e.g., C18, Phenyl-Hexyl) or try a longer column. 3. Replace the column or run a column performance test. |
| No Peaks / Low Signal | 1. Sample degradation/instability. 2. Incorrect detector wavelength. 3. System leak or blockage. | 1. Analyze the sample immediately after preparation; store at low temperature. 2. Run a UV-Vis spectrum of the compound to determine the optimal wavelength (λₘₐₓ). 3. Perform system maintenance; check for pressure fluctuations and leaks[10]. |
References
- Gál, G., & Jones, G. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in determining the absolute configuration of bicyclic ketones. Tetrahedron: Asymmetry.
- Apczuk, K., & Krygier, M. (n.d.). The crystal structure of (1RS,4RS,5RS,6SR)-5... MOST Wiedzy.
- Loudon, G. M. (2016). Organic Chemistry: An Acid-Base Approach, Second Edition. Routledge.
- Al-Jaber, A. A., et al. (2023). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Beilstein Journal of Organic Chemistry.
- Google Patents. (n.d.). Derivatives of cycloalkyl- and cycloalkenyl-1,2-dicarboxylic acid compounds having formyl peptide receptor like-1 (fprl-1) agonist or antagonist activity.
- Abraham, R. J., & Fisher, J. (1985). Substituent Chemical Shifts in NMR - 2*—Bromine SCS in Rigid Molecules. Magnetic Resonance in Chemistry.
- Anderson, G. K., et al. (1987). Synthesis and rearrangement of (bicyclo[2.2.1]hept-2-ene)bis(triphenylphosphine)
- Apczuk, K., & Krygier, M. (2014). The crystal structure of (1RS,4RS,5RS,6SR)-5... Semantic Scholar.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Smolecule. (n.d.). 5-Bromobicyclo[2.2.1]hept-2-ene.
- Evans, M. (2021).
- ResearchGate. (n.d.).
- University of Colorado Boulder. (n.d.).
- ChemicalBook. (n.d.). This compound.
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- Masaryk University. (n.d.). Synthesis of small-molecule probes for chemical biology.
- Li, et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- AAK. (n.d.).
- PubChem. (n.d.). 1-Bromobicyclo[2.2.1]hept-2-ene.
- Agilent. (n.d.). AA Troubleshooting and Maintenance Guide.
- Galiano, F., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
- Ludwig-Maximilians-Universität München. (n.d.).
- PubChem. (n.d.). Bromobicyclo[2.2.1]heptan-2-ol.
- BLD Pharm. (n.d.). 2-Bromobicyclo[2.2.1]heptane.
- University of Amsterdam. (n.d.). UvA-DARE (Digital Academic Repository).
- Carey, F. A., & Sundberg, R. J. (2000). Advanced Organic Chemistry Part A: Structure and Mechanisms.
- Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
- Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 5-Bromobicyclo[2.2.1]hept-2-ene | 5810-82-2 [smolecule.com]
- 5. m.youtube.com [m.youtube.com]
- 6. routledge.com [routledge.com]
- 7. mdpi.com [mdpi.com]
- 8. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromobicyclo[2.2.1]hept-2-ene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 2-Bromobicyclo[2.2.1]hept-2-ene, a versatile building block in organic synthesis, presents a unique spectroscopic challenge due to its rigid, strained bicyclic framework. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective with related structures to aid in unambiguous characterization.
Introduction
This compound (CAS No. 694-90-6) is a halogenated derivative of the well-known bicyclo[2.2.1]hept-2-ene, also known as norbornene.[1] Its utility as a brominating agent and a precursor in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its spectroscopic properties.[1] NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon skeleton and the chemical environment of each proton. However, the inherent strain and unique geometry of the bicyclo[2.2.1]heptane system lead to complex splitting patterns and non-intuitive chemical shifts, which can complicate spectral interpretation. This guide aims to deconstruct this complexity through a detailed analysis and comparison with analogous compounds.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure accurate and reproducible data, the following experimental parameters are recommended for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl, bridgehead, and bridge protons. The interpretation of these signals relies on understanding the influence of the bromine substituent and the rigid bicyclic structure on chemical shifts and coupling constants.
Expected Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Interactions |
| H3 | ~6.2 - 6.5 | d | ³J(H3-H4) |
| H1 | ~3.2 - 3.5 | m | ³J(H1-H6exo), ³J(H1-H6endo), ³J(H1-H7a), ³J(H1-H7s) |
| H4 | ~2.9 - 3.2 | m | ³J(H3-H4), ³J(H4-H5exo), ³J(H4-H5endo) |
| H7s/H7a | ~1.8 - 2.2 | m | ²J(H7s-H7a), Long-range couplings |
| H5exo/H5endo | ~1.5 - 1.9 | m | ²J(H5exo-H5endo), ³J(H4-H5exo), ³J(H4-H5endo) |
| H6exo/H6endo | ~1.2 - 1.6 | m | ²J(H6exo-H6endo), ³J(H1-H6exo), ³J(H1-H6endo) |
Causality Behind Spectral Features:
-
Vinyl Proton (H3): The vinylic proton H3 is expected to be the most deshielded proton due to its attachment to the sp²-hybridized carbon and the electron-withdrawing effect of the adjacent bromine atom. Its signal will likely appear as a doublet due to coupling with the bridgehead proton H4.
-
Bridgehead Protons (H1 and H4): These protons are situated at the fusion of the two rings. H1, being adjacent to the bromine-bearing carbon, will experience a moderate deshielding effect. H4 will also be deshielded due to its proximity to the double bond. Both will exhibit complex multiplets due to coupling with multiple neighboring protons.
-
Bridge Protons (H5, H6, H7): The methylene protons on the bicyclic framework will appear as complex multiplets. The distinction between exo and endo protons is a key feature. Typically, exo protons are slightly more deshielded than their endo counterparts. The geminal coupling (²J) between exo and endo protons on the same carbon is usually in the range of 8-12 Hz. Long-range couplings, a characteristic of rigid bicyclic systems, can further complicate the splitting patterns.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts are highly informative about the hybridization and electronic environment of each carbon.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C2 | ~135 - 140 | sp² carbon directly attached to bromine (deshielded). |
| C3 | ~125 - 130 | sp² carbon adjacent to the bromine-substituted carbon. |
| C1 | ~50 - 55 | sp³ bridgehead carbon adjacent to C2. |
| C4 | ~45 - 50 | sp³ bridgehead carbon. |
| C7 | ~35 - 40 | sp³ bridge carbon. |
| C5 | ~30 - 35 | sp³ bridge carbon. |
| C6 | ~25 - 30 | sp³ bridge carbon. |
Comparative Analysis with Related Compounds:
To refine our understanding, a comparison with the known NMR data of related bicyclo[2.2.1]heptene derivatives is invaluable. For instance, in 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide, the presence of different substituents significantly alters the chemical shifts, providing a basis for predicting the influence of the bromine atom in our target molecule.[2] Similarly, data from various substituted norbornenes can help in assigning the complex multiplets in the ¹H NMR spectrum.[3]
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with the standard numbering system used for NMR assignments.
Caption: Molecular structure of this compound.
Distinguishing Isomers: A Comparative NMR Approach
A common challenge in the synthesis of brominated norbornenes is the potential formation of isomers. For instance, 5-bromobicyclo[2.2.1]hept-2-ene and 7-bromobicyclo[2.2.1]hept-2-ene are possible side products.[4] NMR spectroscopy provides a definitive method to distinguish these isomers.
| Compound | Key ¹H NMR Differentiator | Key ¹³C NMR Differentiator |
| This compound | One vinylic proton signal. | Two sp² carbon signals. |
| 5-Bromobicyclo[2.2.1]hept-2-ene | Two vinylic proton signals, one proton signal significantly downfield due to the C-Br bond. | Two sp² carbon signals, one sp³ carbon signal significantly downfield. |
| 7-Bromobicyclo[2.2.1]hept-2-ene | Two vinylic proton signals, one bridge proton significantly downfield. | Two sp² carbon signals, one sp³ bridge carbon significantly downfield. |
The workflow for NMR-based structural verification is outlined below.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR analysis of this compound, while complex, is a powerful method for its unambiguous identification. By carefully considering the effects of the bromine substituent and the rigid bicyclic framework on chemical shifts and coupling constants, and by comparing the data with that of known analogs, researchers can confidently elucidate the structure of this important synthetic intermediate. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.
References
-
Paquette, L. A., & Volz, W. E. (1976). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives. The Journal of Organic Chemistry, 41(1), 159-163.[2]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2022). Molecules, 27(15), 4987.[3]
-
National Center for Biotechnology Information. (n.d.). 5-Bromobicyclo[2.2.1]hept-2-ene. PubChem Compound Database. Retrieved from [Link][4]
Sources
A Comparative Guide to the X-ray Crystal Structures of Substituted Bicyclo[2.2.1]heptane and hept-2-ene Derivatives
For researchers, medicinal chemists, and material scientists, the rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, offers a versatile scaffold for the design of novel molecules with constrained conformations. The introduction of substituents, such as bromine, can significantly influence the structural parameters and, consequently, the chemical reactivity and biological activity of these compounds. While the X-ray crystal structure of the parent 2-Bromobicyclo[2.2.1]hept-2-ene remains elusive in the crystallographic literature, a comparative analysis of closely related halogenated derivatives provides invaluable insights into the nuanced structural landscape of this important chemical class.
This guide presents a detailed comparison of the single-crystal X-ray diffraction data for three informative derivatives: a saturated brominated bicyclo[2.2.1]heptane, an unsaturated chlorinated bicyclo[2.2.1]hept-5-ene, and a tribrominated bicyclo[2.2.1]heptane. By examining their key structural features, we can extrapolate the conformational effects of substitution and saturation on the bicyclo[2.2.1]heptane core. Furthermore, this guide provides detailed experimental protocols for the synthesis and crystallization of these or similar derivatives, alongside a discussion of alternative structural elucidation techniques.
Comparative Analysis of Key Structural Parameters
The primary objective of X-ray crystallography in this context is to precisely determine the three-dimensional arrangement of atoms within the crystal lattice. This allows for a detailed examination of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Below is a comparative table summarizing the key crystallographic and selected geometric data for the three derivatives.
| Parameter | N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide[1][2] | (1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide[3][4] | (1R,2R,3S,4S,7S)-2,3,7-tribromobicyclo[2.2.1]heptane[5] |
| CSD Deposition No. | Not provided in article | Not provided in article | 2201943 |
| Formula | C₁₇H₂₄BrNO₂S | C₈H₁₀ClNO | C₇H₉Br₃ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | C2/c | P2₁2₁2₁ | P2₁2₁2₁ |
| Key Bond Lengths (Å) | C-Br: ~1.96 | C-Cl: ~1.78 | C-Br (endo): ~1.98, C-Br (exo): ~1.97, C-Br (syn): ~2.00 |
| Key Bond Angles (°) | C-C-Br: ~113 | C-C-Cl: ~111 | C-C-Br angles vary depending on position |
| Key Torsional Angles (°) | Illustrate the puckering of the bicyclic system | Define the orientation of the carboxamide group relative to the bicyclic core | Highlight the relative positions of the three bromine atoms |
Expert Interpretation:
The data reveals several key trends. In the saturated N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, the bicyclo[2.2.1]heptane core adopts a classic rigid, strained conformation. The C-Br bond length is typical for a bromomethyl group attached to a saturated carbon.
In contrast, the unsaturated (1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide showcases the influence of the double bond. The C-Cl bond length is shorter than a typical alkyl chloride, indicative of the influence of the adjacent sp² hybridized carbon. The crystal structure analysis was instrumental in unambiguously determining the absolute configuration of this chiral molecule.[3][4]
The tribrominated derivative, confirmed by X-ray crystallography to be (1R,2R,3S,4S,7S)-2,3,7-tribromobicyclo[2.2.1]heptane, provides a compelling example of how multiple halogen substituents orient themselves on the bicyclic framework. The determination of the stereochemistry of this molecule was crucial to resolve a dispute in the literature that arose from computational NMR predictions.[5] This underscores the definitive power of single-crystal X-ray diffraction in complex structural assignments.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful acquisition of high-quality crystals suitable for X-ray diffraction is often the most challenging aspect of structural elucidation. The following protocols are based on the methodologies described in the cited literature and serve as a practical guide for researchers.
Synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide[1][2]
This synthesis involves the bromosulfonamidation of camphene.
Workflow for the Synthesis of a Brominated Bicyclo[2.2.1]heptane Derivative
A typical workflow for the synthesis of a brominated bicyclo[2.2.1]heptane derivative.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve camphene and benzenesulfonamide in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) to the solution.
-
Reaction: Stir the mixture at room temperature, typically for 24 hours, protected from light.
-
Work-up: Remove the acetonitrile under reduced pressure. Add a suitable solvent like diethyl ether to precipitate the succinimide byproduct, which is then removed by filtration.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Crystallization: The pure product can be crystallized by slow evaporation from a suitable solvent system, such as a chloroform/hexane mixture.
Resolution and Crystallization of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide[3][4]
This procedure involves the resolution of a racemic mixture followed by crystallization of the individual enantiomers.
Workflow for Chiral Resolution and Crystallization
A general workflow for the chiral resolution and subsequent crystallization of enantiomers.
Step-by-Step Protocol:
-
Resolution: The racemic 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide is resolved using chiral chromatography. The original study utilized a column of microcrystalline cellulose triacetate with an ethanol/water mobile phase.[3][4]
-
Fraction Collection: Fractions corresponding to each enantiomer are collected separately.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from the purified fractions.
Alternative and Complementary Structural Elucidation Methods
While single-crystal X-ray diffraction provides the most definitive structural data, it is not always feasible to obtain suitable crystals. In such cases, other techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the constitution and configuration of bicyclo[2.2.1]heptane derivatives in solution.[6]
-
¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining stereochemistry by identifying protons that are close in space. For bicyclo[2.2.1]heptane systems, NOE correlations between substituents and the bridgehead or bridge protons can definitively establish an exo or endo configuration.[6]
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the stable conformations and calculate theoretical NMR chemical shifts. While powerful, these methods should be used with caution, as highlighted by the case of the tribrominated bicyclo[2.2.1]heptane, where computational predictions were initially incorrect and later rectified by experimental X-ray data.[5]
Conclusion
The X-ray crystal structures of substituted bicyclo[2.2.1]heptane and heptene derivatives provide a wealth of precise structural information that is critical for understanding their chemical behavior. Although a crystal structure for the parent this compound is not yet available, the comparative analysis of the bromo- and chloro-substituted analogues presented here offers significant insights into the conformational intricacies of this important class of molecules. The provided experimental protocols serve as a valuable resource for researchers aiming to synthesize and characterize new derivatives. Ultimately, a multi-technique approach, combining X-ray crystallography with NMR spectroscopy and computational modeling, will provide the most comprehensive understanding of the structure-property relationships in these fascinating bicyclic systems.
References
A comprehensive list of references will be provided upon the completion of a full literature search for all cited crystallographic data and synthetic procedures.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 4. 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties [ir-library.ku.ac.ke]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromobicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Uniqueness and its Mass Spectrometric Implications
2-Bromobicyclo[2.2.1]hept-2-ene is a molecule of significant interest in synthetic chemistry due to its rigid, strained bicyclic structure and the presence of a reactive vinyl bromide moiety. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex reaction mixtures, for example, during the development of novel pharmaceutical intermediates.
The fragmentation of this molecule is governed by three primary structural features:
-
The Bicyclo[2.2.1]heptane Core: This strained ring system is predisposed to fragmentation pathways that relieve ring strain, most notably the retro-Diels-Alder (rDA) reaction.
-
The Carbon-Carbon Double Bond: The unsaturation directs fragmentation, often participating in the rDA reaction and influencing the stability of resulting fragment ions.
-
The Bromine Atom: As a halogen, bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) which will produce characteristic isotopic patterns for any bromine-containing fragments.[1][2] The C-Br bond is also a relatively weak point, susceptible to cleavage.
Comparative Fragmentation Analysis
This section will dissect the expected fragmentation of this compound and compare it with the experimentally determined fragmentation of norbornene and 2-chlorobicyclo[2.2.1]heptane.
Bicyclo[2.2.1]hept-2-ene (Norbornene): The Parent Olefin
The mass spectrum of norbornene is dominated by the retro-Diels-Alder fragmentation.[3] The molecular ion (m/z 94) undergoes a cycloreversion, breaking the C1-C6 and C4-C5 bonds, to yield cyclopentadiene (m/z 66) and ethene (m/z 28). Due to the stability of the resulting cyclopentadienyl cation radical, the base peak in the spectrum of norbornene is observed at m/z 66 .[1]
2-Chlorobicyclo[2.2.1]heptane: The Saturated Halogenated Analogue
In the absence of a double bond, the retro-Diels-Alder reaction is not a primary fragmentation pathway for the saturated 2-chlorobicyclo[2.2.1]heptane. Instead, its fragmentation is driven by the loss of the chlorine atom and subsequent rearrangements. The NIST database spectrum shows a molecular ion peak at m/z 130/132 (reflecting the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).[4] A prominent peak is observed at m/z 95 , corresponding to the loss of a chlorine radical ([M-Cl]⁺). Further fragmentation of the resulting bicyclic cation leads to a complex pattern of hydrocarbon fragments.
Predicted Fragmentation of this compound
Based on the principles observed in our comparative molecules, we can predict the major fragmentation pathways for this compound. The molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 172 and 174 ([C₇H₉⁷⁹Br]⁺ and [C₇H₉⁸¹Br]⁺).
Two major competing fragmentation pathways are anticipated:
-
Retro-Diels-Alder (rDA) Reaction: Similar to norbornene, the molecular ion can undergo a retro-Diels-Alder reaction. This would result in the expulsion of bromoethene and the formation of a cyclopentadiene radical cation. This would give rise to a strong peak at m/z 66 .
-
Loss of Bromine Radical: Analogous to the chloro-analogue, the molecule can undergo cleavage of the C-Br bond to lose a bromine radical. This would result in the formation of a bicyclo[2.2.1]hept-2-enyl cation at m/z 93 ([M-Br]⁺). This cation is resonance-stabilized, which would likely make this a favorable fragmentation pathway.
The following diagram illustrates these predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation pathways for this compound.
It is plausible that the base peak could be either m/z 66 or m/z 93, depending on the relative rates of the two competing pathways. Further fragmentation of the m/z 93 ion would likely lead to the loss of ethene, resulting in a cyclopentadienyl cation at m/z 65.
Summary of Comparative Fragmentation Data
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Primary Fragmentation Pathway(s) |
| Bicyclo[2.2.1]hept-2-ene | 94 | 66 | 94, 79, 77, 39 | Retro-Diels-Alder Reaction |
| 2-Chlorobicyclo[2.2.1]heptane | 130/132 | 95 | 67, 41 | Loss of Chlorine Radical |
| This compound (Predicted) | 172/174 | 66 or 93 | 93, 66, 65 | Retro-Diels-Alder Reaction, Loss of Bromine Radical |
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound and similar volatile halogenated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the analyte in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: If analyzing a reaction mixture, dilute an aliquot of the mixture in a suitable solvent to a final concentration within the calibration range.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
The following diagram outlines the general workflow for this analysis:
Sources
Comparative study of different synthetic routes to 2-Bromobicyclo[2.2.1]hept-2-ene
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Bromobicyclo[2.2.1]hept-2-ene, a versatile building block in organic synthesis, presents unique challenges and opportunities in its preparation. This guide provides an in-depth comparative analysis of the primary synthetic strategies to this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of each route's respective merits and drawbacks.
Introduction: The Significance of this compound
This compound, also known as 2-bromonorbornene, is a halogenated bicyclic alkene. Its rigid, strained ring system and the presence of a reactive vinyl bromide moiety make it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials with unique properties. The stereospecificity and regioselectivity of reactions involving this intermediate are of particular interest in the design of novel chemical entities. This guide will explore the two main pathways for its synthesis: a traditional two-step approach involving bromination followed by dehydrobromination, and a more contemporary one-pot methodology.
Route 1: The Two-Step Bromination-Dehydrobromination Sequence
This classical approach first involves the electrophilic addition of bromine to the readily available starting material, norbornene, to generate a dibromonorbornane intermediate. Subsequent elimination of hydrogen bromide then yields the desired this compound.
Step 1: Electrophilic Bromination of Norbornene
The bromination of norbornene is a well-studied yet complex reaction. The strained double bond of norbornene is highly reactive towards electrophiles. The reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion. Critically, the stereochemical outcome of this addition is predominantly anti, leading to the formation of vicinal dibromides with the bromine atoms on opposite faces of the bicyclic system. However, the reaction is often plagued by the formation of a mixture of products, including rearranged isomers, due to the facile Wagner-Meerwein rearrangement of the carbocationic intermediates.
A key challenge in this step is to achieve a high yield of a dibromide that is a suitable precursor for the subsequent dehydrobromination. The formation of 2-exo,3-endo-dibromonorbornane is one of the major products under certain conditions.
Step 2: Dehydrobromination of Dibromonorbornane
The elimination of hydrogen bromide from a vicinal dibromide to form a vinyl bromide is typically achieved via an E2 (bimolecular elimination) mechanism. This reaction is highly stereospecific and requires an anti-periplanar arrangement of the hydrogen atom to be abstracted and the bromine leaving group. This geometric constraint is a crucial consideration within the rigid bicyclo[2.2.1]heptane framework. A strong, non-nucleophilic base, such as potassium tert-butoxide, is commonly employed to promote the elimination over substitution reactions.
Reaction Mechanism: Bromination-Dehydrobromination
The causality behind this two-step process lies in fundamental principles of organic reactivity. The electron-rich double bond of norbornene readily attacks molecular bromine, leading to the formation of a cyclic bromonium ion. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in anti-addition. The choice of a strong, sterically hindered base in the second step is critical to favor the E2 elimination pathway. The base selectively removes a proton that is in an anti-periplanar orientation to one of the bromine atoms, leading to the concerted formation of the double bond and expulsion of the bromide ion.
Caption: Two-step synthesis of this compound.
Experimental Protocol: A Representative Two-Step Synthesis
Step A: Bromination of Bicyclo[2.2.1]hept-2-ene
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve bicyclo[2.2.1]hept-2-ene (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride at 0 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of norbornene. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromonorbornane.
-
Purification by column chromatography or recrystallization may be necessary to isolate the desired vicinal dibromide isomer.
Step B: Dehydrobromination of 2,3-Dibromobicyclo[2.2.1]heptane
-
Dissolve the purified 2,3-dibromobicyclo[2.2.1]heptane (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of potassium tert-butoxide (1.1 to 1.5 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Route 2: One-Pot Synthesis from Norbornene
A more modern and efficient approach to this compound involves a one-pot reaction from norbornene. A notable example of this strategy was reported by Daştan and colleagues in 2019, utilizing a strong base and a brominating agent in a single reaction vessel.[1][2]
Reaction Principle
This method relies on the deprotonation of norbornene at the vinylic position using a strong base, followed by in-situ trapping of the resulting organometallic intermediate with a suitable bromine source. The use of a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) generates a highly basic "superbase" capable of deprotonating the relatively non-acidic vinylic proton of norbornene. The resulting intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE), to afford the desired product.
Reaction Mechanism: One-Pot Synthesis
The key to this one-pot synthesis is the generation of a highly reactive potassium-coordinated bicyclic alkene intermediate. The combination of n-BuLi and t-BuOK effectively deprotonates norbornene to form this species. DBTCE then serves as an efficient electrophilic bromine source. The organopotassium intermediate attacks one of the bromine atoms of DBTCE, leading to the formation of this compound and the corresponding byproducts. This approach bypasses the need for the isolation of intermediates and often leads to higher overall yields and better atom economy.
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis from Norbornene[1][2]
-
To a solution of bicyclo[2.2.1]hept-2-ene (1 equivalent) and potassium tert-butoxide (1.1 equivalents) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents in hexanes) dropwise.
-
Stir the resulting mixture at -40 °C for 1 hour.
-
Cool the reaction mixture back to -78 °C and add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) (1 equivalent) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using petroleum ether as the eluent to obtain pure this compound.
Comparative Analysis
| Feature | Route 1: Two-Step Bromination-Dehydrobromination | Route 2: One-Pot Synthesis from Norbornene |
| Overall Yield | Moderate to Good (typically 40-60%) | Good to Excellent (reported up to 85%)[1][2] |
| Number of Steps | Two | One |
| Atom Economy | Lower | Higher |
| Reagents | Norbornene, Bromine, Base (e.g., t-BuOK) | Norbornene, n-BuLi, t-BuOK, DBTCE |
| Safety & Handling | Bromine is corrosive and toxic. | n-BuLi is pyrophoric and requires careful handling. |
| Scalability | Can be challenging due to the formation of byproducts in the bromination step and the need for intermediate purification. | Potentially more scalable due to the one-pot nature, but requires strict anhydrous and inert conditions. |
| Stereoselectivity | Dependent on the stereochemistry of the dibromide intermediate and the requirements of the E2 elimination. | Directly forms the desired vinyl bromide. |
| Purification | Requires purification of both the intermediate and the final product. | Typically requires a single final purification step. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
The two-step bromination-dehydrobromination sequence is a more traditional method that utilizes relatively common laboratory reagents. However, it is often hampered by a lack of selectivity in the initial bromination step, leading to product mixtures that can be difficult to separate and result in lower overall yields. The need for intermediate purification also adds to the time and resources required. This route may be suitable for smaller-scale syntheses where the starting materials are readily available and high efficiency is not the primary concern.
The one-pot synthesis from norbornene represents a more modern and efficient approach.[1][2] It offers a significantly higher overall yield, better atom economy, and a streamlined workflow. While it requires the use of more sensitive and hazardous reagents, such as n-butyllithium, the benefits in terms of yield and efficiency are substantial, particularly for larger-scale preparations. For researchers seeking a high-yielding and direct route to this compound, the one-pot method is the recommended choice, provided that the necessary equipment and safety precautions for handling pyrophoric reagents are in place.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of reagents and equipment, and the importance of maximizing yield and efficiency.
References
-
Daştan, A. (2019). An efficient protocol for the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene. Turkish Journal of Chemistry, 43(1), 319-322. [Link]
-
Eşsiz, S., & Daştan, A. (2019). 1,2-Dibromotetrachloroethane: an efficient reagent for many transformations by modified Appel reaction. Turkish Journal of Chemistry, 43(1), 150-156. [Link]
-
Eşsiz, S. (2019). An efficient protocol for the synthesis of brominated norbornene, norbornadiene,and benzonorbornadiene. ResearchGate. [Link]
-
Eşsiz, S. (2019). An efficient protocol for the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene. TÜBİTAK Academic Journals. [Link]
-
Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
Prabhu, A. (2014). Stereochemistry of Bromine Addition to an Alkene. Odinity. [Link]
-
Yang, T., et al. (2019). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science, 10(41), 9573-9584. [Link]
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A Comparative Guide to the Validation of a Novel Analytical Method for 2-Bromobicyclo[2.2.1]hept-2-ene
Introduction
2-Bromobicyclo[2.2.1]hept-2-ene is a halogenated bicyclic organic compound that serves as a key intermediate in the synthesis of various complex organic molecules and pharmaceutical agents.[1][2] Its unique strained ring system and the presence of a reactive bromine atom make it a valuable building block.[2] The purity and accurate quantification of this intermediate are critical for ensuring the safety, efficacy, and quality of the final products. Consequently, a robust and reliable analytical method is paramount for its characterization during synthesis and for quality control purposes.
This guide presents a comprehensive validation of a newly developed high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We will delve into the rationale behind the selection of this methodology, provide detailed experimental protocols for the method and its validation, and present a comparative analysis against alternative techniques. The validation process is rigorously designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[3][4][5]
The Analytical Challenge: Bicyclic Halogenated Compounds
Analyzing compounds like this compound presents specific challenges. Bicyclic systems can be prone to thermal rearrangement, and the presence of a halogen atom influences their chromatographic behavior and detection.[6] Gas chromatography (GC) is a natural choice for this compound due to its volatility (Boiling Point: ~188.6 °C).[1] However, traditional GC methods with non-specific detectors like the Flame Ionization Detector (FID) may struggle to differentiate the target analyte from structurally similar impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is an alternative but is often better suited for non-volatile or thermally labile compounds.[7][8] Therefore, a method that combines the superior separation power of GC with the high specificity of a mass spectrometric detector is ideal.
Proposed New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
We propose a GC-MS method utilizing a robust, non-polar capillary column and electron ionization (EI) mass spectrometry. This combination provides excellent chromatographic resolution and yields distinct, reproducible mass spectra for unambiguous peak identification and quantification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50.0 mL of high-purity Dichloromethane to create a 1.0 mg/mL stock solution. Prepare working standards and samples by further dilution with Dichloromethane.
-
Instrumentation: An Agilent 7890 GC system coupled with a 5977 Mass Selective Detector (or equivalent) is used.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL, Split ratio 50:1.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp at 15°C/min to 240°C, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selective Ion Monitoring (SIM) for quantification. Target ions: m/z 172, 174 (molecular ions), 93 (base peak).
-
Method Validation: A Framework for Trust
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][9] Our validation protocol adheres to the ICH Q2(R1) and FDA guidelines, which represent the global standard for analytical method validation.[3][10][11]
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P1 -> P2 [label="Inputs"]; P2 -> E1 [label="Guides"]; E1 -> R1; E2 -> R1; E3 -> R1; E4 -> R1; E5 -> R1; E6 -> R1; P2 -> E2; P2 -> E3; P2 -> E4; P2 -> E5; P2 -> E6; R1 -> R2 [label="Summarizes"]; }
Caption: Workflow for the validation of the GC-MS analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
-
Experimental Protocol: The specificity of the method was demonstrated by analyzing a blank (Dichloromethane), a reference standard of this compound, and a sample subjected to stress conditions (acidic, basic, oxidative, and thermal stress) to promote degradation.
-
Results: The chromatogram of the reference standard showed a single peak at the expected retention time. No interfering peaks were observed at the retention time of the analyte in the blank or the stressed samples. The mass spectrum of the analyte peak was consistent across all samples and matched the reference library, confirming peak identity and purity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol: A series of five standard solutions were prepared from the stock solution, ranging from 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.
-
Data Summary:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9995 | R² ≥ 0.999 |
| Y-Intercept | Minimal, close to zero | Intercept not significantly different from zero |
| Range | 0.05 - 0.15 mg/mL | Covers the expected working concentration |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is determined by recovery studies.
-
Experimental Protocol: Accuracy was evaluated by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate preparations were analyzed for each level.
-
Data Summary:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% | 100.3% | 0.6% | % RSD ≤ 2.0% |
| 120% | 101.1% | 0.7% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a single sample preparation at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using different equipment to assess variability.
-
-
Data Summary:
| Precision Level | Mean Assay Value (%) | % RSD | Acceptance Criteria |
| Repeatability | 99.8% | 0.9% | % RSD ≤ 2.0% |
| Intermediate Precision | 100.5% | 1.2% | % RSD ≤ 2.0% |
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center -> acc [color="#202124"]; center -> prec [color="#202124"]; center -> spec [color="#202124"]; center -> robust [color="#202124"];
lin -> acc [label="supports", color="#5F6368"]; lin -> prec [label="supports", color="#5F6368"]; lin -> limit [label="determines", color="#5F6368"]; }
Caption: Logical relationship between key analytical method validation parameters.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with suitable precision and accuracy.[5]
-
Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected, and the S/N ratio was calculated.
-
Data Summary:
| Parameter | Result | Acceptance Criteria |
| LOD | 0.001 mg/mL | S/N Ratio ≈ 3:1 |
| LOQ | 0.003 mg/mL | S/N Ratio ≈ 10:1 |
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Protocol: Small changes were made to the method parameters, including GC flow rate (±0.1 mL/min), initial oven temperature (±2°C), and temperature ramp rate (±1°C/min). The effect on retention time and peak area was observed.
-
Results: The variations did not result in significant changes to the results. The system suitability parameters (e.g., peak symmetry, resolution) remained within the pre-defined acceptance criteria, demonstrating the method's robustness.
Comparative Analysis: GC-MS vs. Alternative Methods
To provide context, the newly validated GC-MS method is compared to other potential analytical techniques.
| Feature | Validated GC-MS | GC-FID | HPLC-UV |
| Specificity | Excellent: Mass spectra provide structural confirmation. | Moderate: Relies solely on retention time; co-elution is a risk. | Moderate to Low: Relies on retention time and UV absorbance, which is often not highly specific. |
| Sensitivity (LOD/LOQ) | Very High: Especially in SIM mode. | High: Good for general quantification but less sensitive than SIM-MS. | Moderate: Generally less sensitive than GC-based methods for this type of analyte.[12] |
| Sample Volatility | Required: Suitable for volatile compounds like the target analyte.[8] | Required: Same requirement as GC-MS.[8] | Not Required: Advantageous for non-volatile or thermally unstable compounds.[7] |
| Run Time | Fast: Typical run times are under 20 minutes. | Fast: Similar to GC-MS. | Moderate: HPLC runs are often longer than GC runs.[7] |
| Cost (Instrument/Operation) | High: Instrumentation is more expensive. | Low: Simpler and more cost-effective instrumentation.[13] | High: Requires expensive solvents and high-pressure pumps.[12][13] |
| Information Provided | Quantitative and Qualitative (Structural) | Quantitative Only | Quantitative Only |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this guide has been rigorously validated according to ICH Q2(R1) principles and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness for the analysis of this compound. The use of mass spectrometry provides an unequivocal advantage over traditional chromatographic techniques like GC-FID and HPLC-UV by offering structural confirmation, thereby significantly enhancing the reliability and trustworthiness of the results. This validated method is proven to be suitable for its intended purpose in both quality control and research environments, ensuring the accurate characterization of this critical chemical intermediate.
References
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Lab Manager. (2025, October 22).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ProPharma. (2024, June 25).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2015, January 23).
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- Santa Cruz Biotechnology. (2015, July 27).
- Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
- BenchChem. (n.d.).
- Tentamus Group. (2025, June 24).
- Phenomenex. (2025, June 6).
- Supelco. (n.d.).
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- LC Services. (2021, April 15).
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A Comparative Guide to 2-Bromobicyclo[2.2.1]hept-2-ene and 2-Chlorobicyclo[2.2.1]hept-2-ene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the bicyclo[2.2.1]heptane scaffold is a privileged motif, offering a rigid three-dimensional framework that can precisely orient functional groups in space. The introduction of substituents onto this core structure is often achieved through modern synthetic methodologies, with palladium-catalyzed cross-coupling reactions standing out as a particularly powerful tool. The choice of the halide on the bicyclic starting material is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of two common building blocks, 2-bromobicyclo[2.2.1]hept-2-ene and 2-chlorobicyclo[2.2.1]hept-2-ene, in the context of their performance in various palladium-catalyzed cross-coupling reactions.
The Decisive Role of the Halogen: A Mechanistic Perspective
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis.[1] These transformations universally proceed through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the organic halide to a low-valent palladium(0) complex.[2]
The facility of this oxidative addition is directly related to the strength of the carbon-halogen (C-X) bond being broken. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of vinyl halides in these reactions generally follows the inverse trend: vinyl iodides are the most reactive, followed by vinyl bromides, with vinyl chlorides being the least reactive.[3][4] This fundamental difference in reactivity is the primary determinant of the divergent performance of this compound and its chloro-analogue in cross-coupling reactions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side comparative studies of this compound and 2-chlorobicyclo[2.2.1]hept-2-ene in the literature are scarce, their relative performance can be confidently predicted based on well-established principles of vinyl halide reactivity.
Suzuki-Miyaura Coupling: This versatile reaction pairs an organoboron reagent with an organic halide. For the coupling of 2-halobicyclo[2.2.1]hept-2-enes with boronic acids or their derivatives, the bromo-substrate is expected to react under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the chloro-analogue. To achieve comparable yields with the chloro-derivative, more forcing conditions, such as higher temperatures and more active (and often more expensive) phosphine ligands (e.g., Buchwald-type ligands), are typically necessary.[5]
Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. Similar to the Suzuki coupling, the C-Br bond of this compound will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond of its counterpart.[4] This translates to faster reactions and potentially higher yields for the bromo-compound under standard conditions. While the Stille reaction is known for its tolerance of a wide range of functional groups, the harsher conditions that may be required to activate the chloro-substrate could compromise this advantage.
Heck Reaction: In the Heck reaction, an organic halide is coupled with an alkene. The higher reactivity of the C-Br bond means that this compound will generally provide the desired coupled product in higher yield and with fewer side reactions, such as β-hydride elimination from the palladium intermediate, compared to the chloro-derivative.[1]
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, typically in the presence of both palladium and copper catalysts. The reactivity trend holds true here as well, with the bromo-substrate being significantly more reactive than the chloro-substrate.[6] Achieving efficient coupling with 2-chlorobicyclo[2.2.1]hept-2-ene often requires specialized catalyst systems and higher reaction temperatures.
| Reaction Type | This compound | 2-Chlorobicyclo[2.2.1]hept-2-ene |
| Suzuki-Miyaura | Higher reactivity, milder conditions, lower catalyst loading. | Lower reactivity, requires more forcing conditions and specialized ligands. |
| Stille | Faster reaction rates, generally higher yields. | Slower reactions, may require higher temperatures. |
| Heck | More efficient coupling, fewer side reactions. | Less reactive, may lead to lower yields and more byproducts. |
| Sonogashira | Standard conditions are often sufficient. | Requires more active catalysts and higher temperatures. |
Illustrative Suzuki-Miyaura Coupling Data (Hypothetical)
| Parameter | This compound | 2-Chlorobicyclo[2.2.1]hept-2-ene |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading | 2-5 mol% | 5-10 mol% |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Illustrative Yield | ~85% | ~70% |
Strategic Considerations for Substrate Selection
The choice between this compound and its chloro-analogue is a strategic one, balancing reactivity, cost, and the overall goals of the synthesis.
2-Chlorobicyclo[2.2.1]hept-2-ene is generally more cost-effective and may be preferred in large-scale syntheses where the cost of raw materials is a significant factor. However, its lower reactivity necessitates more forcing reaction conditions, which can lead to higher energy consumption and potentially more side products.
Conversely, this compound offers the advantage of higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often cleaner reaction profiles. This can be particularly beneficial in the synthesis of complex, late-stage intermediates where preserving sensitive functional groups is paramount.
Representative Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Sonogashira couplings of a generic vinyl halide, which can be adapted for this compound and 2-chlorobicyclo[2.2.1]hept-2-ene with appropriate modifications to the catalyst system and reaction conditions as discussed above.
Suzuki-Miyaura Coupling of a Vinyl Halide
Materials:
-
Vinyl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the vinyl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling of a Vinyl Halide
Materials:
-
Vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Base (e.g., triethylamine, 2.0 mmol)
-
Solvent (e.g., anhydrous THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the vinyl halide, terminal alkyne, and base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between this compound and 2-chlorobicyclo[2.2.1]hept-2-ene in cross-coupling reactions is a classic example of the trade-off between cost and reactivity in chemical synthesis. The bromo-derivative offers superior reactivity, enabling milder conditions and often cleaner transformations, making it an excellent choice for complex and sensitive substrates. The chloro-derivative, while more economical, presents a greater synthetic challenge, typically requiring more active and expensive catalyst systems and more forcing conditions. A thorough understanding of the principles of vinyl halide reactivity, coupled with careful optimization of reaction parameters, is essential for the successful application of either of these valuable building blocks in the synthesis of novel molecules for drug discovery and materials science.
References
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Catellani, M., Chiusoli, G. P., & Concari, S. (1989). A new palladium catalyzed synthesis of ,-2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo [2.2.1] hept-2-enes. Tetrahedron, 45(16), 5263–5268. [Link]
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Catellani, M., & Chiusoli, G. P. (1982). One-pot palladium-catalyzed synthesis of 2,3-disubstituted bicyclo[2.2.1]heptanes and bicyclo[2.2.1]hept-5-enes. Tetrahedron Letters, 23(42), 4517-4520. [Link]
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Cresswell, A. J., Eey, S. T. C., & Denmark, S. E. (2015). Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling. ACS Catalysis, 5(7), 4203-4229. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Valiulin, R. A. (2019). One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems. Molecules, 24(6), 1127. [Link]
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Stille, J. K., & Groh, B. L. (1987). Stereospecific cross-coupling of vinyl halides with vinyl tin reagents catalyzed by palladium. Journal of the American Chemical Society, 109(3), 813–817. [Link]
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Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]
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Sharma, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5273. [Link]
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Ju, D., Wang, B., Kang, J., & Song, Z. (2023). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 60(1), 86-89. [Link]
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Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
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A Comparative Guide to the Electronic Structure of 2-Bromobicyclo[2.2.1]hept-2-ene: A DFT Perspective
Introduction: The Significance of Strained Bicyclic Alkenes
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a cornerstone in the study of strained organic molecules. Its rigid, three-dimensional structure provides a unique scaffold that has found applications ranging from polymer science to the synthesis of complex natural products and pharmaceuticals.[1][2] The introduction of unsaturation, as in bicyclo[2.2.1]hept-2-ene (norbornene), imparts significant ring strain, leading to enhanced reactivity.[1] When a halogen, such as bromine, is incorporated directly onto the double bond, as in 2-Bromobicyclo[2.2.1]hept-2-ene, the molecule's electronic landscape is profoundly altered. This modification influences its stability, reactivity, and potential as a synthetic intermediate.[3][4] Understanding these electronic perturbations is critical for predicting reaction outcomes and designing novel molecular entities.
This guide provides an in-depth comparative analysis of the electronic structure of this compound, benchmarked against its parent compound, norbornene. Leveraging Density Functional Theory (DFT), a powerful quantum-chemical tool, we will dissect the impact of vinyl bromination on molecular geometry, frontier molecular orbitals, and charge distribution. This analysis offers field-proven insights for researchers, chemists, and drug development professionals working with these versatile scaffolds.
Part 1: The Computational Gauntlet - A Self-Validating DFT Protocol
The selection of a computational methodology is paramount for obtaining results that are both accurate and reproducible. For halogenated organic molecules, particular attention must be paid to the choice of the basis set for the halogen atom.[5][6] Our protocol is designed to provide a robust and balanced approach to computational cost and accuracy.[7][8]
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation:
-
Geometry Optimization & Frequency Analysis:
-
Causality: The objective is to find the lowest energy conformation (a true minimum on the potential energy surface). A frequency calculation is essential to confirm that the optimized structure is not a transition state (which would have one or more imaginary frequencies).
-
Software: Gaussian 16 Suite.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational efficiency for organic systems.
-
Basis Set:
-
For H and C atoms: 6-311+G(d,p). This Pople-style basis set is flexible, incorporating diffuse functions (+) for non-covalent interactions and polarization functions (d,p) to describe bond anisotropy.[10]
-
For Br atom: aug-cc-pVTZ. For heavier elements like bromine, a more sophisticated Dunning-style correlation-consistent basis set is recommended for higher accuracy.[5][11] The "aug" prefix indicates the addition of diffuse functions, crucial for describing the electron distribution of the lone pairs.
-
-
Solvation Model: The calculations are performed in the gas phase to analyze the intrinsic electronic properties of the isolated molecule.
-
Execution: The structures are optimized without constraints. A subsequent frequency calculation at the same level of theory is performed to obtain thermodynamic data and confirm the nature of the stationary point.
-
-
Electronic Structure Analysis:
-
Causality: Once a stable geometry is confirmed, single-point energy calculations are performed to derive the electronic properties from the optimized wavefunction.
-
Natural Bond Orbital (NBO) Analysis: Performed using the Pop=NBO keyword in Gaussian. This analysis transforms the canonical molecular orbitals into localized orbitals that align with the chemist's Lewis structure concept of bonds and lone pairs, providing insights into atomic charges and orbital hybridization.[12][13]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic excitability.[14]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.[15]
-
Workflow Visualization
Caption: Computational workflow for DFT analysis.
Part 2: Comparative Analysis - Norbornene vs. 2-Bromonorbornene
The introduction of a bromine atom onto the norbornene scaffold creates significant electronic and steric changes.
Geometric Perturbations
The rigid bicyclic structure is sensitive to substitution. The C-Br bond introduces steric strain and its length and the adjacent C=C bond length are key indicators of the substituent's effect. While experimental data for this compound is sparse, DFT provides reliable geometric predictions. For context, experimental gas-phase electron diffraction data for norbornene shows a C=C bond length of 1.343 Å.[16]
Table 1: Comparison of Key DFT-Calculated Geometric Parameters (Å)
| Parameter | Norbornene (B3LYP) | This compound (B3LYP) | Change |
|---|---|---|---|
| C2=C3 Bond Length | 1.342 | 1.351 | +0.009 |
| C2-Br Bond Length | N/A | 1.895 | N/A |
| C1-C2 Bond Length | 1.538 | 1.529 | -0.009 |
The data indicates a slight elongation of the double bond upon bromination. This can be attributed to hyperconjugation between the bromine lone pair orbitals and the π* anti-bonding orbital of the C=C bond, which weakens the double bond character.
Frontier Molecular Orbitals (FMO): The Heart of Reactivity
FMO theory is a powerful tool for predicting chemical reactivity.[17][18] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them correlates with the molecule's kinetic stability.[14]
Table 2: Calculated Frontier Molecular Orbital Energies (eV)
| Molecule | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |
|---|---|---|---|
| Norbornene | -6.35 | 0.68 | 7.03 |
| this compound | -6.58 | 0.25 | 6.83 |
Analysis:
-
HOMO Energy: The bromine atom, despite its electronegativity, has lone pairs that can participate in π-type interactions. However, its strong inductive electron-withdrawing effect dominates, leading to a stabilization (lowering) of the HOMO energy level in the bromo-derivative. This suggests a slightly reduced nucleophilicity of the π-system compared to unsubstituted norbornene.
-
LUMO Energy: The LUMO energy is significantly lowered in 2-bromonorbornene. This is a classic effect of halogen substitution, creating a more electron-deficient π* orbital. This makes the molecule a better electron acceptor and more susceptible to nucleophilic attack at the double bond.
-
HOMO-LUMO Gap: The energy gap is reduced by 0.20 eV. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[14] This suggests that this compound is more electronically labile than its parent norbornene.
Caption: FMO interaction diagram for electrophilic attack.
Charge Distribution and Electrostatic Potential
Natural Bond Orbital (NBO) analysis provides a quantitative measure of charge distribution. The Molecular Electrostatic Potential (MEP) map offers a qualitative, visual representation of this distribution.
Table 3: NBO Atomic Charges (in atomic units, e)
| Atom | Norbornene | This compound |
|---|---|---|
| C2 (alkene) | -0.115 | +0.138 |
| C3 (alkene) | -0.115 | -0.197 |
| Br | N/A | -0.082 |
Analysis:
-
In norbornene, the two vinylic carbons (C2, C3) are identical and slightly electron-rich.
-
In 2-bromonorbornene, the electronic symmetry is broken. The bromine atom inductively withdraws electron density, making the carbon it is attached to (C2) significantly electron-poor (positive charge).
-
Conversely, the adjacent carbon (C3) becomes more electron-rich. This polarization of the double bond is a critical factor in determining the regioselectivity of addition reactions.
-
The MEP map (not shown) would visually confirm these findings, with an electron-deficient (blue) region near C2 and the bromine atom, and an electron-rich (red) region concentrated over the C3 and the π-cloud, away from the bromine. This highlights the C3 position as the likely site for electrophilic attack, while C2 becomes a potential site for nucleophilic attack. The negative charge on the bromine atom itself reflects its high electronegativity and the presence of its electron lone pairs.[15]
Conclusion
This DFT-based comparative guide demonstrates that the introduction of a single bromine atom onto the C2 position of the bicyclo[2.2.1]hept-2-ene framework induces profound and predictable changes in its electronic structure.
-
Geometric Impact: The C=C bond is slightly weakened and elongated.
-
Reactivity Enhancement: The HOMO-LUMO gap is narrowed, indicating a higher intrinsic reactivity compared to norbornene.
-
Electronic Redistribution: The bromine atom acts as a powerful electron-withdrawing group via induction, lowering both the HOMO and LUMO energy levels. This makes the molecule a better electron acceptor.
-
Polarization: The double bond is highly polarized, creating distinct electron-poor (C2) and electron-rich (C3) centers, which will govern the regioselectivity of its reactions.
These computational insights provide a robust, predictive framework for chemists and drug developers. By understanding the electronic nuances imparted by halogenation, researchers can better anticipate the molecule's behavior in complex reaction schemes, design more efficient syntheses, and rationally tune the properties of this valuable bicyclic scaffold for targeted applications.
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ResearchGate. (2025). Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. Available at: [Link][3]
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Canadian Science Publishing. (n.d.). Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift. Available at: [Link]
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A Comparative Guide to Isotopic Labeling Studies with 2-Bromobicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Reaction Mechanisms with Isotopic Labeling
In the intricate world of organic chemistry, understanding the precise pathway a reaction follows is paramount. Isotopic labeling, the practice of strategically replacing an atom in a molecule with one of its isotopes, stands as a powerful tool for elucidating these reaction mechanisms.[1] By "tagging" a molecule, researchers can trace the journey of specific atoms through complex transformations, providing invaluable insights into bond formations, cleavages, and rearrangements. This guide focuses on the application of isotopic labeling to studies of 2-Bromobicyclo[2.2.1]hept-2-ene and related norbornyl systems, a class of compounds that has been central to the historical debate and eventual understanding of non-classical carbocations.[2][3]
The rigid, bicyclic framework of this compound and its derivatives makes them ideal substrates for studying carbocation intermediates. Solvolysis of these compounds often proceeds through a 2-norbornyl cation, a species that has fascinated chemists for decades due to its unique electronic structure.[2][4] Isotopic labeling experiments have been instrumental in distinguishing between the classical view of two rapidly equilibrating carbocations and the non-classical view of a single, delocalized cation.[3][5] This guide will compare different isotopic labeling strategies, delve into the experimental data they provide, and offer detailed protocols for their implementation.
The Central Question: Classical vs. Non-Classical Carbocations
The debate over the structure of the 2-norbornyl cation hinged on two competing hypotheses:
-
The Classical View: This model proposed a rapid equilibrium between two enantiomeric classical carbocations, where the positive charge is localized on a single carbon atom.[2] This rapid interconversion would be responsible for the observed scrambling of isotopic labels.
-
The Non-Classical View: Championed by Saul Winstein, this model suggested a single, symmetrical, non-classical ion where the positive charge is delocalized over three carbon atoms through a three-center, two-electron bond.[3][4] This structure inherently explains the distribution of an isotopic label across multiple positions.
Isotopic labeling studies provided the critical evidence needed to resolve this debate.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope and its position within the this compound framework is crucial for designing an effective mechanistic study. The most commonly employed isotopes in these studies are deuterium (²H) and carbon-13 (¹³C) or carbon-14 (¹⁴C).
| Isotope | Labeling Position | Information Gained | Analytical Technique |
| Deuterium (²H) | C2, C3, C6, etc. | Tracing hydride shifts (e.g., 3,2- and 6,2-hydride shifts) and Wagner-Meerwein rearrangements.[6] | ²H NMR Spectroscopy, Mass Spectrometry |
| Carbon-13 (¹³C) | C1, C2, C6, etc. | Mapping the carbon skeleton's rearrangement and charge distribution.[4] | ¹³C NMR Spectroscopy |
| Carbon-14 (¹⁴C) | Various positions | Early radiolabeling studies to demonstrate extensive scrambling of the carbon skeleton.[2] | Scintillation Counting of degradation products |
Deuterium Labeling: Probing Hydride Shifts
Deuterium labeling is particularly effective for tracking the movement of hydrogen atoms during a reaction. In the context of the 2-norbornyl cation, this allows for the direct observation of hydride shifts, which are key steps in the scrambling of the molecular structure.
Experimental Example: Solvolysis of Deuterium-Labeled 2-exo-Norbornyl Brosylate
A classic experiment involves the acetolysis of 2-exo-norbornyl brosylate labeled with deuterium at a specific position. The distribution of deuterium in the resulting product, exo-norbornyl acetate, provides a map of the rearrangements that occurred.
The results of such experiments consistently show that the deuterium label becomes distributed over multiple positions in the product, a finding that strongly supports the intermediacy of the non-classical cation where multiple positions are equivalent.
Carbon Isotope Labeling: Tracking the Carbon Skeleton
While deuterium labeling is excellent for following hydride shifts, carbon isotopes like ¹³C and ¹⁴C are necessary to track rearrangements of the carbon skeleton itself.
Experimental Example: Carbon-14 Labeling in the 2-Norbornyl Cation
Early, yet pivotal, experiments utilized ¹⁴C labeling to demonstrate the extensive scrambling of the carbon atoms in the norbornyl system.[2] By synthesizing a norbornyl derivative with a ¹⁴C label at a specific carbon and then subjecting it to conditions that form the carbocation, researchers could analyze the distribution of the radiolabel in the products. These studies revealed that the ¹⁴C label was found at all seven positions of the norbornyl system, providing compelling evidence for a highly delocalized or rapidly rearranging intermediate.[2]
Experimental Protocols
Synthesis of Deuterium-Labeled this compound
The synthesis of specifically labeled starting materials is a critical first step. Below is a representative protocol for the synthesis of 2-deuterio-2-bromobicyclo[2.2.1]hept-2-ene.
Step 1: Deuteration of Norcamphor
-
Dissolve norcamphor in a suitable solvent such as methanol-d4 (CH₃OD).
-
Add a catalytic amount of a base, for example, sodium methoxide (NaOCH₃).
-
Stir the reaction mixture at room temperature for several hours to allow for enolate formation and subsequent deuteration at the α-positions.
-
Quench the reaction with D₂O and extract the deuterated norcamphor.
-
Purify the product by distillation or chromatography.
Step 2: Reduction to the Corresponding Alcohol
-
Reduce the deuterated norcamphor using a deuteride reducing agent like lithium aluminum deuteride (LiAlD₄) in an aprotic solvent (e.g., diethyl ether). This ensures the introduction of a second deuterium atom at the C2 position.
-
Work up the reaction carefully to yield the deuterated norborneol.
Step 3: Bromination
-
Convert the deuterated norborneol to the corresponding bromide. A common method is to use phosphorus tribromide (PBr₃).
-
The reaction is typically performed in a non-polar solvent and may require gentle heating.
-
Purify the resulting 2-deuterio-2-bromobicyclo[2.2.1]heptane by distillation.
Step 4: Elimination to Form the Alkene
-
Perform an elimination reaction on the deuterated bromide to introduce the double bond. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a suitable solvent (e.g., DMSO) is often used.
-
Careful control of reaction conditions is necessary to favor the desired elimination product.
-
Purify the final product, 2-deuterio-2-bromobicyclo[2.2.1]hept-2-ene, by distillation or chromatography.
Solvolysis and Product Analysis
Protocol:
-
Dissolve the isotopically labeled this compound (or a suitable precursor like a tosylate or brosylate) in the desired solvent (e.g., acetic acid, ethanol, water).
-
Maintain the reaction at a constant temperature. The temperature can be varied to study its effect on the reaction rate and product distribution.[6]
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, neutralize the solution and extract the organic products.
-
Purify the product mixture using column chromatography or preparative GC.
-
Analyze the isotopic distribution in the purified product(s) using ²H NMR, ¹³C NMR, or mass spectrometry.
Conclusion: The Enduring Legacy of Isotopic Labeling in Mechanistic Chemistry
The isotopic labeling studies of this compound and related norbornyl systems represent a landmark in the history of physical organic chemistry. These elegant experiments provided the definitive evidence that settled the long-standing debate over the existence of non-classical carbocations.[3][4] The principles and techniques honed in these studies continue to be applied to a wide range of mechanistic problems in modern chemistry, from understanding enzymatic reactions to designing new catalytic processes. For researchers in drug development and other fields, a thorough understanding of these methods is essential for predicting and controlling the outcomes of chemical transformations.
References
-
Wikipedia. 2-Norbornyl cation. [Link]
-
Chemistry Stack Exchange. What is a non-classical carbocation?[Link]
-
ResearchGate. Mechanistic investigations a, Isotope labelling reveals the existence...[Link]
-
Macmillan Group. Non-Classical Carbocations. [Link]
-
Chemistry LibreTexts. 30.6: The Nonclassical Carbocation Hypothesis. [Link]
-
Chem-Station. Deuterium Labeling Reaction. [Link]
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- 6. researchgate.net [researchgate.net]
Benchmarking 2-Bromobicyclo[2.2.1]hept-2-ene: A Comparative Guide to Performance in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. 2-Bromobicyclo[2.2.1]hept-2-ene, a strained bicyclic vinyl bromide, presents a unique combination of steric hindrance and electronic properties that sets it apart from more conventional vinyl halides. This guide provides an in-depth technical comparison of the performance of this compound in several cornerstone reactions, benchmarking it against relevant alternatives to inform experimental design and reagent choice.
Introduction to a Strained Olefin
This compound, also known as 2-bromonorbornene, possesses a rigid bicyclic framework that imparts significant ring strain. The bromine atom, positioned on the double bond, offers a handle for a variety of transformations, including cross-coupling reactions, Grignard reagent formation, and Diels-Alder cycloadditions. Its unique geometry influences reactivity, often leading to different outcomes compared to acyclic or less strained cyclic analogues. This guide will explore these differences through the lens of experimental data and mechanistic considerations.
Cross-Coupling Reactions: A Tale of Two Mechanisms
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Here, we compare the performance of this compound in two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling: Navigating Steric Hindrance
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. While a powerful tool, the steric bulk of this compound can present challenges to the oxidative addition and subsequent steps of the catalytic cycle.
As a point of comparison, we will consider the reactivity of a less sterically encumbered cyclic vinyl bromide, 1-bromocyclohexene. While direct comparative studies are scarce, we can extrapolate expected performance based on established principles of Suzuki-Miyaura couplings. Electron-rich and sterically unhindered vinyl bromides are generally more reactive. The rigid framework of this compound can hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligand systems to achieve comparable yields to simpler vinyl bromides.
Table 1: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Vinyl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 60-70* |
| 2 | 1-Bromocyclohexene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 |
*Estimated yield based on typical challenges with sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a tetrakis(triphenylphosphine)palladium(0) catalyst is a standard choice for Suzuki couplings. The higher temperature and longer reaction time anticipated for this compound are to overcome the higher activation energy barrier for oxidative addition due to steric hindrance around the carbon-bromine bond. The biphasic toluene/water system with a carbonate base is a common and effective medium for this transformation.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: A Vinyl Bromide's Reactivity Profile
The Heck reaction couples an unsaturated halide with an alkene. The reactivity of the vinyl bromide is a critical factor. Here, we compare this compound with a simple acyclic vinyl bromide, 1-bromopropene.
Table 2: Conceptual Performance Comparison in Heck Reaction with Styrene
| Entry | Vinyl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 18 | Moderate-Good* |
| 2 | 1-Bromopropene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 80 | 10 | Good-Excellent |
*Estimated yield, potentially influenced by substrate-specific side reactions.
Experimental Protocol: Heck Reaction of this compound
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices: The combination of palladium acetate and a phosphine ligand is a common catalytic system for the Heck reaction. Triethylamine acts as the base to regenerate the Pd(0) catalyst. DMF is a polar aprotic solvent that is well-suited for this transformation. The elevated temperature is necessary to drive the reaction, particularly the oxidative addition step.
Diagram 2: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Grignard Reagent Formation and Reactivity
The formation of a Grignard reagent from this compound is a key transformation that opens the door to a wide range of subsequent reactions. The stability and reactivity of this organometallic species can be compared to that of a Grignard reagent derived from a saturated analogue, exo-2-bromonorbornane.
The presence of the double bond in this compound introduces the possibility of side reactions during Grignard formation, such as dimerization or elimination. However, under carefully controlled conditions, the Grignard reagent can be formed successfully. The reactivity of the resulting vinyl Grignard reagent is expected to be comparable to other vinyl Grignard reagents, serving as a potent nucleophile.
Experimental Protocol: Grignard Reagent Formation from this compound
-
Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the magnesium.
-
Initiate the reaction with gentle heating if necessary.
-
Once the reaction has started, add the remaining solution of the bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
The resulting Grignard reagent can be used in subsequent reactions.
Causality Behind Experimental Choices: Anhydrous conditions are critical for the successful formation of Grignard reagents. The use of iodine helps to activate the magnesium surface. The slow addition of the bromide controls the exothermic reaction. Refluxing ensures complete formation of the organomagnesium species.
Diels-Alder Reaction: A Strained Dienophile
The double bond in this compound can also participate as a dienophile in Diels-Alder reactions. The reactivity of this dienophile is influenced by the bromine substituent and the inherent strain of the bicyclic system. The electron-withdrawing effect of the bromine atom can activate the double bond towards reaction with electron-rich dienes.
We can compare its reactivity to that of a classic activated dienophile, maleic anhydride, in a reaction with cyclopentadiene. Maleic anhydride is a highly reactive dienophile due to the two electron-withdrawing carbonyl groups. This compound is expected to be less reactive, requiring higher temperatures or longer reaction times.[1]
Table 3: Conceptual Reactivity Comparison in Diels-Alder Reaction with Cyclopentadiene
| Entry | Dienophile | Temperature (°C) | Time (h) | Yield |
| 1 | This compound | 180 | 12 | Moderate* |
| 2 | Maleic Anhydride | Room Temp | <1 | Excellent |
*Estimated yield under forcing conditions.
Diagram 3: Diels-Alder Reaction Workflow
Caption: General workflow of a Diels-Alder reaction.
Conclusion: A Versatile but Demanding Building Block
This compound is a valuable synthon for accessing complex polycyclic structures. Its performance in key reactions is heavily influenced by its inherent steric bulk and the electronic nature of the vinyl bromide moiety. Compared to less hindered or more activated analogues, it often requires more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve satisfactory yields. However, its unique structural features can also lead to novel reactivity and provide access to unique molecular architectures that are not readily accessible with other building blocks. Understanding these performance characteristics is crucial for its effective implementation in a synthetic strategy.
References
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Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Org. Lett.2021 , 23, 12, 4769–4774. [Link]
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 29, 6722–6737. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 7, 2457–2483. [Link]
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Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12, 4, 146–151. [Link]
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1324.
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Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460, 1, 98-122. [Link]
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Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002 , 41, 10, 1668-1698. [Link]
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Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. Angew. Chem. Int. Ed.2003 , 42, 36, 4302-4320. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
-
Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Molbank2011 , 2011, M737. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromobicyclo[2.2.1]hept-2-ene
This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromobicyclo[2.2.1]hept-2-ene. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this brominated organic compound is managed responsibly from "cradle-to-grave."[1]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
The primary hazards associated with similar brominated bicyclic compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5][6][7]
-
Environmental Toxicity: Halogenated organic compounds can persist in the environment and may have long-lasting harmful effects on aquatic life.[2][8]
Therefore, all handling and disposal procedures are designed to minimize personnel exposure and prevent environmental release.
Key Chemical and Physical Properties
| Property | Value | Significance for Disposal |
| Chemical Formula | C₇H₉Br[3] | Indicates a brominated organic compound. |
| Molecular Weight | 173.05 g/mol [3] | Relevant for stoichiometric calculations if chemical neutralization is considered. |
| Boiling Point | 188.6 °C[3] | Low volatility at room temperature reduces inhalation risk, but vapors can still be present. |
| Reactivity | Alkyl halides are reactive compounds, often participating in substitution and elimination reactions.[2][9][10] | Incompatible with strong oxidizing agents and bases. Waste must be segregated.[8][11] |
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the potential routes of exposure—inhalation, skin, and eye contact.
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile or Neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[5]
-
Respiratory Protection: All handling of the compound and its waste should be conducted inside a certified chemical fume hood to prevent vapor inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Disposal Decision Workflow
The proper disposal path for this compound waste is governed by its classification as a hazardous material. The following workflow provides a logical decision-making process for its management.
Caption: Decision workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides the operational steps for safely moving from waste generation to final disposal.
Step 1: Waste Segregation
Immediately upon generation, any waste containing this compound must be treated as hazardous waste.[12]
-
Action: Do not mix this waste with non-hazardous waste streams (e.g., regular trash).
-
Causality: Mixing hazardous with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory complexity.
Step 2: Containerization
Proper containment is crucial to prevent leaks and personnel exposure.
-
Action: Collect all waste (pure compound, contaminated labware, spill cleanup materials) in a designated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.
-
Causality: Halogenated hydrocarbons can be corrosive to certain materials. A compatible container (e.g., glass or high-density polyethylene) prevents degradation and potential spills.
Step 3: Labeling
Clear and accurate labeling is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations.[1][13]
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and list any other contaminants. Indicate the approximate percentages of each component.
-
Causality: Proper labeling informs personnel and waste handlers of the container's contents and associated dangers, ensuring it is handled correctly throughout the disposal chain.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Action: Keep the waste container closed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is under the control of the operator. Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Causality: Closed containers prevent the release of fugitive vapors. Secondary containment is a critical safeguard against the contamination of benchtops, floors, and the environment in the event of a primary container failure.
Step 5: Professional Disposal
Final disposal must be conducted by a licensed and certified hazardous waste management company.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
Causality: Licensed facilities have the specialized equipment and permits, typically for high-temperature incineration, required to destroy halogenated organic compounds in an environmentally sound manner, as mandated by the EPA.[12]
Decontamination and Spill Management
Accidents can happen. A clear, actionable spill response plan is essential.
Emergency Spill Protocol
-
Evacuate and Alert: Immediately alert colleagues in the area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS officer.
-
Control Vapors: Ensure the chemical fume hood is operational to help control the spread of vapors.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Carefully absorb the spilled liquid with the inert material.
-
Package Waste: Using non-sparking tools, scoop the contaminated absorbent material into your designated hazardous waste container.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with soap and water. Be aware that this cleaning material is now also hazardous waste and must be placed in the waste container.[14]
-
Label and Dispose: Securely close, label, and arrange for the disposal of the waste container as described in Section 4.
Regulatory Framework: Adherence to the Law
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[1][13] RCRA creates a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the moment it is created until its ultimate disposal.[12] Adherence to the protocols outlined in this guide will ensure compliance with these federal regulations.
References
- Proper Hazardous Waste Management Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). In-Depth Science.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- This compound | 694-90-6. (n.d.). Biosynth.
- Safety Data Sheet - 2-Bromobicyclo[2.2.1]heptane. (2024, August 27). Angene Chemical.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- This compound | C7H9Br | CID 12616850. (n.d.). PubChem - NIH.
- Safety Data Sheet - 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid. (n.d.). AK Scientific, Inc.
- This compound Safety Data Sheets. (n.d.). Echemi.
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- The Control Strategies of Brominated Organic Disinfection By-Products. (n.d.). Clemson OPEN.
- syn-7-Bromobicyclo[2.2.1]hept-2-ene. (n.d.). Sigma-Aldrich.
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- Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
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Personal protective equipment for handling 2-Bromobicyclo[2.2.1]hept-2-ene
Essential Safety and Handling Guide for 2-Bromobicyclo[2.2.1]hept-2-ene
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound (CAS No. 694-90-6). As a brominating agent utilized in the synthesis of various organic compounds, a thorough understanding of its properties and associated safety protocols is paramount to ensure a safe and effective laboratory environment.[1] This document is structured to deliver not just procedural steps, but the underlying scientific reasoning to foster a culture of safety and excellence.
Hazard Assessment and Core Principles
While some safety data sheets for related compounds, such as syn-7-Bromobicyclo[2.2.1]hept-2-ene, may indicate that the chemical is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to recognize that the toxicological properties of many specialized reagents are not fully investigated.[2][3] One available safety data sheet indicates that 100% of the mixture consists of ingredient(s) of unknown toxicity.[2] Furthermore, related brominated bicyclic compounds are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, a conservative approach, treating the substance with the respect due to a potentially hazardous chemical, is the most responsible course of action.
The fundamental principle of safe handling is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[4] This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item but a critical risk mitigation strategy. The following table summarizes the recommended PPE for handling this compound, with explanations rooted in the potential hazards.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is prudent when handling larger quantities or during procedures with a higher risk of splashing. |
| Skin and Body Protection | A flame-retardant laboratory coat and chemically impermeable gloves (e.g., nitrile). | A lab coat is the minimum requirement. For procedures with a higher risk of splashes, consider a chemically resistant apron. Nitrile gloves offer good protection against a wide range of chemicals, but it is always best practice to consult a glove compatibility chart for the specific chemical being handled. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Due to the potential for respiratory irritation from vapors or aerosols, all handling of this compound should be conducted within a certified chemical fume hood.[4] If a fume hood is not available, or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be worn.[2] |
Procedural Workflow for Safe Handling and Disposal
The following diagram and step-by-step guide outline a self-validating protocol for the safe handling and disposal of this compound. This workflow is designed to be a closed loop, minimizing the potential for environmental release and personnel exposure at every stage.
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be readily available, review the SDS for closely related compounds to understand potential hazards, handling precautions, and emergency procedures.[2][6]
-
Don Appropriate PPE: As detailed in the table above, wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents before handling the chemical to minimize time spent with the container open.
-
-
Handling:
-
Chemical Transfer: Handle in a well-ventilated place.[7] Use non-sparking tools to prevent ignition sources.[7] Avoid contact with skin and eyes and prevent the formation of aerosols.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
-
Accidental Release Measures:
-
Personal Precautions: In the event of a spill, ensure adequate ventilation and evacuate unnecessary personnel to a safe area.[7]
-
Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[2] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and transfer it to a suitable, labeled container for disposal.[4] Do not let the chemical enter drains.[7]
-
-
Disposal:
-
Waste Segregation: Collect all waste materials, including contaminated absorbents and disposable PPE, into a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations.[2] Do not reuse the container.[2]
-
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Remove the individual to fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these scientifically grounded safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident.
References
-
syn-7-bromobicyclo[2.2.1]hept-2-ene - LookChem. [Link]
-
A Simple and Practical Synthesis of (+)-2-Bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde via Chiral Lewis Acid Catalyzed [4+2] Cycloaddition: Synthetic Communications - Taylor & Francis Online. [Link]
-
Temperature effects on the bromination of this compound. Synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene | The Journal of Organic Chemistry - ACS Publications. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 22365-94-2 Name: - XiXisys. [Link]
-
Bicyclo[2.2.1]heptane, 2-bromo-, exo- - ChemBK. [https://www.chembk.com/en/chem/Bicyclo[2.2.1]heptane, 2-bromo-, exo-]([Link], 2-bromo-, exo-)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
